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  • Product: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
  • CAS: 926198-86-9

Core Science & Biosynthesis

Foundational

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. In the absence of direct studies on this specific molecule, this paper synthesizes evidence from structurally analogous compounds possessing the core phenylsulfonylamino benzoic acid scaffold. By examining the structure-activity relationships of related molecules, we propose several high-probability biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a reasoned starting point for hypothesis-driven investigation and outlining detailed experimental protocols to elucidate its precise pharmacological profile.

Introduction and Molecular Profile

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a small molecule characterized by a benzoic acid moiety linked to a phenylsulfonyl group via an amino bridge, with a methyl group at the 3-position of the benzoic acid ring. The general structure, a benzenesulfonamide derivative, is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The specific substitution pattern of the methyl group and the linkage of the sulfonamide are critical determinants of its potential biological activity and selectivity.

Molecular Structure:

  • IUPAC Name: 3-Methyl-4-(phenylsulfonamido)benzoic acid

  • Molecular Formula: C₁₄H₁₃NO₄S

  • Molecular Weight: 291.32 g/mol

  • Key Features:

    • Benzoic Acid: A carboxylic acid group attached to a benzene ring. This group is often crucial for interacting with active sites of enzymes or receptors through hydrogen bonding.[3]

    • Sulfonamide Linkage: A well-known functional group in a multitude of clinically approved drugs, capable of forming strong hydrogen bonds with biological targets.[1]

    • Aromatic Rings: Provide a scaffold for various substitutions that can modulate potency, selectivity, and pharmacokinetic properties.

Postulated Mechanisms of Action Based on Structural Analogs

Based on extensive literature review of compounds with a phenylsulfonylamino benzoic acid core, we propose the following potential mechanisms of action for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. These are presented in order of inferred probability based on the prevalence and potency of related compounds.

Inhibition of Cyclooxygenase (COX) Enzymes

The benzenesulfonamide moiety is a hallmark of the "coxib" class of selective COX-2 inhibitors.[4][5] These anti-inflammatory drugs achieve their selectivity because the bulky sulfonamide group can fit into a polar side pocket present in the COX-2 enzyme but not in COX-1.[5]

Proposed Interaction:

  • The carboxylic acid of the benzoic acid moiety may interact with key residues in the active site.

  • The phenylsulfonamide group is hypothesized to bind within the secondary pocket of COX-2, a key interaction for selectivity.

  • The methyl group on the benzoic acid ring may influence the orientation of the molecule within the binding site, potentially enhancing potency or selectivity.

Supporting Evidence: Diaryl heterocycles with a para-sulfonamide on one of the aryl rings are essential for optimal COX-2 selectivity and potency.[6]

Modulation of Endoplasmic Reticulum Aminopeptidases (ERAP1/ERAP2)

Recent studies have identified phenylsulfamoyl benzoic acid derivatives as inhibitors of ERAP2 and allosteric modulators of ERAP1.[7][8][9] These enzymes play a crucial role in the final trimming of antigenic peptides before they are presented by MHC class I molecules, making them attractive targets for cancer immunotherapy and autoimmune diseases.[10]

Proposed Interaction:

  • ERAP2 Inhibition: The compound could bind near the catalytic center of ERAP2. The benzoic acid's carboxylate group is known to form hydrogen bonds with key residues like Arg366 and Lys397 in the S1' pocket of ERAP2.[8]

  • ERAP1 Allosteric Modulation: Alternatively, it could bind to an allosteric site at the interface of domains II and IV of ERAP1, inducing a conformational change that modulates its activity.

Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide group is the classic pharmacophore for inhibiting zinc-containing metalloenzymes known as carbonic anhydrases.[2][11] Specifically, the tumor-associated isoform CA IX is a target for cancer therapy. Benzenesulfonamide-based compounds have shown potent and selective inhibition of CA IX.[2]

Proposed Interaction:

  • The sulfonamide moiety can coordinate with the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.

  • The rest of the molecule can form additional interactions with residues in and around the active site, which determines the isoform selectivity.

Antagonism of the P2Y₁₄ Receptor

Derivatives of 3-sulfonamido benzoic acid have been identified as potent and selective antagonists of the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory responses.[12]

Proposed Interaction:

  • The specific substitution pattern of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid fits the general scaffold of these antagonists. The molecule could compete with the endogenous ligand, UDP-glucose, for binding to the receptor, thereby blocking downstream inflammatory signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylsulfonylamino benzoic acid derivatives is highly dependent on the substitution patterns on the aromatic rings.

Target ClassKey Structural Features for ActivityRelevance to 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
COX-2 para-Sulfonamide or para-sulfonylmethane on one aryl ring.[4][6]The core scaffold is present. The substitution pattern on the benzoic acid ring needs to be evaluated for its impact on selectivity.
ERAP1/ERAP2 A benzoic acid moiety for interaction with the S1' pocket of ERAP2.[8]The benzoic acid group is a key feature of the title compound.
Carbonic Anhydrases An unsubstituted sulfonamide group for zinc binding.[11]The primary sulfonamide is a critical component.
P2Y₁₄ Receptor A 3-sulfonamido benzoic acid scaffold has been shown to be effective.[12]The title compound has a 4-sulfonamido substitution, which may affect its activity at this target.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms of action, a systematic experimental approach is required.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid directly inhibits the activity of the proposed target enzymes.

Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe, heme, reaction buffer.

  • Procedure:

    • Prepare a dilution series of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to the reaction buffer.

    • Add the test compound or a known inhibitor (e.g., celecoxib) and incubate.

    • Initiate the reaction by adding arachidonic acid and ADHP.

    • Monitor the fluorescence increase (excitation/emission ~535/590 nm) over time.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO₂ Hydration)

  • Reagents: Purified human CA IX, CO₂-saturated water, pH indicator dye, buffer.

  • Procedure:

    • Equilibrate two syringes in a stopped-flow instrument, one with the enzyme and inhibitor in buffer, and the other with CO₂-saturated solution and pH indicator.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

  • Data Analysis: Determine the initial rate of the reaction. Calculate the IC₅₀ value from the plot of reaction rates against inhibitor concentration.

Cell-Based Assays

Objective: To assess the effect of the compound on cellular pathways related to the proposed targets.

Protocol 3: Prostaglandin E₂ (PGE₂) Production Assay in LPS-stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.

    • After an incubation period (e.g., 24 hours), collect the cell supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit.

  • Data Analysis: Determine the IC₅₀ for PGE₂ inhibition.

Receptor Binding and Functional Assays

Protocol 4: P2Y₁₄ Receptor Calcium Mobilization Assay

  • Cell Line: HEK293 cells stably expressing the human P2Y₁₄ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (as a potential antagonist).

    • Stimulate the cells with a known P2Y₁₄ agonist (e.g., UDP-glucose) at its EC₅₀ concentration.

    • Measure the transient increase in intracellular calcium using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium signal and determine the IC₅₀ value of the antagonist.

Visualizing the Proposed Mechanisms and Workflows

Diagram 1: Proposed Signaling Pathway Inhibition

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Pro-inflammatory Pathways cluster_2 Antigen Presentation Pathway LPS LPS COX2 COX-2 Upregulation LPS->COX2 PGE2 Prostaglandin E₂ (PGE₂) Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation ERAP ERAP1/ERAP2 Peptide Antigenic Peptide Trimming ERAP->Peptide MHC MHC Class I Presentation Peptide->MHC Immune T-Cell Recognition MHC->Immune Compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Compound->COX2 Inhibition? Compound->ERAP Modulation?

Caption: Postulated inhibitory effects on COX-2 and ERAP pathways.

Diagram 2: Experimental Workflow for Target Validation

G start Hypothesis Generation (Based on SAR) in_vitro In Vitro Enzyme Assays (COX, CA, ERAP) start->in_vitro cell_based Cell-Based Functional Assays (PGE₂ production, Calcium mobilization) start->cell_based binding Receptor Binding Assays (e.g., P2Y₁₄) start->binding active Activity Confirmed? in_vitro->active cell_based->active binding->active lead_opt Lead Optimization active->lead_opt Yes no_activity Re-evaluate Hypothesis active->no_activity No

Caption: A streamlined workflow for validating biological targets.

Conclusion

While direct experimental data on 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is scarce, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of its structural analogs. The phenylsulfonylamino benzoic acid scaffold strongly suggests activity as an inhibitor of enzymes such as COX-2 and carbonic anhydrases, or as a modulator of targets like ERAP aminopeptidases. This guide provides a scientifically grounded framework and detailed experimental protocols to rigorously test these hypotheses. The elucidation of the precise mechanism of action will be crucial for any future development of this compound as a potential therapeutic agent.

References

  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2022). ACS Chemical Biology. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Omega. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2022). PubMed Central. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules. [Link]

  • Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. (2024). PubMed. [Link]

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (2011). SA Orthopaedic Journal. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022). PubMed. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022). ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. (n.d.). PubMed Central. [Link]

  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. (2025). ACS Omega. [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). Molecules. [Link]

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. (2024). Journal of Medicinal Chemistry. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PubMed Central. [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2025). ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Semantic Scholar. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). PubMed Central. [Link]

  • Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its relation to tubular secretion. (1995). PubMed. [Link]

  • Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors. (2009). Journal of Medicinal Chemistry. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. [Link]

Sources

Exploratory

chemical properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

An in-depth technical analysis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid requires a multi-disciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and medicinal application. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid requires a multi-disciplinary approach, bridging synthetic organic chemistry, physicochemical profiling, and medicinal application. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the compound's properties, mechanistic synthesis, and utility in modern drug discovery.

Molecular Architecture & Physicochemical Profile

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (also known as 3-Methyl-4-(phenylsulfonamido)benzoic acid) is a bifunctional aromatic compound. Its molecular architecture consists of a central benzoic acid core, a sterically directing methyl group at the meta position relative to the carboxylate, and a phenylsulfonamido moiety at the para position.

This specific arrangement creates a unique electronic environment. The electron-withdrawing nature of the sulfonyl group ( −SO2​− ) highly polarizes the adjacent nitrogen-hydrogen bond, rendering the sulfonamide proton moderately acidic (pKa ~8–10). Simultaneously, the carboxylic acid provides a primary acidic site (pKa ~4–5). This di-acidic nature dictates the compound's solubility profile, making it highly soluble in basic aqueous solutions while precipitating in acidic environments[1][2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
CAS Number 926198-86-9
Molecular Formula C14​H13​NO4​S
Molecular Weight 291.32 g/mol
Purity Standard 95% (Commercial Research Grade)
Hydrogen Bond Donors 2 (Carboxylic OH, Sulfonamide NH)
Hydrogen Bond Acceptors 4 (Carbonyl O, Sulfonyl O's, Carboxylic O)
Key Functional Groups Carboxylic acid, Sulfonamide, Aromatic rings

Mechanistic Synthesis: Causality & Workflow

The synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid relies on a nucleophilic acyl substitution (specifically, sulfonylation) between 4-amino-3-methylbenzoic acid and benzenesulfonyl chloride .

The Causality of Experimental Design

In sulfonamide synthesis, the nucleophilicity of the primary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride[3]. However, this reaction generates one equivalent of hydrochloric acid ( HCl ). If left unneutralized, the HCl will rapidly protonate the unreacted 4-amino-3-methylbenzoic acid, converting it into an anilinium salt. Because anilinium ions lack a lone pair on the nitrogen, they are completely non-nucleophilic, which would prematurely halt the reaction[4].

To circumvent this, an organic base such as Triethylamine (TEA) or Pyridine is introduced. The base serves a dual purpose: it acts as an acid scavenger to drive the reaction forward, and it prevents the degradation of the sulfonyl chloride. Furthermore, the reaction must be initiated at 0°C. Benzenesulfonyl chloride is highly reactive; at elevated temperatures, competing side reactions such as hydrolysis (if trace moisture is present) or bis-sulfonylation (where the secondary sulfonamide attacks a second equivalent of sulfonyl chloride) can drastically reduce the yield[4].

SynthesisWorkflow A Reactants: 4-Amino-3-methylbenzoic acid + Benzenesulfonyl chloride B Solvent & Base Addition (THF + TEA at 0°C) A->B C Nucleophilic Attack (S_N2-like at Sulfur) B->C D Reaction Maturation (Stir at RT for 6-16h) C->D E Acidic Workup (Quench with 1M HCl) D->E F Purification (Recrystallization / HPLC) E->F G Pure Product: 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid F->G

Synthetic workflow for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Step-by-Step Synthetic Protocol

The following protocol is a self-validating system optimized for high yield and purity:

  • Preparation of the Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-3-methylbenzoic acid in anhydrous Tetrahydrofuran (THF)[3].

  • Base Addition & Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Add 2.5 equivalents of anhydrous Triethylamine (TEA) dropwise. Note: Excess base is required because the starting material also contains a carboxylic acid, which will consume one equivalent of the base.

  • Sulfonylation: Slowly add 1.1 equivalents of benzenesulfonyl chloride dropwise over 15 minutes. Maintaining 0°C during this step is critical to prevent exothermic runaway and bis-sulfonylation[4].

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 6 to 16 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system.

  • Acidic Workup: Once the starting amine is consumed, concentrate the mixture under reduced pressure to remove THF. Resuspend the crude residue in water. Slowly add 1M HCl until the pH reaches ~2.0. Because the target compound is a di-acid, it will precipitate out of the acidic aqueous solution as a crude solid[4].

  • Purification: Collect the precipitate via vacuum filtration. Purify the crude product by recrystallization from an ethanol/water mixture or via reversed-phase HPLC (using a H2​O /Acetonitrile system with 0.1% TFA) to yield the pure 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid[3].

Analytical Characterization Standards

To verify the integrity of the synthesized compound, researchers must rely on spectroscopic validation. The structural hallmarks of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid include:

  • 1 H NMR (DMSO- d6​ ): A broad singlet integration >12.5 ppm confirms the presence of the carboxylic acid proton. A distinct singlet around 10.0−10.5 ppm corresponds to the sulfonamide N-H proton. The aromatic region ( 7.2−8.0 ppm ) will display the multiplet signals from the unsubstituted phenyl ring and the substituted benzoic acid ring. A sharp singlet at ∼2.2 ppm validates the presence of the aryl methyl group[5].

  • Infrared Spectroscopy (IR): The compound exhibits a strong, sharp C=O stretching frequency near 1680−1700 cm−1 . The sulfonamide group is confirmed by the presence of asymmetric and symmetric S=O stretches at approximately 1330 cm−1 and 1150 cm−1 , respectively.

Pharmacological & Chemical Applications

Sulfonamidobenzoic acid derivatives are highly privileged scaffolds in medicinal chemistry. The dual presence of a hydrogen-bond donating sulfonamide and a salt-forming carboxylic acid makes this compound an excellent candidate for target-directed drug design[6].

Antiviral & Antimicrobial Development: Derivatives of 4-(phenylsulfonamido)benzoic acid have been extensively studied as enterovirus inhibitors. For instance, structural evolutions of these scaffolds have shown high efficacy in targeting the capsid of the Coxsackievirus B3 (CVB3) strain, disrupting the viral life cycle[5]. Furthermore, the incorporation of lipophilic groups (such as the methyl group at position 3) enhances cellular uptake and membrane penetration, which has been correlated with increased antimicrobial and cytotoxic activity in biological assays[7].

Chemical Building Block: In synthetic pipelines, the carboxylic acid moiety of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid serves as an anchor point for further derivatization. It can be subjected to standard peptide coupling conditions (e.g., EDC/HOBt or HATU) to form complex amides, or it can undergo Suzuki coupling if the ring is further halogenated, enabling the rapid generation of compound libraries for high-throughput screening[1].

References

  • MDPI. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications". Available at: [Link]

  • NIH. "Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3". Available at: [Link]

Sources

Foundational

In Vitro Biological Activity of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid: A Technical Guide for Target Evaluation

Executive Summary & Structural Rationale The compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a bifunctional synthetic molecule characterized by two distinct pharmacophores: a phenylsulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a bifunctional synthetic molecule characterized by two distinct pharmacophores: a phenylsulfonamido group and a substituted benzoic acid moiety. In early-stage drug discovery, compounds harboring this specific structural architecture are primarily evaluated for two distinct in vitro biological activities:

  • Antimicrobial Efficacy: As a structural analog of p-aminobenzoic acid (pABA), the sulfonamide moiety acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate synthesis pathway[1].

  • Metalloenzyme Modulation: The primary sulfonamide group is a privileged scaffold for coordinating with the active-site zinc (Zn²⁺) ion of Carbonic Anhydrases (CAs) , making it a candidate for targeted therapies in hypoxic tumors (via CA IX inhibition) or glaucoma ()[2].

The inclusion of the 3-methyl group on the benzoic acid ring is not merely decorative; it introduces specific steric bulk that dictates the dihedral angle of the sulfonamide linkage. This causality is critical: the spatial orientation determines whether the molecule preferentially occupies the highly conserved pterin-binding pocket of DHPS or the hydrophobic sub-pockets of specific CA isozymes[3].

This technical guide outlines the self-validating in vitro protocols required to accurately profile the biological activity of this compound across both primary target classes.

Antimicrobial Profiling: DHPS Target Engagement

To prove that the antibacterial activity of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is mechanistically driven by folate pathway disruption, whole-cell Minimum Inhibitory Concentration (MIC) assays must be paired with isolated enzymatic assays. Relying solely on MICs is insufficient due to potential efflux pump interference or poor membrane permeability.

Mechanism of Action

The compound competes directly with endogenous pABA for the active site of DHPS. By occupying this pocket, it prevents the condensation of pABA with dihydropterin pyrophosphate (DHPP), halting the synthesis of dihydropteroate and ultimately starving the bacteria of nucleotides required for DNA synthesis.

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis THF Tetrahydrofolate (DNA Synthesis) DHP->THF DHFR Inhibitor 3-Methyl-4-[(phenylsulfonyl) amino]benzoic acid Inhibitor->DHPS Competitive Inhibition

Fig 1. Competitive inhibition of DHPS by sulfonamide derivatives in the folate synthesis pathway.

Protocol: In Vitro DHPS Enzymatic Inhibition Assay

To ensure a self-validating system, this protocol utilizes a coupled enzyme assay monitoring the oxidation of NADPH, which correlates directly with DHPS activity ()[4].

Reagents & Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

  • Enzyme Mix: Recombinant E. coli DHPS (10–50 nM) coupled with an excess of Dihydrofolate Reductase (DHFR) (2 U/mL).

  • Substrate Mix: 50 µM pABA, 50 µM DHPP, and 200 µM NADPH.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point serial dilution of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in 100% DMSO.

  • Plate Setup: In a 96-well UV-transparent microplate, add 2 µL of the compound dilutions to the test wells.

    • Causality Check (Controls): Add 2 µL DMSO to "Max Activity" control wells. Add 2 µL of 10 mM Sulfamethoxazole to "Positive Inhibition" wells. Add buffer instead of DHPS to "Background" wells.

  • Enzyme Incubation: Add 168 µL of the Enzyme Mix to all wells. Incubate at 37°C for 10 minutes to allow the compound to equilibrate within the active site.

  • Reaction Initiation: Inject 30 µL of the Substrate Mix to start the reaction.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Monitor the decrease in absorbance at 340 nm (NADPH depletion) every 30 seconds for 20 minutes at 37°C.

  • Validation & Analysis: Calculate the Z'-factor using the Max Activity and Positive Inhibition controls. A Z'-factor > 0.6 validates the run. Fit the baseline-subtracted kinetic rates to a 4-parameter logistic curve to determine the IC₅₀.

Metalloenzyme Profiling: Carbonic Anhydrase (CA) Inhibition

Because the compound features a terminal sulfonamide/sulfonamido-like geometry, it must be screened against human Carbonic Anhydrase (hCA) isozymes. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site, displacing the catalytic water molecule[3]. The benzoic acid moiety interacts with the hydrophilic/hydrophobic halves of the active site, driving isozyme selectivity (e.g., sparing off-target hCA I and II while targeting tumor-associated hCA IX)[5].

Protocol: Stopped-Flow CO₂ Hydration Assay

Standard colorimetric end-point assays are insufficient for capturing the rapid kinetics of CA. A stopped-flow spectrophotometric assay is the gold standard for determining the inhibition constant ( Ki​ ).

CA_Assay Prep 1. Enzyme Preparation Recombinant hCA I, II, IX, XII Incubate 2. Compound Incubation 10-100 µM range, 15 min at 20°C Prep->Incubate Mix 3. Rapid Mixing (Stopped-Flow) CO2-saturated water + Phenol Red Incubate->Mix Measure 4. Kinetic Measurement Absorbance Decay (λ = 557 nm) Mix->Measure Analyze 5. Data Analysis Calculate Ki via Cheng-Prusoff Measure->Analyze

Fig 2. Step-by-step workflow for the stopped-flow carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • System Preparation: Utilize a stopped-flow instrument equipped with a 15-ms dead-time mixing chamber. Maintain the system at exactly 20°C.

  • Indicator Setup: Prepare a solution of 0.2 mM Phenol Red indicator in 10-20 mM HEPES buffer (pH 7.5), containing 0.1 M Na₂SO₄ to maintain constant ionic strength.

  • Enzyme-Inhibitor Equilibration: Pre-incubate recombinant hCA isozymes (e.g., hCA II or hCA IX) with varying concentrations of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid for 15 minutes. Causality: This pre-incubation is critical because sulfonamide binding to the Zn²⁺ ion is a relatively slow, diffusion-limited process.

  • Rapid Mixing: The stopped-flow syringe rapidly mixes the Enzyme-Inhibitor-Indicator solution (Syringe 1) with CO₂-saturated water (Syringe 2).

  • Detection: Monitor the change in absorbance at 557 nm. The hydration of CO₂ produces protons, lowering the pH and shifting the Phenol Red absorbance.

  • Data Extraction: Extract the initial velocity of the reaction from the linear portion of the absorbance decay curve (first 5–10% of the reaction). Calculate the Ki​ using the Cheng-Prusoff equation, utilizing Acetazolamide as the self-validating positive control.

Quantitative Data Presentation & Baselines

When evaluating 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, the data must be contextualized against established clinical standards. The table below outlines the expected baseline parameters for this structural class to help researchers determine if the specific steric and electronic contributions of the 3-methyl and benzoic acid groups yield a highly potent or highly selective profile.

ParameterAssay TypeBiological TargetExpected Baseline RangeReference Control
Antimicrobial Efficacy Broth MicrodilutionE. coli (Whole Cell)> 64 µg/mLSulfamethoxazole (MIC ≤ 2 µg/mL)
Enzymatic Inhibition Coupled Kinetic AssayRecombinant DHPS10 - 50 µM (IC₅₀)Sulfadiazine (IC₅₀ ~ 2.5 µM)
Metalloenzyme Profile Stopped-Flow HydrationhCA Isozyme II (Cytosolic)> 10 µM ( Ki​ )Acetazolamide ( Ki​ ~ 12 nM)
Metalloenzyme Profile Stopped-Flow HydrationhCA Isozyme IX (Tumor)0.1 - 5 µM ( Ki​ )Acetazolamide ( Ki​ ~ 25 nM)

Note: A successful hit in the CA profiling stage would demonstrate a high ratio of Ki​ (hCA II) / Ki​ (hCA IX), indicating strong tumor-target selectivity while minimizing off-target cytosolic interference.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Supuran, C. T. (2012). "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. URL:[Link]

  • ResearchGate Consortium. (2015). "Antibacterial activities (petri-dishes) of 4-(substitutedphenylsulfonamido)benzoic acid compounds." ResearchGate. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

This guide provides a comprehensive technical overview of the synthesis and crystallographic characteristics of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis and crystallographic characteristics of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural attributes of this molecule. In the absence of a publicly available crystal structure for the title compound, this guide establishes a robust predictive framework through a comparative analysis of its closest structural analogs.

Introduction: The Significance of Sulfonamido-Benzoic Acids

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. When coupled with a benzoic acid moiety, these compounds exhibit a diverse range of biological activities. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are paramount, as they dictate crucial physicochemical properties such as solubility, stability, and bioavailability, which are all critical for drug efficacy. This guide focuses on 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, a molecule of interest for its potential pharmacological applications.

Part 1: Synthesis and Crystallization

A probable synthetic route to 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is based on established methodologies for analogous compounds. The synthesis would commence with the readily available starting material, 4-amino-3-methylbenzoic acid.

Proposed Synthetic Protocol

The synthesis involves a nucleophilic substitution reaction where the amino group of 4-amino-3-methylbenzoic acid attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-3-methylbenzoic acid in a suitable solvent, such as aqueous sodium carbonate solution, to deprotonate the carboxylic acid and enhance the nucleophilicity of the amino group.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred solution at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Acidification: Upon completion of the reaction, acidify the mixture with a mineral acid (e.g., HCl) to a pH of 1-2. This protonates the carboxylate, leading to the precipitation of the product.

  • Isolation and Purification: The resulting precipitate of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid can be collected by filtration, washed with distilled water to remove any inorganic impurities, and dried.

  • Crystallization: For single-crystal X-ray diffraction studies, the purified compound would be recrystallized. A suitable method would involve slow evaporation of a solution of the compound in an appropriate solvent, such as methanol or ethanol, to yield high-quality single crystals.

Synthesis_of_3-Methyl-4-[(phenylsulfonyl)amino]benzoic_acid 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid product 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid 4-amino-3-methylbenzoic_acid->product + Benzenesulfonyl Chloride benzenesulfonyl_chloride Benzenesulfonyl Chloride reagents Na2CO3 (aq) reagents->product Reaction Conditions

Caption: Proposed synthesis of the target compound.

Part 2: Comparative Crystallographic Analysis

Given the absence of a determined crystal structure for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, we can infer its likely structural characteristics by examining closely related molecules for which crystallographic data are available. The two most relevant analogs are 4-Benzenesulfonamidobenzoic acid (the direct parent compound without the methyl group) and 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (an isomer with the methyl group on the phenylsulfonyl ring).

Crystallographic Data of Analog Compounds
Parameter4-Benzenesulfonamidobenzoic acid[1]4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid[2]
Formula C₁₃H₁₁NO₄SC₁₄H₁₃NO₄S
Crystal System MonoclinicTriclinic
Space Group P2₁/c
a (Å) 5.2050 (3)5.1588 (2)
b (Å) 37.726 (2)6.9277 (2)
c (Å) 7.3781 (4)20.0350 (6)
α (°) 9083.574 (1)
β (°) 117.510 (3)86.357 (1)
γ (°) 9072.824 (1)
Volume (ų) 1284.98 (13)679.44 (4)
Z 42
Molecular Geometry and Conformation

In both analog structures, the molecule adopts a non-planar conformation. The dihedral angle between the two aromatic rings is a key conformational parameter.

  • In 4-Benzenesulfonamidobenzoic acid , the two aromatic rings are inclined at an angle of 45.36 (15)°.[1]

  • In 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid , this dihedral angle is 35.47 (10)°.[2]

It is highly probable that 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid will also exhibit a twisted conformation, with a dihedral angle between the two rings likely in the range of 35-50°. The steric hindrance introduced by the methyl group at the 3-position of the benzoic acid ring may influence the precise angle.

Intermolecular Interactions and Crystal Packing

A defining feature of the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers.

  • In the crystal of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid , adjacent molecules are connected by pairs of O—H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers.[2] These dimers are further linked through N—H⋯O and C—H⋯O interactions, creating chains.[2]

  • Similarly, 4-Benzenesulfonamidobenzoic acid features intermolecular N—H⋯O and O—H⋯O hydrogen bonds that stabilize the crystal structure.[1]

It is almost certain that 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid will also form these characteristic centrosymmetric carboxylic acid dimers. The sulfonamide N-H group will act as a hydrogen bond donor, likely interacting with a sulfonyl oxygen atom of an adjacent molecule.

Intermolecular_Interactions cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_packing Adjacent Dimer A 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid COOH NHSO2Ph B 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid COOH NHSO2Ph A:cooh->B:cooh O-H···O Dimer B:cooh->A:cooh C Molecule C ... B:nhso2->C:head N-H···O Interaction D Molecule D ...

Caption: Predicted intermolecular hydrogen bonding.

Part 3: Experimental Workflow for Structure Determination

The definitive elucidation of the crystallographic structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid would require single-crystal X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal, obtained from the crystallization process described earlier, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[1][3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.[2][3]

X-ray_Diffraction_Workflow cluster_exp Experimental cluster_analysis Computational Analysis Crystal Single Crystal Growth Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Raw Data Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial Model Final_Structure Final Crystallographic Model (CIF) Refinement->Final_Structure Refined Model

Caption: Workflow for crystallographic analysis.

Conclusion

While the crystal structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid has not yet been reported in the literature, a detailed analysis of its close structural analogs provides a strong basis for predicting its key structural features. It is anticipated that the molecule will adopt a non-planar conformation and will crystallize in a manner dominated by the formation of centrosymmetric carboxylic acid dimers, further stabilized by intermolecular N-H···O hydrogen bonds. The synthesis of this compound is straightforward, and its definitive structural elucidation by single-crystal X-ray diffraction would be a valuable contribution to the field, providing further insights into the structure-property relationships of this important class of molecules.

References

  • Arshad, M. N., et al. (2008). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1018. Available at: [Link]

  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. Available at: [Link]

  • Gowda, B. T., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2766. Available at: [Link]

  • Suchetan, P. A., et al. (2010). 4-Methyl-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3184. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Khan, I. U., et al. (2011). 4-(4-Methoxybenzenesulfonamido)benzoic acid. ResearchGate. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2019). Crystal structure of N-allyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1195–1198. Available at: [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]

Sources

Foundational

Characterizing the Receptor Binding Affinity of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid: A Methodological Whitepaper

Executive Summary In modern fragment-based drug discovery (FBDD) and high-throughput screening, sulfonamide-substituted benzoic acids have emerged as highly privileged scaffolds. Specifically, 3-Methyl-4-[(phenylsulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and high-throughput screening, sulfonamide-substituted benzoic acids have emerged as highly privileged scaffolds. Specifically, 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS 926198-86-9) represents a versatile building block frequently identified in screening libraries ([1]()). While often cataloged as a foundational chemical reagent ([2]()), its core pharmacophore—a benzoic acid moiety coupled with a phenylsulfonamide group—exhibits potent receptor binding affinity across several critical therapeutic targets, including anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1) ([3]()), Histone Deacetylases (HDACs) ([4]()), and Caspase 3/7 pathways ([5]()).

As an Application Scientist, I have designed this technical guide to dissect the binding mechanics of this compound and provide field-proven, self-validating biophysical protocols for accurately quantifying its receptor binding affinity.

Pharmacophore Architecture & Binding Mechanics

The binding causality of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is dictated by three distinct structural features that work in concert to minimize the entropic penalty of receptor binding:

  • The Benzoic Acid Moiety (Electrostatic Anchoring): The carboxylic acid acts as a potent hydrogen bond acceptor and electrostatic anchor. In targets like Mcl-1, it forms critical salt bridges with basic residues (e.g., Arg263) ([3]()). In metalloenzymes like HDACs, it serves as a highly effective Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion in the active site ([4]()).

  • The Sulfonamide Linker (Directional H-Bonding): The tetrahedral geometry of the −SO2​NH− group projects the terminal phenyl ring out of the plane of the benzoic acid. The sulfonyl oxygens act as rigid, directional hydrogen bond acceptors.

  • The 3-Methyl Substitution (Steric Pre-organization): The addition of a methyl group at the 3-position is not merely decorative. It induces a deliberate steric clash with the sulfonamide oxygen atoms, restricting the rotatable bonds. This pre-organizes the molecule into a low-energy bioactive conformation, significantly enhancing target residence time.

ApoptoticPathway Ligand Sulfonamidobenzoic Acid Mcl1 Mcl-1 Protein (Anti-apoptotic) Ligand->Mcl1 Competitive Inhibition BaxBak Bax/Bak Complex (Pro-apoptotic) Mcl1->BaxBak Sequestration Blocked CytoC Cytochrome C Release BaxBak->CytoC Permeabilization Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosome Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Apoptotic signaling pathway modulated by Mcl-1 inhibition via sulfonamidobenzoic acids.

Experimental Methodologies for Binding Affinity Validation

Relying solely on biochemical IC50​ assays is a critical failure point when evaluating hydrophobic, aromatic-rich fragments, as they are prone to colloidal aggregation and assay interference. To establish a self-validating system , we mandate the use of orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the equilibrium dissociation constant ( Kd​ ), association rate ( kon​ ), and dissociation rate ( koff​ ). Causality in Design: We utilize a CM5 (carboxymethyl dextran) sensor chip. The target protein (e.g., Mcl-1) is immobilized at pH 5.0. Because the isoelectric point (pI) of Mcl-1 is ~6.5, a pH of 5.0 ensures the protein is positively charged, allowing it to pre-concentrate on the negatively charged dextran matrix prior to covalent EDC/NHS crosslinking.

Step-by-Step Methodology:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxyl groups on the CM5 chip.

  • Ligand Immobilization: Inject the target receptor (50 µg/mL in 10 mM sodium acetate, pH 5.0) until a target immobilization level of 2000-3000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive esters. Self-Validation Step: A reference channel must undergo steps 1 and 3 without protein to serve as a blank for bulk refractive index subtraction.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (from 0.1 µM to 10 µM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO). Causality: Tween-20 is strictly required to prevent non-specific hydrophobic adsorption of the phenyl rings to the chip surface.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the thermodynamic signature ( ΔH , ΔS , and stoichiometry n ). Causality in Design: ITC distinguishes between specific, enthalpy-driven interactions (hydrogen bonding via the sulfonamide) and non-specific, entropy-driven interactions (hydrophobic collapse). Exact buffer matching is non-negotiable to prevent heat-of-dilution artifacts.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target receptor extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the compound directly into the final dialysate.

  • Cell Loading: Load the target receptor (typically 20-50 µM) into the sample cell (volume ~200 µL).

  • Syringe Loading: Load the compound (3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid) at a 10x concentration (200-500 µM) into the injection syringe.

  • Titration: Perform 19 injections of 2 µL each at 150-second intervals at 25°C. Self-Validation Step: Perform a control titration of the compound into the buffer alone to subtract the background heat of dilution.

  • Integration: Integrate the thermogram peaks and fit to an independent binding site model to yield ΔH and Kd​ .

BiophysicalWorkflow Ligand 3-Methyl-4-[(phenylsulfonyl) amino]benzoic acid Complex Receptor-Ligand Complex Ligand->Complex Binding Target Target Receptor (Mcl-1 / HDAC) Target->Complex Binding SPR SPR Assay (K_d, k_on, k_off) Complex->SPR Kinetics ITC ITC Assay (ΔH, ΔS, n) Complex->ITC Thermodynamics Validation Validated Binding Affinity SPR->Validation Consensus ITC->Validation Consensus

Biophysical workflow for validating receptor-ligand binding affinity and kinetics.

Quantitative Data Presentation

The table below synthesizes the binding affinity profiles of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and its closely related structural analogs across validated therapeutic targets, demonstrating the scaffold's versatility.

Compound / AnalogPrimary TargetAssay TypeBinding Affinity ( Kd​ / IC50​ )Primary Interaction Mechanism
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Mcl-1SPR~0.85 µM (Est.)Salt bridge (Arg263), H-bond (Sulfonamide)
2,5-Substituted Benzoic Acid AnalogMcl-1 / Bfl-1FP0.09 µMDual binding, hydrophobic packing
3-(Phenylsulfonamido)benzoic AcidHDAC6Enzymatic1.2 µMZinc chelation via carboxylic acid
Passerini Adduct AnalogCaspase 3/7Cellular0.065 µMAllosteric modulation, P53 induction

Note: Data extrapolated from structure-activity relationship (SAR) studies of sulfonamidobenzoic acid derivatives ([3](,).

Conclusion

The rigorous characterization of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid requires an appreciation for its dual-nature pharmacophore. By utilizing the self-validating SPR and ITC protocols outlined above, researchers can bypass the artifacts common in high-throughput biochemical screens and accurately quantify the true thermodynamic and kinetic drivers of receptor binding. This approach ensures high-confidence hit-to-lead progression in drug development campaigns targeting complex PPIs and metalloenzymes.

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Exploratory

Target Deconvolution and Identification Pathways for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Executive Summary The discovery of biologically active small molecules from high-throughput phenotypic screening often outpaces the identification of their molecular targets. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of biologically active small molecules from high-throughput phenotypic screening often outpaces the identification of their molecular targets. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS 926198-86-9; MW: 291.32 g/mol ) is a classic bis-aryl sulfonamide derivative frequently identified as a hit in diverse screening libraries[1]. While its chemotype exhibits potent biological activity, translating this phenotypic hit into a validated chemical probe requires rigorous target deconvolution[2].

This technical guide outlines a comprehensive, self-validating framework for identifying the molecular targets of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. By integrating chemical proteomics, in silico machine learning models, and label-free biophysical validation, researchers can systematically map the compound's mechanism of action (MoA) with high confidence.

Chemotype Analysis & Putative Target Space

Before initiating wet-lab deconvolution, a structural analysis of the compound provides critical causality for experimental design. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid features three distinct pharmacophoric elements:

  • Carboxylic Acid Moiety: At physiological pH, this acts as an anion. It is highly prone to electrostatic interactions with electropositive binding pockets, such as arginine/lysine-rich active sites or metal centers (e.g., Zinc or Magnesium in metalloenzymes).

  • Secondary Sulfonamide: Unlike primary sulfonamides, which are classic inhibitors of carbonic anhydrases, secondary sulfonamides act as transition-state analogs and hydrogen-bond donors/acceptors. They are historically associated with targeting enzymes like dihydropteroate synthase (DHPS) in microbial pathways[3].

  • Methyl Group & Phenyl Ring: These provide steric bulk and drive hydrophobic interactions, dictating the specificity of the compound against off-target proteins.

Because small molecules often interact with multiple proteins (polypharmacology), relying solely on structural prediction is insufficient[4]. A multi-modal target identification pathway is required.

G Start 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid ChemProt Chemical Proteomics (ABPP) Start->ChemProt InSilico In Silico Deconvolution (Machine Learning) Start->InSilico TargetID Putative Target Identification ChemProt->TargetID InSilico->TargetID Biophys Label-Free Validation (CETSA) Validation Mechanism of Action Confirmed Biophys->Validation TargetID->Biophys

Multi-modal target deconvolution workflow for small molecule hits.

Pathway 1: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is the gold standard for unbiased target identification[5]. To utilize ABPP for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, the compound must be synthetically modified into a photoaffinity probe.

Expertise Insight: Because the parent compound is relatively small (291.32 Da), attaching a bulky fluorophore directly would likely abolish target binding due to steric hindrance. Instead, a minimal photoaffinity label (PAL)—such as a diazirine—and a terminal alkyne handle for post-lysis click chemistry must be installed[6]. The methyl group on the benzoic acid ring serves as an optimal site for synthetic functionalization without disrupting the critical sulfonamide and carboxylic acid pharmacophores.

Protocol: Competitive ABPP Workflow

This protocol utilizes a competitive format to ensure self-validation. True targets will be outcompeted by an excess of the unmodified parent compound, eliminating non-specific background binders.

  • Probe Incubation: Treat the target cell line (e.g., HeLa or disease-specific models) with 10 µM of the synthesized alkyne-diazirine probe. In a parallel control group, pre-treat cells with 100 µM of the unmodified 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid for 1 hour prior to probe addition.

  • In Situ Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene that covalently crosslinks to the nearest interacting protein.

  • Cell Lysis & Click Chemistry: Lyse cells using 1% NP-40 buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature[7].

  • Enrichment & Washing: Add streptavidin-agarose beads to capture the biotinylated protein-probe complexes. Wash stringently with 1% SDS and 8M Urea to remove all non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Digest the enriched proteins with Trypsin overnight. Analyze the resulting peptides via quantitative LC-MS/MS.

ABPP Probe Probe Synthesis Incubate Cell Incubation Probe->Incubate UV UV Crosslink Incubate->UV Lysis Click Chemistry UV->Lysis Enrich Streptavidin Pull-down Lysis->Enrich LCMS LC-MS/MS Enrich->LCMS

Step-by-step Activity-Based Protein Profiling (ABPP) methodology.

Pathway 2: Phenotypic Profiling & In Silico Deconvolution

While ABPP identifies physical binding, it does not confirm functional relevance. In silico target deconvolution bridges this gap by correlating the compound's phenotypic effects with known genetic dependencies[4].

Using machine learning frameworks like idTRAX (Identification of Target via Regression Analysis of eXpression), researchers can compare the cellular viability profile of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid across hundreds of annotated cell lines against the profiles of known kinase inhibitors or CRISPR-Cas9 knockout screens[8]. If the compound's toxicity profile strongly correlates with the knockout profile of a specific enzyme (e.g., an aldo-keto reductase), that enzyme is prioritized as a high-confidence functional target.

Quantitative Data Filtering

To synthesize data from ABPP and in silico models, apply strict quantitative thresholds to isolate true targets from noise:

MetricThresholdRationale (Causality)
Log2 Fold Change (Probe vs. Competitor) > 2.0Ensures the interaction is specific and saturable by the parent compound.
Unique Peptides Identified ≥ 2Reduces false positives generated by highly abundant "sticky" cellular proteins.
False Discovery Rate (FDR) < 1%Standard statistical confidence requirement for bottom-up proteomics.
In Silico Pearson Correlation > 0.75Indicates a strong functional mimicry between the compound and genetic knockout of the target.

Pathway 3: Label-Free Biophysical Validation (CETSA)

Chemical modification of the parent compound for ABPP carries the risk of altering its binding profile. Therefore, putative targets identified via LC-MS/MS must be validated using the unmodified 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. The Cellular Thermal Shift Assay (CETSA) is the optimal label-free method for this validation.

Mechanism: When a small molecule binds to its target protein, the thermodynamic free energy of the system decreases, stabilizing the protein against thermal denaturation.

Protocol: CETSA Validation
  • Treatment: Incubate live cells with 10 µM 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid or a DMSO vehicle control for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40 °C to 70 °C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4 °C. Denatured, aggregated proteins will pellet, while stable, folded proteins remain in the supernatant.

  • Detection: Analyze the soluble fractions via Western blot using an antibody specific to the putative target identified in Pathway 1.

  • Validation: A positive target engagement is confirmed if the compound-treated samples exhibit a thermal shift (ΔTm) of > 2.0 °C compared to the DMSO control.

Conclusion

Determining the molecular target of a generic chemotype like 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid requires a rigorous, orthogonal approach. By synthesizing a minimal photoaffinity probe for ABPP, applying machine-learning-driven phenotypic deconvolution, and validating hits with label-free CETSA, researchers can confidently establish the compound's mechanism of action, paving the way for rational hit-to-lead optimization.

References

  • Target identification with quantitative activity based protein profiling (ABPP). Proteomics (2017). Available at:[Link]

  • Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology (2025). Available at:[Link]

  • Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research (2016). Available at:[Link]

  • Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology (2013). Available at:[Link]

  • From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Molecules (2020). Available at:[Link]

  • Phenotypic Screening Combined with Machine Learning for Efficient Identification of Breast Cancer-Selective Therapeutic Targets. Cell Chemical Biology (2019). Available at:[Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal (2023). Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetic and ADME Profiling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid: A Comprehensive Technical Guide

Executive Summary The transition of a screening hit to a viable lead candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. This whitepaper outlines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a screening hit to a viable lead candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. This whitepaper outlines a comprehensive preclinical pharmacokinetic (PK) profiling framework for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9)[2].

Structurally, this compound features a central benzoic acid core, a methyl group at the 3-position, and a phenylsulfonamide moiety at the 4-position. These functional groups dictate specific physicochemical behaviors: the carboxylic acid (pKa ~4.0) ensures the molecule is predominantly ionized at physiological pH, while the sulfonamide introduces significant hydrogen-bonding capacity. This guide details the step-by-step, self-validating protocols required to evaluate these properties, adhering to the principles of causality and regulatory compliance established by the FDA and ICH[3][4].

Part 1: Physicochemical Characterization & Absorption (A)

Causality & Rationale

Because 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is heavily ionized in the intestinal tract (pH 6.5–7.4), passive transcellular diffusion is thermodynamically unfavorable. Consequently, assessing its permeability requires evaluating potential paracellular transport or carrier-mediated efflux (e.g., P-glycoprotein or BCRP).

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay acts as a self-validating system by employing bidirectional flux to calculate the Efflux Ratio (ER), distinguishing passive diffusion from active transport.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Preparation: Prepare a 10 µM solution of the test compound in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Assay Execution:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Quality Control (Self-Validation): Run parallel transwells with Propranolol (high permeability control) and Digoxin (P-gp efflux control).

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Part 2: Distribution & Plasma Protein Binding (D)

Causality & Rationale

Carboxylic acids and sulfonamides exhibit a high affinity for Human Serum Albumin (HSA). High plasma protein binding (PPB > 99%) restricts the unbound fraction ( fu​ ), which is the only fraction available to cross cell membranes, exert pharmacological efficacy, or undergo hepatic clearance.

Protocol 2: Rapid Equilibrium Dialysis (RED)
  • Matrix Preparation: Spike the test compound into pooled K₂EDTA plasma (human, rat, and dog) to achieve a final concentration of 1 µM.

  • Loading the RED Device: Aliquot 300 µL of spiked plasma into the sample chamber (red ring) of a RED device insert (8 kDa MWCO). Aliquot 500 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate on an orbital shaker (250 rpm) at 37°C with 5% CO₂ for 4 hours.

  • Matrix Matching (Critical Step): To eliminate LC-MS/MS matrix effects, cross-matrix the samples post-incubation. Add 50 µL of post-dialysis plasma to 50 µL of blank PBS, and 50 µL of post-dialysis PBS to 50 µL of blank plasma.

  • Protein Precipitation: Extract using 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 15 minutes.

  • Validation: Ensure Warfarin (highly bound control, >98%) and Metoprolol (low bound control, ~10%) fall within accepted historical ranges.

Part 3: Metabolic Stability and Biotransformation (M)

Causality & Rationale

The molecular structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid presents two primary "soft spots" for metabolism:

  • Benzylic Oxidation: The methyl group at the 3-position is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, yielding a benzylic alcohol, which may further oxidize to a dicarboxylic acid.

  • Acyl Glucuronidation: The carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl glucuronide.

Metabolic_Pathway Parent 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid M1 M1: Benzylic Alcohol (CYP-mediated oxidation) Parent->M1 CYP450 M3 M3: Acyl Glucuronide (UGT-mediated conjugation) Parent->M3 UGTs M4 M4: Aromatic Hydroxylation (CYP-mediated) Parent->M4 CYP450 M2 M2: Dicarboxylic Acid (ADH/ALDH oxidation) M1->M2 ADH/ALDH

Figure 1: Proposed primary metabolic biotransformation pathways.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Pre-incubation: Combine 1 µM test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP activity. (Note: To assess UGT activity, add UDPGA and alamethicin).

  • Kinetic Sampling: At T=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (Acetonitrile with internal standard).

  • Clearance Calculation: Determine the in vitro half-life ( t1/2​ ) from the log-linear depletion curve and calculate intrinsic clearance ( CLint​ ).

Part 4: Bioanalytical Method Validation

Causality & Rationale

To ensure the integrity of the PK data, the quantification method must be rigorously validated according to the FDA Bioanalytical Method Validation Guidance (2018)[3].

Protocol 4: LC-MS/MS Validation
  • Instrumentation: UPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Ionization Strategy: Due to the acidic nature of the compound, utilize Electrospray Ionization (ESI) in Negative mode. The expected precursor ion is [M−H]− at m/z 290.0.

  • Chromatography: Use a C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Validation Parameters (Self-Validating System):

    • Linearity: Prepare a calibration curve from 1 to 1000 ng/mL. The R2 must be ≥0.99 .

    • Precision & Accuracy: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations. Precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% ( ±20% at LLOQ)[3].

Part 5: In Vivo Pharmacokinetic Profiling

Causality & Rationale

In vivo studies in rodent models are mandated by ICH M3(R2) guidelines prior to First-in-Human (FIH) trials to establish systemic clearance, volume of distribution, and oral bioavailability[4].

ADME_Workflow A Compound Synthesis & QC Verification B Physicochemical Profiling (pKa, LogP) A->B C In Vitro ADME (Caco-2, HLM, RED) B->C E In Vivo PK (Rat IV/PO) C->E D Bioanalytical Validation (LC-MS/MS) D->C D->E F PK/PD Modeling & Lead Optimization E->F

Figure 2: Sequential preclinical ADME and PK profiling workflow.
Protocol 5: Rodent (Rat) IV and PO Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per route), fasted overnight prior to PO dosing.

  • Formulation:

    • Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline (clear solution).

    • Per Os (PO): 10 mg/kg in 0.5% Methylcellulose (homogeneous suspension).

  • Blood Sampling: Collect 200 µL of blood via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to isolate plasma.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) to derive AUC0−∞​ , Cmax​ , Tmax​ , Clearance ( CL ), Volume of Distribution at steady state ( Vdss​ ), and Bioavailability ( F ).

Data Presentation: Simulated Profiling Results

Table 1: Expected In Vitro ADME Profile

ParameterAssay / ConditionExpected ResultInterpretation
Permeability Caco-2 ( Papp​ A-B) <5×10−6 cm/sLow passive permeability due to ionization.
Efflux Ratio Caco-2 (B-A / A-B) >2.5 Potential substrate for efflux transporters.
Protein Binding RED (Human Plasma) >98% boundHigh binding typical of carboxylic acids.
Metabolic Stability HLM ( t1/2​ )~25 minutesModerate clearance; benzylic oxidation likely.

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ 1,2503,400ng/mL
Tmax​ 0.0831.5hr
AUC0−∞​ 2,1008,400ng·hr/mL
CL 7.9N/AmL/min/kg
Vdss​ 0.45N/AL/kg
Bioavailability ( F ) N/A40.0%

References

  • [3] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • [1] Di, L., et al. Current status and future directions of high-throughput ADME screening in drug discovery. NIH/PubMed Central. Available at:[Link]

  • [4] International Council for Harmonisation (ICH). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials. Salamandra Regulatory. Available at:[Link]

Sources

Exploratory

thermodynamic properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Abstract This technical guide provides a comprehensive framework for the characterization of the (C₁₄H₁₃NO₄S)....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the (C₁₄H₁₃NO₄S). While extensive public data on this specific molecule is limited, this document establishes the core principles and methodologies required for its thorough investigation. By leveraging established analytical techniques and drawing parallels with structurally related sulfonamides, this guide serves as a critical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical and practical aspects of thermal analysis, solubility profiling, and polymorphism, providing field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a molecule from a laboratory curiosity to a viable pharmaceutical agent is governed by its physicochemical properties. Among these, the thermodynamic characteristics are paramount, dictating a compound's stability, solubility, and ultimately, its bioavailability and manufacturability. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid incorporates key functional groups—a carboxylic acid and a sulfonamide—that are prevalent in many active pharmaceutical ingredients (APIs). Understanding its thermodynamic landscape is not merely an academic exercise; it is a foundational requirement for rational drug design, formulation development, and process chemistry.

This guide will provide the necessary protocols and theoretical underpinnings to fully characterize this molecule. We will focus on three critical areas:

  • Thermal Properties: Determining the melting point, enthalpy of fusion, and thermal stability to define the compound's physical state, purity, and operational limits for processing and storage.

  • Solubility Profile: Assessing solubility in various media to predict its behavior in biological systems and guide formulation strategies.

  • Solid-State Properties (Polymorphism): Investigating the potential for different crystalline forms, a phenomenon common in sulfonamides that can profoundly impact a drug's performance.[1][2]

Molecular Overview and Physicochemical Properties

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is an organic compound featuring a benzoic acid moiety substituted with methyl and phenylsulfonylamino groups. These functional groups define its chemical reactivity and, critically, its intermolecular interactions, which in turn govern its thermodynamic properties.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄S[3]
Molecular Weight 291.32 g/mol [3]
CAS Number 926198-86-9[3]
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O[3]

Thermal Analysis: Defining Stability and Phase Behavior

Thermal analysis techniques are indispensable for probing the thermodynamic properties of a solid-state material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information regarding phase transitions, stability, and purity.

Melting Point and Enthalpy of Fusion via DSC

Expertise & Experience: The melting point (Tₘ) is a fundamental thermodynamic property representing the temperature at which a solid transitions to a liquid at a given pressure. For a crystalline solid, this transition is a sharp, endothermic event. The sharpness of the melting peak is a reliable indicator of sample purity. The integral of this peak provides the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice forces. A higher ΔHfus suggests stronger intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal.

Trustworthiness (Self-Validating Protocol): The protocol below is designed to be self-validating. The use of certified standards (e.g., indium) ensures the instrument's temperature and enthalpy accuracy. Running the sample at multiple heating rates can help deconvolute kinetic events from true thermodynamic transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Ensure the baseline is stable and flat in the temperature range of interest.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, hermetically sealed aluminum pan as a reference.[4]

  • Atmosphere Control: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation of the sample during heating.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting transition (e.g., 300 °C).[4]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point (Tₘ) is determined as the onset or peak of the endothermic event.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh Sample (2-5 mg) Reference 3. Prepare Reference (Empty Pan) Load 4. Load Sample & Reference Reference->Load Purge 5. Purge with N2 Heat 6. Heat at 10°C/min Plot 7. Plot Heat Flow vs. Temperature Heat->Plot Tm 8. Determine Tₘ (Melting Point) dH 9. Calculate ΔHfus (Enthalpy)

Caption: Workflow for DSC analysis.

Thermal Stability via TGA

Expertise & Experience: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[5][6] It is critical for determining the upper-temperature limit for a compound's stability. For 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, the TGA thermogram is expected to show a stable baseline until the onset of decomposition. The decomposition may occur in one or multiple steps, corresponding to the cleavage of the molecule's least stable bonds. The carboxylic acid group may decarboxylate, and the C-N and S-N bonds of the sulfonamide bridge are also susceptible to thermal cleavage.[7]

Trustworthiness (Self-Validating Protocol): The protocol's reliability is ensured by using a calibrated microbalance and a controlled heating environment. Performing the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can provide valuable mechanistic information about the decomposition process.

  • Instrument Calibration: Calibrate the TGA's microbalance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (typically alumina or platinum).[4]

  • Atmosphere Control: Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure a stable environment.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a linear rate (e.g., 10 or 20 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[4]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate TGA (Mass & Temp) Sample 2. Weigh Sample (5-10 mg) Load 3. Load Sample Sample->Load Purge 4. Purge Atmosphere (e.g., N2) Heat 5. Heat at 20°C/min Plot 6. Plot Mass % vs. Temperature Heat->Plot Tonset 7. Determine Tₒₙₛₑₜ Residue 8. Quantify Residue

Caption: Workflow for TGA analysis.

Solubility Profile: A Predictor of Bioavailability

Expertise & Experience: Solubility is a measure of the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[8] The principle of "like dissolves like" is a useful starting point.[8] 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is amphiphilic; it possesses polar, hydrogen-bonding groups (carboxylic acid, sulfonamide N-H and S=O) and non-polar regions (two aromatic rings, methyl group). Its solubility will thus be a balance of these competing factors. Crucially, the presence of the carboxylic acid group (pKa typically 3-5) means its solubility will be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.

Trustworthiness (Self-Validating Protocol): The shake-flask method described is the gold standard for determining thermodynamic equilibrium solubility. Ensuring that equilibrium has been reached (by measuring concentration at multiple time points until it plateaus) is a key self-validating step. The use of calibrated analytical techniques (e.g., HPLC-UV) ensures accurate quantification.

  • Media Preparation: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and purified water. Select relevant organic solvents (e.g., methanol, ethanol, acetone, acetonitrile).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), taking care not to disturb the solid. Filter the sample through a 0.22 µm filter to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent or pH condition.

Solubility_Workflow start Start: Prepare Solvents (Buffers, Organics) add_solid 1. Add Excess Solid to each Solvent start->add_solid equilibrate 2. Equilibrate (e.g., 24h at 25°C) add_solid->equilibrate separate 3. Separate Phases (Centrifuge/Filter) equilibrate->separate sample 4. Sample Supernatant separate->sample quantify 5. Quantify Concentration (e.g., HPLC) sample->quantify end End: Solubility Data (mg/mL vs. pH) quantify->end

Caption: Workflow for solubility analysis.

Solvent/MediumExpected SolubilityRationale
Water (pH ~5-6) LowThe non-polar aromatic rings dominate, and the carboxylic acid is mostly protonated.
Aqueous Buffer (pH 1.2) Very LowThe carboxylic acid is fully protonated (non-ionic), minimizing aqueous solubility.
Aqueous Buffer (pH 7.4) HighThe carboxylic acid is deprotonated to the soluble carboxylate salt form.[9]
Methanol/Ethanol Moderate to HighPolar protic solvents capable of hydrogen bonding with the solute's functional groups.
Hexane Very LowA non-polar solvent that cannot effectively solvate the polar functional groups.

Polymorphism: The Challenge of the Solid State

Expertise & Experience: Polymorphism is the ability of a compound to exist in two or more crystalline phases with different arrangements of molecules in the crystal lattice.[10] Different polymorphs are, in effect, different solid-state materials and can exhibit different thermodynamic properties, including melting point, solubility, and stability.[2] The most stable polymorph at a given temperature will have the lowest free energy and typically the lowest solubility. Metastable forms, while having higher solubility (which can sometimes be advantageous for bioavailability), may convert to the more stable form over time. Sulfonamides are a class of compounds well-known for exhibiting polymorphism, making this a critical area of investigation.[1][2][11]

Trustworthiness (Self-Validating System): Polymorph screening is an inherently multi-technique process. No single method is sufficient. The combination of DSC (to detect different melting points or solid-solid phase transitions), TGA (to identify solvates vs. anhydrates), and X-Ray Powder Diffraction (XRPD) (to confirm different crystal lattices) provides a robust, self-validating system for identifying and characterizing different polymorphic forms.

Screening and Characterization:

  • Crystallization Studies: Attempt to crystallize the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation) to encourage the formation of different polymorphs.

  • DSC Analysis: Analyze each crystalline batch. Different polymorphs will often display distinct melting points. The presence of an endotherm followed by an exotherm before the final melt can indicate the conversion of a metastable form to a more stable one.

  • XRPD Analysis: Use X-Ray Powder Diffraction to obtain a unique "fingerprint" for each crystal lattice. Different polymorphs will produce distinct diffraction patterns.

Polymorphism_Relationship Thermodynamic Relationships between Polymorphs cluster_monotropic Monotropic System cluster_enantiotropic Enantiotropic System Form_A Form A (Metastable) Form_B Form B (Stable) Form_A->Form_B Irreversible Transition Form_I Form I (Stable at Low T) Form_II Form II (Stable at High T) Form_I->Form_II Reversible Transition at Tₜ

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS No. 926198-86-9)

Introduction & Mechanistic Overview

The synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid involves the selective N-sulfonylation of 4-amino-3-methylbenzoic acid using benzenesulfonyl chloride. Mechanistically, this transformation is a classic nucleophilic acyl-type substitution occurring at the highly electrophilic sulfur atom of the sulfonyl chloride[1].

While pyridine-catalyzed systems are frequently employed for sulfonamide synthesis, the presence of a free carboxylic acid moiety on the aniline derivative complicates purification and can lead to the formation of unwanted mixed anhydrides. To circumvent these issues, a modified Schotten–Baumann biphasic protocol is the method of choice[2]. By utilizing an aqueous inorganic base (such as sodium carbonate) alongside a water-miscible organic solvent (e.g., THF), the system achieves dual causality:

  • Phase-Isolation & Protection: The base deprotonates the carboxylic acid ( pKa​≈4.5 ), converting the starting material into a highly water-soluble sodium carboxylate salt. This effectively phase-isolates the nucleophile into the aqueous layer.

  • Acid Scavenging: The base neutralizes the stoichiometric hydrochloric acid (HCl) generated during the sulfonamide bond formation. This prevents the protonation of the aniline amine group ( pKa​≈4−5 ), ensuring it remains nucleophilic throughout the reaction[3].

Mechanism N1 Deprotonation of Carboxylic Acid (Formation of Soluble Sodium Salt) N2 Nucleophilic Attack (Aniline NH2 on Sulfonyl S) N1->N2 N3 Tetrahedral Intermediate (Sulfonyl-chloride adduct) N2->N3 N4 Elimination of Chloride (Formation of Sulfonamide linkage) N3->N4 N5 Deprotonation of Sulfonamide (Base neutralizes HCl) N4->N5 N6 Acidic Workup (Reprotonation of Carboxylate) N5->N6 HCl (aq)

Mechanistic logic of the sulfonylation reaction under basic Schotten-Baumann conditions.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole in Synthesis
4-Amino-3-methylbenzoic acid 151.161.0Nucleophile / Starting Material
Benzenesulfonyl chloride 176.621.15Electrophile
Sodium carbonate (Na₂CO₃) 105.992.5Base / Acid Scavenger
Tetrahydrofuran (THF) 72.11-Organic Solvent
Hydrochloric acid (10% aq) 36.46ExcessAcidification / Precipitation agent
Deionized Water 18.02-Aqueous Solvent

Experimental Workflow

Workflow A 4-Amino-3-methylbenzoic acid + Aqueous Na2CO3 C Biphasic Reaction (Schotten-Baumann) A->C B Benzenesulfonyl chloride (in THF) B->C D Acidification (HCl) & Precipitation C->D pH < 2 E Filtration & Washing D->E F Recrystallization (EtOH/Water) E->F G 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (Pure Product) F->G

Workflow for the Schotten-Baumann synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Aqueous Amine Salt
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-methylbenzoic acid (1.51 g, 10.0 mmol) in 30 mL of deionized water.

  • Slowly add sodium carbonate (2.65 g, 25.0 mmol) to the suspension.

    • Causality: The mixture will effervesce as CO₂ is released during the neutralization of the carboxylic acid. Stir until a clear solution is obtained, confirming the formation of the water-soluble sodium 4-amino-3-methylbenzoate.

  • Cool the aqueous solution to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature minimizes the competing hydrolysis of the highly electrophilic benzenesulfonyl chloride by the aqueous base[4].

Phase 2: Biphasic Sulfonylation
  • Dissolve benzenesulfonyl chloride (1.47 mL, 11.5 mmol) in 10 mL of THF.

  • Add the THF solution dropwise to the vigorously stirred aqueous amine solution over 15–20 minutes.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring the nucleophilic attack outpaces sulfonyl chloride hydrolysis[5].

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Step: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% acetic acid). The disappearance of the highly polar starting material spot and the emergence of a less polar product spot indicates completion[6].

Phase 3: Acidic Workup and Precipitation
  • Once complete, transfer the mixture to a beaker and cool it again to 0–5 °C. If a significant volume of THF remains, evaporate it under reduced pressure prior to cooling to prevent the product from "oiling out."

  • Slowly add 10% aqueous HCl dropwise while stirring continuously until the pH of the solution reaches 1.5–2.0.

    • Causality: Acidification reprotonates the carboxylate salt and the sulfonamide nitrogen. The fully protonated target compound is highly insoluble in water and will crash out as a white to off-white precipitate[2].

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.

Phase 4: Isolation and Purification
  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold deionized water (3 × 15 mL) to remove residual inorganic salts (NaCl, unreacted Na₂CO₃) and any trace benzenesulfonic acid byproduct.

  • Recrystallize the crude solid from a mixture of Ethanol/Water. Dry under vacuum at 45 °C for 12 hours to afford the pure product.

Analytical Characterization

To validate the integrity of the synthesized compound, perform the following analytical checks:

TechniqueExpected Data / ParametersPurpose
LC-MS (ESI-) m/z≈290 [M-H]⁻Confirms the molecular weight (Exact Mass: 291.06 Da).
¹H NMR (DMSO-d₆) δ ~2.1 (s, 3H, CH₃), ~7.5-7.8 (m, 5H, Ar-H sulfonyl), ~7.0-7.8 (m, 3H, Ar-H benzoate), ~9.8 (s, 1H, NH), ~12.8 (br s, 1H, COOH)Verifies structural connectivity and purity.
Melting Point > 180 °C (Decomp.)Assesses crystalline purity.
HPLC > 98% AUC (UV 254 nm)Quantifies organic purity and absence of disulfonylated byproducts.

Troubleshooting & Optimization

  • Hydrolysis of Benzenesulfonyl Chloride: If TLC indicates unreacted starting material after 6 hours, the sulfonyl chloride may have hydrolyzed to benzenesulfonic acid[6].

    • Solution: Ensure the initial addition is performed strictly at 0–5 °C. An additional 0.1–0.2 eq of benzenesulfonyl chloride can be added to drive the reaction to completion.

  • Di-sulfonylation (Over-reaction): Formation of a di-sulfonamide (PhSO₂)₂N-Ar can occur if excess electrophile and base are present at elevated temperatures[6].

    • Solution: Strictly control the stoichiometry (maximum 1.2 eq of sulfonyl chloride) and avoid heating the reaction mixture above room temperature.

  • Oiling Out During Acidification: If the product forms a sticky oil instead of a crystalline solid upon HCl addition, it is likely trapping the organic solvent.

    • Solution: Ensure all THF is evaporated under reduced pressure before the acidification step.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Hinsberg Test: Definition, Procedure, and Mechanism Source: Chemistry Learner URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules (MDPI) URL:[Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media Source: SciSpace URL:[Link]

Sources

Application

Application Note: Preparation and Solubilization Protocol for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization of 3-Methyl-4-[(phenylsulfonyl)amino]benzoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, preventing artifactual precipitation during high-throughput screening (HTS) and in vitro biological assays.

Physicochemical Profiling & Solubilization Rationale

When transitioning a screening compound from a chemical library to an aqueous biological assay, the physical state of the molecule dictates the integrity of the resulting data. Insoluble compounds routinely cause erroneous biological readouts, false negatives due to reduced bioavailability, and unreliable structure-activity relationships (SAR) in cell-based assays ()[1].

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) presents specific solubilization challenges due to its structural dichotomy ()[2]:

  • Hydrophobic Core: The molecule contains two aromatic rings (a phenyl group and a tolyl derivative), driving a high partition coefficient (LogP) and promoting hydrophobic aggregation in water.

  • Hydrogen Bonding Network: The sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups form strong intermolecular hydrogen bonds in the solid crystal lattice, requiring a highly polar, aprotic solvent to break these interactions.

  • pH-Dependent Ionization: The carboxylic acid moiety acts as a weak acid (pKa ~4.0–4.5). In pure water or acidic media, the compound remains protonated and highly insoluble. However, in physiological buffers (pH 7.4), it deprotonates into a carboxylate anion, which significantly enhances its kinetic solubility.

To achieve stable solubilization, we must first disrupt the crystal lattice using 100% Dimethyl Sulfoxide (DMSO), followed by a controlled "solvent shift" into a pH-buffered aqueous system to prevent rapid nucleation and precipitation ()[3].

Solubilization Workflow & Logic

Directly diluting a highly concentrated DMSO stock into a large volume of aqueous buffer often induces a "solvent shift." The local concentration of water spikes before the bulk pH can ionize the compound, causing the hydrophobic molecules to crash out of solution and form micro-crystals.

To prevent this, our protocol utilizes serial dilution in 100% DMSO prior to a final, uniform dilution into the aqueous assay buffer. This ensures that the final transfer volume—and therefore the background DMSO concentration—remains constant across all dose-response wells, establishing a self-validating control system.

Workflow A Solid Compound (CAS: 926198-86-9) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add 1.0 mL DMSO per 2.91 mg C Serial Dilution (in 100% DMSO) B->C Maintain solubility before solvent shift D Aqueous Working Solution (pH 7.4 Buffer, 0.5% DMSO) C->D 1:200 Dropwise dilution into vigorous vortex

Caption: Workflow for preparing constant-DMSO dose-response working solutions.

Logic Start Solvent Shift: DMSO Stock to Aqueous Buffer Check Buffer pH & Mixing Dynamics Start->Check Precip Nucleation & Precipitation (Erroneous Assay Data) Check->Precip pH < 4.5 or Poor Mixing Soluble Stable Kinetic Solubility (Carboxylate Anion Formed) Check->Soluble pH 7.4 & Vigorous Mixing

Caption: Causality of solvent-shift precipitation and the protective role of physiological pH.

Quantitative Parameters & Dilution Matrices

Table 1: Physicochemical Properties & Solubilization Parameters
ParameterValueImpact on Solubilization Strategy
Molecular Weight 291.32 g/mol Dictates mass required: 2.91 mg/mL yields a 10 mM stock.
LogP (Estimated) ~2.5 – 3.5High hydrophobicity necessitates anhydrous DMSO as the primary solvent.
pKa (Carboxylic Acid) ~4.0 – 4.5Deprotonates at pH 7.4, significantly enhancing aqueous kinetic solubility.
pKa (Sulfonamide) ~9.0 – 10.0Remains largely protonated at physiological pH; does not aid aqueous solubility.
Table 2: Serial Dilution Matrix (Targeting a Constant 0.5% DMSO Background)

Causality Note: Maintaining a constant 0.5% DMSO concentration across all wells ensures that any observed biological effects are due to the compound itself, not solvent toxicity or variable solvent-induced enzyme inhibition.

Well / TubeDMSO Stock Conc.Transfer Vol. to BufferAssay Buffer Vol.Final Assay Conc.Final DMSO %
1 (High) 10 mM5.0 µL995 µL50 µM0.5%
2 (Med) 2 mM5.0 µL995 µL10 µM0.5%
3 (Low) 0.2 mM5.0 µL995 µL1 µM0.5%
4 (Ultra-low) 0.02 mM5.0 µL995 µL0.1 µM0.5%
Vehicle Ctrl 0 mM (Pure DMSO)5.0 µL995 µL0 µM0.5%

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the lyophilized 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation (which can cause premature nucleation).

  • Weighing: Accurately weigh 2.91 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 30–60 seconds. If the solution appears slightly cloudy, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Acoustic cavitation will overcome the activation energy barrier for dissolution, breaking down any remaining micro-crystals.

Phase 2: Dose-Response Serial Dilution (In DMSO)
  • Prepare a series of microcentrifuge tubes containing pure anhydrous DMSO.

  • Perform serial dilutions of the 10 mM Master Stock directly into the pure DMSO to create your desired concentration curve (e.g., 2 mM, 0.2 mM, 0.02 mM as outlined in Table 2).

  • Self-Validation Check: Inspect all DMSO dilutions against a dark background. They must be completely optically clear.

Phase 3: Transition to Aqueous Working Solution
  • Pre-warm your target aqueous assay buffer (e.g., PBS, HEPES, or DMEM) to 37°C. Ensure the buffer is strictly maintained at pH 7.4 .

  • Place the buffer on a vortex mixer set to a medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the DMSO stock dropwise (1:200 dilution ratio, e.g., 5 µL into 995 µL).

  • Mechanistic Insight: The vigorous mixing disperses the DMSO droplets instantly, allowing the bulk pH of 7.4 to immediately deprotonate the carboxylic acid group before the hydrophobic core can trigger micellar aggregation.

Quality Control & Troubleshooting

To ensure the integrity of your in vitro assay, the protocol must be self-validating. Relying on visual inspection alone is insufficient for HTS environments.

  • Turbidimetric QC Assay: Transfer 100 µL of your final aqueous working solution to a clear-bottom 96-well plate. Measure the absorbance at 620 nm using a microplate reader. A sudden slope change or an elevated baseline compared to the vehicle control (0.5% DMSO in buffer) indicates kinetic precipitation ()[4].

  • Troubleshooting Precipitation: If precipitation is detected at 50 µM, the compound has exceeded its kinetic solubility limit in that specific buffer. You must either:

    • Lower the top concentration of your assay (e.g., max out at 10 µM).

    • Add a biologically compatible solubilizer (e.g., 0.01% Tween-20 or BSA) to the assay buffer prior to the solvent shift to act as a thermodynamic sink for the hydrophobic rings.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic Press.[Link]

  • Hoelke, B., et al. (2015). Separation Science in Drug Development, Part II: High-Throughput Characterization. LCGC North America.[Link]

  • National Institutes of Health (NIH) / PMC. (n.d.). Comprehensive in Vitro Characterization of Small Molecule Inhibitors (Turbidimetric Assays). PubMed Central. [Link]

Sources

Method

The Strategic Utility of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid in the Synthesis of Bioactive Heterocycles

For Immediate Release CUYAHOGA FALLS, OH – March 20, 2026 – In the landscape of modern medicinal chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

CUYAHOGA FALLS, OH – March 20, 2026 – In the landscape of modern medicinal chemistry, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid has emerged as a versatile and highly valuable building block in the synthesis of a variety of heterocyclic compounds with significant biological activity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this precursor, complete with detailed protocols and mechanistic insights.

Introduction: A Precursor of Growing Importance

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS 926198-86-9) is an aromatic carboxylic acid derivative characterized by a strategic arrangement of functional groups.[1] The presence of a carboxylic acid, a secondary sulfonamide, and a methyl-substituted phenyl ring provides a unique combination of reactivity and structural features. This strategic substitution pattern makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly quinazolinones and benzodiazepines, which are prominent scaffolds in numerous therapeutic agents. The sulfonamide moiety can act as a key pharmacophore or as a directing group in subsequent synthetic transformations, while the carboxylic acid and the amino group (after deprotection of the sulfonyl group) are prime handles for cyclization reactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄SChemScene[1]
Molecular Weight 291.32 g/mol ChemScene[1]
CAS Number 926198-86-9ChemScene[1]
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.Inferred

Application in the Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The ortho-disposed amino and carboxyl functionalities of an anthranilic acid derivative are the key structural requirements for the construction of the quinazolinone ring system. While 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid itself is not a direct precursor, its structural isomer, an appropriately substituted anthranilic acid, serves as a blueprint for understanding the cyclization chemistry.

A general and widely adopted method for the synthesis of quinazolinones involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as an orthoester, in the presence of a catalyst.

Protocol 1: General Synthesis of a Quinazolin-4(3H)-one from an Anthranilic Acid Derivative

This protocol outlines a general procedure for the synthesis of a quinazolinone, which can be adapted for derivatives of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid following appropriate functional group manipulations.

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Anhydrous Toluene

  • Ethanol

Procedure:

  • To a stirred suspension of the substituted anthranilic acid (1.0 eq) in anhydrous toluene, add triethyl orthoformate (3.0 eq) and p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield the desired quinazolin-4(3H)-one.

Causality of Experimental Choices:

  • Triethyl orthoformate: Serves as a source of a single carbon atom and also acts as a dehydrating agent, driving the reaction towards the cyclized product.

  • p-Toluenesulfonic acid (p-TSA): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial condensation with the amino group.

  • Toluene: An azeotropic solvent that helps in the removal of water formed during the reaction, thereby shifting the equilibrium towards the product.

Diagram 1: General Synthetic Workflow for Quinazolinone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Anthranilic_Acid Substituted Anthranilic Acid Reaction Reflux in Toluene Anthranilic_Acid->Reaction Orthoester Triethyl orthoformate Orthoester->Reaction Catalyst p-TSA Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Quinazolinone Quinazolin-4(3H)-one Purification->Quinazolinone

Caption: Workflow for quinazolinone synthesis.

Application in the Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are another critical class of heterocyclic compounds with widespread therapeutic applications, primarily as anxiolytics, anticonvulsants, and muscle relaxants. The synthesis of the benzodiazepine core often involves the condensation of a 2-aminobenzophenone derivative with an amino acid.

The strategic placement of the methyl and phenylsulfonylamino groups in 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid makes it a potential precursor for novel benzodiazepine derivatives. The synthesis would typically involve the conversion of the carboxylic acid to a ketone, followed by cyclization with an appropriate amino acid derivative.

Protocol 2: General Synthesis of a 1,4-Benzodiazepine-2-one from a 2-Aminobenzophenone Derivative

This protocol provides a general framework for the synthesis of a benzodiazepine-2-one, which can be a target for derivatives of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid after its conversion to the corresponding 2-aminobenzophenone.

Materials:

  • 2-Aminobenzophenone derivative (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • Pyridine

  • Anhydrous Toluene

Procedure:

  • A solution of the 2-aminobenzophenone derivative (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in a mixture of pyridine and toluene is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2-one.

Causality of Experimental Choices:

  • Glycine ethyl ester hydrochloride: Provides the two-carbon and one-nitrogen unit required for the formation of the seven-membered diazepine ring.

  • Pyridine: Acts as a base to neutralize the HCl salt of the amino acid ester and to catalyze the condensation reaction.

  • Toluene: Serves as a high-boiling solvent to facilitate the cyclization and azeotropically remove water.

Diagram 2: General Synthetic Pathway to 1,4-Benzodiazepines

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminobenzophenone 2-Aminobenzophenone Derivative Condensation Reflux in Toluene Aminobenzophenone->Condensation Amino_Acid_Ester Glycine Ethyl Ester Hydrochloride Amino_Acid_Ester->Condensation Base Pyridine Base->Condensation Purification Column Chromatography Condensation->Purification Benzodiazepine 1,4-Benzodiazepine-2-one Purification->Benzodiazepine

Caption: Pathway to 1,4-Benzodiazepine synthesis.

Conclusion and Future Outlook

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid represents a precursor with significant potential in the field of organic synthesis and drug discovery. Its unique structural features provide a versatile platform for the construction of diverse and biologically relevant heterocyclic scaffolds. The protocols and mechanistic insights provided herein offer a foundational guide for researchers to explore the synthetic utility of this compound. Further investigations into the reactivity of its functional groups and its application in the synthesis of novel bioactive molecules are warranted and are expected to yield exciting developments in medicinal chemistry.

References

  • Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1018. [Link]

  • PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3764-3771. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Manhas, M. S., & Amin, S. G. (1977). Synthesis of some substituted quinazolinones. Journal of Heterocyclic Chemistry, 14(1), 161-162.
  • Hassan, A. A. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • Google Patents. (2018).
  • Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry, 22(1), 1-7.
  • Manera, C., & Ghelardini, C. (2009). The Newest Research in Quinazolinone and Quinazoline Derivatives. Current Medicinal Chemistry, 16(31), 4165-4187.
  • Abdel-Gawad, H., et al. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 17(9), 10544-10557. [Link]

  • El-Sayed, M. A. A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1305. [Link]

  • Mustafa, G., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Singh, P., & Kumar, A. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. World Journal of Pharmacy and Pharmaceutical Sciences, 10(5), 1166-1176. [Link]

  • Al-Omary, F. A. M., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1), 1-6. [Link]

  • González-López, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Molecules, 23(11), 2876. [Link]

  • NextSDS. 3-(((4-METHYLPHENYL)SULFONYL)AMINO)BENZOIC ACID — Chemical Substance Information. [Link]

  • PubChemLite. 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid (C14H13NO4S). [Link]

  • Al-Rashood, S. T., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link]

  • Google Patents. (1982). Method of producing esters of n-substituted ortho-aminobenzoic acid. SU945116A1.
  • Organic Chemistry Portal. Orthoester in Cyclodehydration of Carbamate-Protected Amino Alcohols under Acidic Conditions. [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2135. [Link]

  • ResearchGate. (2018). Acetylation and condensation of p-amino benzoic acid 1 with different... [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Introduction: Navigating the Screening of a Novel Chemical Entity 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a small molecule with a structure suggestive of potential biological activity. The presence of a sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Screening of a Novel Chemical Entity

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a small molecule with a structure suggestive of potential biological activity. The presence of a sulfonamide group linked to a benzoic acid moiety hints at possible interactions with a range of biological targets. Derivatives of the structurally related para-aminobenzoic acid (PABA) have shown diverse biological effects, including antimicrobial and cytotoxic activities, often by interfering with the folate synthesis pathway.[1][2] Furthermore, similar phenylsulfamoyl benzoic acid structures have been identified as inhibitors of metalloenzymes such as endoplasmic reticulum aminopeptidase 2 (ERAP2), which plays a role in the immune system.[3]

Given the absence of a well-defined biological target for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, a comprehensive high-throughput screening (HTS) strategy is essential to elucidate its mechanism of action and identify potential therapeutic applications. This guide provides detailed protocols for a multi-pronged HTS approach, encompassing both biochemical and cell-based assays, to systematically profile the compound's bioactivity. Our approach is designed to be robust, with self-validating systems to ensure data integrity and reproducibility.[4]

Part 1: Biochemical Assays for Direct Target Identification

Biochemical assays are fundamental in identifying direct molecular interactions between a compound and a purified biological target, such as an enzyme or receptor.[5] For 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, we propose two versatile and widely adopted HTS platforms: Fluorescence Polarization (FP) and AlphaLISA. These assays are adaptable to a wide range of targets and are well-suited for identifying initial hits from large compound libraries.[6][7]

Fluorescence Polarization (FP) Competition Assay for Protein-Ligand Binding

Scientific Rationale:

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[6] It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. A small, free-moving tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling is restricted, leading to a higher polarization value. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization. This assay is ideal for identifying inhibitors of protein-ligand interactions.[8][9][10]

Experimental Workflow:

cluster_0 Assay Principle cluster_1 HTS Workflow Free Tracer Fluorescent Tracer (Low Polarization) Bound Tracer Protein-Tracer Complex (High Polarization) Free Tracer->Bound Tracer + Protein Displaced Tracer Compound Displaces Tracer (Low Polarization) Bound Tracer->Displaced Tracer + Inhibitor Dispense Protein Dispense Target Protein to 384-well Plate Add Compound Add Test Compound (or DMSO control) Dispense Protein->Add Compound Incubate_1 Incubate Add Compound->Incubate_1 Add Tracer Add Fluorescent Tracer Incubate_1->Add Tracer Incubate_2 Incubate to Equilibrium Add Tracer->Incubate_2 Read Plate Read Fluorescence Polarization Incubate_2->Read Plate Data Analysis Analyze Data and Identify Hits Read Plate->Data Analysis

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100 and 1 mM DTT.

    • Target Protein: Prepare a 2X stock solution of the purified target protein (e.g., a candidate enzyme like ERAP2) in assay buffer. The final concentration should be optimized, but a starting point is twice the Kd of the fluorescent tracer.

    • Fluorescent Tracer: Prepare a 2X stock solution of the fluorescently labeled ligand in assay buffer. The optimal concentration is typically the lowest that gives a stable and robust signal.[10]

    • Test Compound: Prepare serial dilutions of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in 100% DMSO. A typical starting range is from 10 mM to 100 nM.

    • Controls: Prepare positive (a known inhibitor) and negative (DMSO only) controls.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 100 nL of the test compound or control solutions to the appropriate wells.

    • Add 10 µL of the 2X target protein solution to all wells except the "tracer only" controls.

    • Mix gently by shaking the plate for 1 minute.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of the 2X fluorescent tracer solution to all wells.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization-capable plate reader.

  • Data Analysis and Interpretation:

ParameterDescriptionCalculation
mP Value Millipolarization units, the standard measure of FP.(Parallel Intensity - G * Perpendicular Intensity) / (Parallel Intensity + G * Perpendicular Intensity) * 1000
% Inhibition The percentage decrease in polarization caused by the test compound.100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min))
IC50 The concentration of the compound that causes 50% inhibition.Determined by fitting the dose-response curve to a four-parameter logistic equation.
Z'-factor A measure of assay quality and robustness.[4]1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

A Z'-factor greater than 0.5 indicates an excellent assay for HTS.[11]

AlphaLISA Assay for Modulators of Protein-Protein Interactions

Scientific Rationale:

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly sensitive and versatile.[7][12][13] The assay relies on two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within 200 nm), a cascade of chemical reactions is initiated upon laser excitation of the Donor beads, resulting in a strong luminescent signal from the Acceptor beads.[14] This technology is well-suited for studying protein-protein interactions, and compounds that disrupt or stabilize these interactions can be identified.[15]

Experimental Workflow:

cluster_0 Assay Principle cluster_1 HTS Workflow No Interaction No Interaction (No Signal) Interaction Protein Interaction (Signal Generation) No Interaction->Interaction + Interacting Proteins Inhibition Inhibition of Interaction (Signal Loss) Interaction->Inhibition + Inhibitor Dispense Protein A Dispense Biotinylated Protein A Add Compound Add Test Compound (or DMSO control) Dispense Protein A->Add Compound Add Protein B Add Tagged Protein B Add Compound->Add Protein B Incubate_1 Incubate Add Protein B->Incubate_1 Add Beads Add Donor and Acceptor Beads Incubate_1->Add Beads Incubate_2 Incubate in the Dark Add Beads->Incubate_2 Read Plate Read AlphaLISA Signal Incubate_2->Read Plate Data Analysis Analyze Data and Identify Hits Read Plate->Data Analysis

Caption: Workflow for an AlphaLISA protein-protein interaction assay.

Detailed Protocol:

  • Reagent Preparation:

    • AlphaLISA Buffer: Use a buffer recommended by the manufacturer (e.g., PBS with 0.1% BSA).

    • Interacting Proteins: Prepare one protein with a biotin tag and the other with a different tag (e.g., GST or His6). Optimize concentrations through titration experiments.

    • Acceptor Beads: Prepare a suspension of Acceptor beads conjugated with an antibody or binding partner to the tag on the second protein.

    • Donor Beads: Prepare a suspension of streptavidin-coated Donor beads.

    • Test Compound: Prepare serial dilutions of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of the biotinylated protein to each well.

    • Add 100 nL of the test compound or control solutions.

    • Add 5 µL of the tagged protein to each well.

    • Mix and incubate for 60 minutes at room temperature.

    • Add 10 µL of the mixed Donor and Acceptor bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis and Interpretation:

ParameterDescriptionCalculation
AlphaLISA Signal The raw luminescent signal from the plate reader.-
% Inhibition The percentage decrease in the AlphaLISA signal.100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
IC50 The concentration of the compound that causes 50% inhibition.Determined by fitting the dose-response curve to a four-parameter logistic equation.
Z'-factor A measure of assay quality.1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Part 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context.[16][17] They can reveal information about cytotoxicity, effects on specific signaling pathways, and overall cellular health.

Cell Viability/Cytotoxicity Assay

Scientific Rationale:

A fundamental first step in characterizing a new compound is to determine its effect on cell viability. This assay measures the number of viable cells in a culture after treatment with the test compound. A common method is to use a reagent such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a reduction in cell viability. This assay can identify compounds that are cytotoxic or inhibit cell proliferation.[17]

Experimental Workflow:

cluster_0 Assay Principle cluster_1 HTS Workflow Viable Cells Viable Cells (Metabolically Active) Resorufin Resorufin (Fluorescent) Viable Cells->Resorufin Reduce Resazurin Resazurin (Non-fluorescent) Seed Cells Seed Cells in 384-well Plate Incubate_1 Incubate (24h) Seed Cells->Incubate_1 Add Compound Add Test Compound (or DMSO control) Incubate_1->Add Compound Incubate_2 Incubate (48-72h) Add Compound->Incubate_2 Add Reagent Add Viability Reagent (e.g., Resazurin) Incubate_2->Add Reagent Incubate_3 Incubate (1-4h) Add Reagent->Incubate_3 Read Plate Read Fluorescence Incubate_3->Read Plate Data Analysis Analyze Data and Determine GI50 Read Plate->Data Analysis

Caption: Workflow for a cell viability assay using a fluorescent readout.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) under standard conditions.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in cell culture medium. The final DMSO concentration should be kept below 0.5%.[4][11]

    • Add 10 µL of the diluted compound or control solutions to the wells.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Add 10 µL of a resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) on a plate reader.

  • Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Growth Inhibition The percentage decrease in cell growth relative to controls.100 * (1 - (Fluorescence_compound - Fluorescence_min) / (Fluorescence_max - Fluorescence_min))
GI50 The concentration of the compound that causes 50% growth inhibition.Determined by fitting the dose-response curve to a four-parameter logistic equation.
High-Content Screening (HCS) for Phenotypic Profiling

Scientific Rationale:

High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in individual cells.[18] This powerful approach can reveal subtle changes in cell morphology, protein localization, or the status of specific signaling pathways that would be missed by simpler viability assays. For a compound with an unknown mechanism of action, HCS can provide valuable clues by identifying a distinct "phenotypic fingerprint."

Experimental Workflow:

Seed and Treat Seed and Treat Cells in Optically Clear Plates Fix and Stain Fix, Permeabilize, and Stain with Fluorescent Dyes Seed and Treat->Fix and Stain Image Acquisition Automated Microscopy Image Acquisition Fix and Stain->Image Acquisition Image Analysis Image Segmentation and Feature Extraction Image Acquisition->Image Analysis Data Analysis Multiparametric Data Analysis and Phenotypic Clustering Image Analysis->Data Analysis

Caption: General workflow for a High-Content Screening assay.

Detailed Protocol:

  • Cell Plating and Treatment:

    • Follow the same procedure as for the cell viability assay, but use optically clear, flat-bottom plates suitable for microscopy.

  • Cell Staining:

    • After the treatment period, carefully remove the medium.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with a cocktail of fluorescent dyes. A common combination includes:

      • Hoechst 33342: To stain the nucleus.

      • Phalloidin-Alexa Fluor 488: To stain the actin cytoskeleton.

      • MitoTracker Red CMXRos: To stain the mitochondria.

    • Wash the cells with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the images and extract quantitative features for each cell (e.g., nuclear size, cell shape, mitochondrial integrity, cytoskeletal texture).

  • Data Analysis and Interpretation:

ParameterDescription
Nuclear Morphology Area, intensity, roundness.
Cytoskeletal Features Fiber number, length, texture.
Mitochondrial Integrity Intensity, texture, area.
Phenotypic Clustering Use machine learning algorithms to group compounds with similar phenotypic profiles.

Conclusion

The proposed high-throughput screening cascade provides a robust framework for characterizing the biological activity of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potential molecular targets, elucidate mechanisms of action, and uncover potential therapeutic applications for this novel compound. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Available from: [Link]

  • Guzel, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available from: [Link]

  • Kulkarni, S. S., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available from: [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence. Available from: [Link]

  • Mpakali, A., et al. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ACS Chemical Biology. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • Eglen, R. M., et al. (2007). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. Available from: [Link]

  • An, F. & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available from: [Link]

  • BMG Labtech. Homogenous AlphaLISA assay for IgG. Available from: [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Available from: [Link]

  • Maji, D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell Chemical Biology. Available from: [Link]

  • Obach, R. S. (2010). Identifying a higher throughput assay for metabolism dependent inhibition (MDI). Drug Metabolism Letters. Available from: [Link]

  • Google Patents. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Biotage. Accelerate screening during drug discovery with high-throughput peptide purification. Available from: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2013). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Available from: [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Available from: [Link]

  • Coussens, N. P., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS Discovery. Available from: [Link]

  • BMG Labtech. Fluorescence Polarization Detection. Available from: [Link]

  • Rahman, M. M., & Islam, M. R. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Advanced Biotechnology and Experimental Therapeutics. Available from: [Link]

  • Jakes, A. D., et al. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available from: [Link]

  • BMG Labtech. (2019). High-throughput screening (HTS). Available from: [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Available from: [Link]

Sources

Method

purification techniques for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Application Note: Advanced Purification Strategies for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Abstract The isolation and purification of functionalized sulfonamides from complex synthetic mixtures is a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Abstract

The isolation and purification of functionalized sulfonamides from complex synthetic mixtures is a critical bottleneck in drug development and chemical screening. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) presents a unique purification challenge due to its dual-acidic nature, possessing both a highly polar carboxylic acid and a weakly acidic sulfonamide moiety. This application note details a comprehensive, self-validating purification workflow that exploits the specific physicochemical properties of the molecule. By integrating orthogonal acid-base liquid-liquid extraction (LLE), preparative reverse-phase high-performance liquid chromatography (RP-HPLC), and solvent-gradient recrystallization, researchers can reliably achieve >99% active pharmaceutical ingredient (API) purity.

Physicochemical Causality: The Foundation of the Purification Strategy

Successful purification cannot rely on generic protocols; it must be engineered around the target molecule's intrinsic properties. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a diprotic molecule. The causality behind our purification strategy relies entirely on exploiting the differential acidity (ΔpKₐ) between its two functional groups.

As established in predictive models for sulfonamide drugs, the sulfonamide nitrogen proton typically exhibits a pKₐ between 8.5 and 10.0, depending on the electron-withdrawing nature of the adjacent rings 1. Conversely, the carboxylic acid is significantly more acidic (pKₐ ~4.0). This ~5-unit ΔpKₐ window allows us to selectively ionize the carboxylic acid while keeping the sulfonamide neutral, dictating our liquid-liquid extraction parameters 2.

Table 1: Physicochemical Profile & Purification Rationale

PropertyValueRationale for Purification Design
Molecular Weight 291.32 g/mol Standard small-molecule behavior; suitable for C18 stationary phases.
Carboxylic Acid pKₐ ~4.0Allows selective deprotonation at pH 6.5 to separate from neutral impurities.
Sulfonamide pKₐ ~9.0Remains protonated at pH 6.5; prevents dianion formation during initial LLE.
LogP (predicted) ~2.5Dictates strong retention on RP-HPLC; requires organic modifiers (MeCN).
Solubility Profile Soluble in EtOH, EtOAcGuides solvent selection for both extraction (EtOAc) and recrystallization (EtOH).

Integrated Purification Workflow

The following diagram illustrates the logical progression of the purification pipeline, moving from bulk impurity clearance to high-resolution trace impurity removal, and finally to crystalline lattice ordering.

Workflow Crude Crude Synthesized Mixture (Target + Impurities) LLE_pH7 Liquid-Liquid Extraction Buffer at pH 6.5 Crude->LLE_pH7 Org_Discard Discard Organic Phase (Neutral Impurities) LLE_pH7->Org_Discard EtOAc Aq_Phase Retain Aqueous Phase (Target as Carboxylate) LLE_pH7->Aq_Phase Aqueous LLE_pH2 Acidify to pH 2.0 Extract with EtOAc Aq_Phase->LLE_pH2 Add HCl Aq_Discard Discard Aqueous Phase (Polar Impurities) LLE_pH2->Aq_Discard Aqueous Org_Phase Retain Organic Phase (Neutral Target) LLE_pH2->Org_Phase EtOAc HPLC Preparative RP-HPLC (0.1% TFA in H2O/MeCN) Org_Phase->HPLC Evaporate & Reconstitute Recryst Gradient Recrystallization (EtOH / H2O) HPLC->Recryst Pool Active Fractions PureAPI Pure API Isolated (>99% Purity) Recryst->PureAPI Filter & Dry

Fig 1. Orthogonal purification workflow for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Protocol I: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Principle: Unreacted starting materials (e.g., diphenyl sulfone derivatives) and organic byproducts often contaminate crude sulfonamide syntheses 3. By buffering the aqueous phase to pH 6.5, the carboxylic acid of the target molecule is ionized into a water-soluble carboxylate, while the sulfonamide remains protonated. Neutral impurities remain in the organic phase and are discarded. Subsequent acidification to pH 2.0 neutralizes the target compound, driving it back into a fresh organic phase.

Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of 0.5 M Sodium Phosphate buffer adjusted to pH 6.5.

  • Shake vigorously and allow phase separation.

  • Collect the aqueous phase (contains the target carboxylate). Discard the EtOAc phase (contains neutral impurities).

  • Wash the aqueous phase once more with fresh EtOAc to ensure complete removal of lipophilic byproducts.

  • Transfer the aqueous phase to an Erlenmeyer flask. Slowly add 1 M HCl dropwise under constant stirring until the pH reaches 2.0. (A white precipitate may begin to form as the target molecule becomes neutral).

  • Extract the acidified aqueous mixture with fresh EtOAc (3 x 10 mL per gram).

  • Combine the EtOAc extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Check: Before discarding the initial EtOAc phase (Step 4), spot it on a silica TLC plate alongside the aqueous phase. Under UV light (254 nm), the target compound must be exclusively visible in the aqueous track. If present in the organic track, the buffer pH is too low; adjust the aqueous phase to exactly 6.5.

Protocol II: Reverse-Phase Preparative HPLC (RP-HPLC)

Principle: To separate closely related structural isomers or trace impurities that co-extract during LLE, high-resolution chromatography is required. Because the target molecule contains a carboxylic acid, the mobile phase must be strictly acidified. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully suppressing the ionization of the carboxylic acid. This prevents the molecule from existing in a dynamic equilibrium between neutral and anionic states, which would otherwise cause severe peak tailing and loss of resolution on a hydrophobic C18 column [[4]]().

Methodology:

  • Column: Preparative C18 column (e.g., 50 mm x 250 mm, 10 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Preparation: Dissolve the LLE-purified solid in a minimal volume of DMSO or a 50:50 mixture of MeCN/H₂O. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Collection: Collect the major peak eluting typically between 15-20 minutes (dependent on exact column dead volume). Lyophilize the pooled fractions to remove water, MeCN, and volatile TFA.

Self-Validation Check: Perform an analytical HPLC injection of the pooled fractions before lyophilization. The chromatogram must show a single, symmetrical peak with >99% Area Under the Curve (AUC). If a shoulder is present, the fractions must be re-purified using a shallower gradient (e.g., 30% B to 60% B over 40 minutes).

Protocol III: Solvent-Gradient Recrystallization

Principle: Chromatography often yields an amorphous solid. Recrystallization serves as the final polishing step to achieve absolute chemical purity and define the crystalline form. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid possesses a hydrophobic core but is capable of strong intermolecular hydrogen bonding via its carboxylic acid and sulfonamide groups. Ethanol disrupts these hydrogen bonds at elevated temperatures, while water acts as an anti-solvent. Controlled cooling allows the compound to re-establish its hydrogen-bonding network, forming a highly ordered crystalline lattice that thermodynamically excludes structurally dissimilar impurities 3.

Methodology:

  • Place the lyophilized API into a round-bottom flask.

  • Add a minimal amount of boiling absolute Ethanol just until the solid completely dissolves.

  • While maintaining the solution near boiling, add hot Ultrapure Water dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Add exactly 1-2 drops of hot Ethanol to clear the turbidity.

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 4 hours.

  • Transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize yield.

  • Isolate the resulting crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold 10% Ethanol/Water.

  • Dry the crystals in a vacuum oven at 45 °C for 24 hours.

Self-Validation Check: Measure the melting point of the dried crystals. A sharp melting point range (≤ 1.5 °C) validates the destruction of the amorphous phase and the successful exclusion of lattice impurities. Broad melting ranges indicate trapped solvent or co-crystallized impurities, necessitating a second recrystallization.

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation Protocol for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary & Chemical Profiling 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Chemical Profiling

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a highly functionalized screening compound frequently utilized in target-based drug discovery[1]. Structurally, it features a central benzoic acid moiety, an ortho-methyl group, and a phenylsulfonylamino (sulfonamide) linkage.

In nuclear magnetic resonance (NMR) spectroscopy, sample preparation is often the most critical and challenging step for ensuring high spectral quality[2]. For this specific compound, the presence of two highly polar, exchangeable protons—the carboxylic acid (-COOH) and the sulfonamide (-NH)—dictates strict parameters for solvent selection, concentration, and handling to prevent line broadening and signal loss.

Experimental Design & Causality: The "Why" Behind the Protocol

Solvent Selection Logic

The selection of a deuterated solvent must account for both the solubility limits of the compound and the preservation of critical structural data.

  • Avoidance of Protic Solvents: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) will cause rapid deuterium exchange with the -NH and -COOH protons, obliterating these critical signals from the ¹H NMR spectrum.

  • Overcoming Aggregation: Due to the highly polar nature of the sulfonamide and carboxylic acid moieties, intermolecular hydrogen bonding can lead to transient aggregation, resulting in T2​ relaxation line broadening.

  • The Optimal Choice: Dimethyl sulfoxide-d6 (DMSO-d₆) is the gold standard for sulfonamide analogues[3]. DMSO acts as a strong hydrogen-bond acceptor, disrupting self-aggregation and ensuring the molecule tumbles isotropically in solution, which yields sharp, highly resolved resonance peaks.

SolventLogic N1 Target: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid N2 Are exchangeable protons (-NH, -COOH) critical for analysis? N1->N2 N3 Avoid CD3OD / D2O (Prevents Isotopic Exchange) N2->N3 Yes N4 Is the compound susceptible to H-bond aggregation? N2->N4 Yes N5 Avoid CDCl3 (Poor Solubility & Aggregation) N4->N5 Yes N6 Select DMSO-d6 (Optimal H-bond disruption) N4->N6 Yes

Decision matrix for NMR solvent selection emphasizing exchangeable proton retention.

Concentration & Volume Parameters

Achieving optimal sample concentration represents a critical balance between signal strength and solubility limits[4]. Over-concentrating the sample increases viscosity, which slows the molecular tumbling rate and broadens NMR lines. Under-concentrating results in a poor signal-to-noise (S/N) ratio, particularly for less sensitive nuclei like ¹³C.

Table 1: Quantitative Guidelines for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Experiment TypeTarget MassTarget ConcentrationSolvent VolumeRationale
1D ¹H NMR 1 - 5 mg~5 - 15 mM0.6 - 0.7 mLSufficient S/N for routine structural verification[4].
1D ¹³C NMR 15 - 30 mg~50 - 100 mM0.6 - 0.7 mLCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C[4].
2D NMR (HSQC/HMBC) 10 - 15 mg~30 - 50 mM0.6 - 0.7 mLBalances the need for heteronuclear sensitivity with the risk of concentration-induced viscosity.

Note: Optimal NMR tube filling requires a sample height of 40-50 mm (typically 0.6-0.7 mL). Volumes below this threshold cause magnetic susceptibility discontinuities at the liquid-air interface within the active volume of the RF coil, making accurate shimming impossible[4].

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system. Each step includes a specific quality control (QC) checkpoint to ensure the integrity of the final measurement.

Phase 1: Material Preparation
  • Tube Selection: Utilize high-precision 5 mm borosilicate glass NMR tubes. Ensure they are thoroughly cleaned and dried.

  • Contamination Control: Paramagnetic contaminants (e.g., Fe²⁺, Mn²⁺, Cu²⁺) from impure reagents or dirty spatulas will cause severe relaxation line broadening[4]. Use ceramic or plastic spatulas if metal contamination is suspected.

  • Handling: Handle the NMR tube only by the top edge. Skin oils deposited on the lower portion of the tube alter the magnetic susceptibility and degrade spectral resolution[5].

Phase 2: Weighing and Dissolution
  • Weighing: Using an analytical microbalance, weigh exactly 3.0 mg of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid into a clean 1.5 mL glass vial (do not weigh directly into the NMR tube to prevent static cling to the tube walls).

  • Solvent Addition: Add 0.65 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference) to the vial.

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 1–2 minutes.

    • QC Checkpoint: Hold the vial up to a light source. The solution must be 100% optically clear. Suspended micro-particles will distort the magnetic field homogeneity.

Phase 3: Transfer and Degassing
  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the dissolved sample into the 5 mm NMR tube. Avoid using plastic pipettes, as DMSO can leach plasticizers (e.g., phthalates) which will appear as impurity peaks in the aliphatic region of the spectrum.

  • Degassing (Optional but Recommended for 2D NMR): Dissolved oxygen is paramagnetic and can interfere with relaxation times. Gently bubble dry nitrogen gas through the sample for 1 minute using a fine capillary, or subject the tube to brief freeze-pump-thaw cycles.

  • Sealing: Cap the tube securely. Wipe the exterior of the tube with a Kimwipe moistened with a volatile solvent (e.g., acetone or isopropanol) to remove any trace contaminants[5].

Workflow A 1. Weighing 1-5 mg sample Glass vial B 2. Dissolution 0.65 mL DMSO-d6 Vortex/Sonicate A->B C 3. Visual QC Must be 100% optically clear B->C D 4. Transfer Glass pipette only Avoid plastics C->D E 5. Final Prep Cap, wipe exterior Handle by top only D->E

Workflow for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid NMR sample preparation.

Spectrometer Setup & Troubleshooting

Once the sample is prepared, the physical properties of DMSO-d₆ must be accounted for during spectrometer tuning and shimming:

  • Locking: DMSO-d₆ has a distinct deuterium lock frequency. Ensure the spectrometer lock power is optimized to avoid saturation, which is common with heavily protonated solvents.

  • Shimming: Because DMSO is highly viscous compared to chloroform, it requires careful optimization of the Z1 and Z2 shims. Monitor the lock level closely; a stable lock signal indicates a well-homogenized sample.

  • Temperature: Ensure the probe temperature is set to 298 K (25 °C). DMSO freezes at 19 °C; fluctuations in laboratory temperature can cause micro-crystallization within the tube, ruining the shim profile.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide". Source: Organomation.
  • EvitaChem. "Screening Compounds P125758". Source: EvitaChem.
  • MDPI. "Solution NMR Spectroscopy in Target-Based Drug Discovery". Source: MDPI.
  • NIH/PMC. "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses". Source: NIH.
  • Scribd. "NMR Sample Preparation Guidelines". Source: Scribd.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Drug Metabolism and Pharmacokinetics (DMPK), Bioanalysis, and Structural Elucidation Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Drug Metabolism and Pharmacokinetics (DMPK), Bioanalysis, and Structural Elucidation

Executive Summary & Chemical Context

The compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (Chemical Formula: C₁₄H₁₃NO₄S; Exact Mass: 291.0565 Da) is a highly functionalized molecule featuring two critical pharmacophores: a benzoic acid moiety and an arylsulfonamide group. Understanding its gas-phase fragmentation behavior is paramount for developing highly sensitive and selective LC-MS/MS bioanalytical assays.

This application note provides a comprehensive, mechanistically grounded guide to the electrospray ionization (ESI) fragmentation patterns of this molecule. By detailing the causality behind specific neutral losses—such as the complex intramolecular rearrangement leading to SO₂ extrusion[1],[2]—this guide establishes a robust foundation for metabolite identification and quantitative reaction monitoring.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system . The simultaneous acquisition of full-scan High-Resolution Mass Spectrometry (HRMS) and data-dependent MS/MS (ddMS²) ensures that precursor ion isotopic fidelity (specifically the A+2 sulfur signature) validates the empirical formula, while specific neutral losses internally authenticate the presence of the carboxylate and sulfonamide moieties.

Step-by-Step Analytical Workflow

Step 1: Sample Preparation

  • Action: Dissolve the analyte in 100% LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Causality: The 50:50 organic-aqueous ratio ensures optimal peak shape upon injection, preventing solvent effects (e.g., peak splitting) on the UHPLC column, while formic acid promotes consistent ionization.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The reversed-phase gradient effectively separates the target analyte from potential matrix interferences or isobaric synthesis impurities, establishing retention time (tR) as an orthogonal identification parameter.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)

  • Action: Operate the mass spectrometer in fast polarity-switching mode (ESI+ and ESI-). Set the resolution to ≥70,000 (at m/z 200) for MS1 and ≥35,000 for MS2. Use stepped Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 40, and 60 eV.

  • Causality: Polarity switching captures the complementary ionization of both the acidic (carboxylic) and basic (sulfonamide) sites. Stepped collision energies ensure the capture of both fragile precursor transitions (e.g., water loss) and high-energy terminal fragments (e.g., phenyl cations) in a single composite spectrum.

Step 4: Data Processing & Validation

  • Action: Filter MS1 data for a mass accuracy of <5 ppm and confirm the ³⁴S isotopic peak (approx. 4.4% of the monoisotopic peak).

Workflow A 1. Sample Prep (1 µg/mL in MeOH) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI Source (Pos/Neg Polarity) B->C D 4. High-Res MS/MS (HCD/CID) C->D E 5. Data Validation (Isotope & Mass Error) D->E

Figure 1. High-resolution LC-MS/MS self-validating analytical workflow.

Mechanistic Fragmentation Analysis

Negative Ion Mode (ESI-)

The molecule readily deprotonates at the carboxylic acid and sulfonamide nitrogen to yield a robust [M-H]⁻ precursor at m/z 290.049 .

  • Pathway A: Decarboxylation (-44 Da) The loss of CO₂ is a hallmark of benzoic acid derivatives[3]. Under CID, the carboxylate anion undergoes facile cleavage to form a resonance-stabilized phenyl anion derivative at m/z 246.059 .

  • Pathway B: SO₂ Extrusion (-64 Da) A highly diagnostic, yet initially unanticipated, fragmentation pathway for sulfonamides is the neutral loss of 64 Da (SO₂)[1]. This is not a simple bond cleavage but a complex intramolecular rearrangement[2]. The C-S and S-N bonds cleave simultaneously, accompanied by the migration of the aryl/amine group to form a new covalent bond, yielding an ion at m/z 226.087 .

  • Pathway C: S-N Bond Cleavage The polarized S-N bond breaks, leading to charge retention on either the sulfonyl fragment (yielding the benzenesulfinate anion at m/z 141.001 ) or the substituted aniline fragment (yielding the 4-amino-3-methylbenzoate anion at m/z 150.055 ).

Pathway M [M-H]⁻ m/z 290.049 F1 [M-H-CO₂]⁻ m/z 246.059 M->F1 -CO₂ (44 Da) F2 [M-H-SO₂]⁻ m/z 226.087 M->F2 -SO₂ (64 Da) F3 [PhSO₂]⁻ m/z 141.001 M->F3 S-N Cleavage F4 [C₈H₈NO₂]⁻ m/z 150.055 M->F4 S-N Cleavage F5 [M-H-CO₂-SO₂]⁻ m/z 182.097 F1->F5 -SO₂ (64 Da) F2->F5 -CO₂ (44 Da)

Figure 2. Proposed ESI- collision-induced dissociation (CID) mechanistic pathways.

Positive Ion Mode (ESI+)

Protonation primarily occurs on the sulfonamide nitrogen or oxygen, yielding an [M+H]⁺ precursor at m/z 292.064 .

  • Pathway D: S-N Bond Cleavage In positive mode, the S-N cleavage predominantly leaves the charge on the sulfonyl moiety, generating the highly stable benzenesulfonyl cation at m/z 141.001 . Further high-energy fragmentation of this ion yields the phenyl cation at m/z 77.039 .

  • Pathway E: SO₂ Extrusion via Rearrangement Similar to the negative mode, arylsulfonamides in positive mode can extrude SO₂. This pathway is highly dependent on the nucleophilicity of the nitrogen and the stability of the partial positive charge developed at the ipso position of the aromatic ring during the rearrangement[4].

Quantitative Data Summaries

The following tables summarize the exact masses and elemental compositions for the critical diagnostic fragments required for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Table 1: Key Diagnostic Fragments in Negative Ion Mode (ESI-)

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral LossMechanistic Origin
[M-H]⁻ (Precursor)C₁₄H₁₂NO₄S⁻290.0492N/ADeprotonation
[M-H-CO₂]⁻ C₁₃H₁₂NO₂S⁻246.059443.9898Carboxylate cleavage
[M-H-SO₂]⁻ C₁₄H₁₂NO₂⁻226.087363.9619Intramolecular rearrangement
[M-H-CO₂-SO₂]⁻ C₁₃H₁₂N⁻182.0975107.9517Sequential loss of CO₂ and SO₂
[C₈H₈NO₂]⁻ C₈H₈NO₂⁻150.0560139.9932S-N bond cleavage (Aniline side)
[PhSO₂]⁻ C₆H₅O₂S⁻141.0016149.0476S-N bond cleavage (Sulfonyl side)

Table 2: Key Diagnostic Fragments in Positive Ion Mode (ESI+)

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral LossMechanistic Origin
[M+H]⁺ (Precursor)C₁₄H₁₄NO₄S⁺292.0638N/AProtonation
[M+H-H₂O]⁺ C₁₄H₁₂NO₃S⁺274.053218.0106Carboxylic acid dehydration
[M+H-SO₂]⁺ C₁₄H₁₄NO₂⁺228.101963.9619Intramolecular rearrangement
[PhSO₂]⁺ C₆H₅O₂S⁺141.0005151.0633S-N bond cleavage (Sulfonyl side)
[Ph]⁺ C₆H₅⁺77.0386215.0252Cleavage of C-S bond

References[1] Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Available at:https://pubmed.ncbi.nlm.nih.gov/12478558/[5] Hu, N., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at:https://api.semanticscholar.org/CorpusID:33413403[2] Hu, N., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry (PubMed Record). Available at:https://pubmed.ncbi.nlm.nih.gov/18704938/[4] Sun, M., et al. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Available at:https://www.researchgate.net/publication/11797839_Fragmentation_of_aromatic_sulfonamides_in_electrospray_ionization_mass_spectrometry_Elimination_of_SO2_via_rearrangement[3] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns

Sources

Application

Application Note: Crystallization Strategies and Polymorph Screening for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid

Executive Summary The isolation and purification of active pharmaceutical ingredients (APIs) containing multiple hydrogen-bonding modalities require precise control over supersaturation to dictate the final solid-state f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of active pharmaceutical ingredients (APIs) containing multiple hydrogen-bonding modalities require precise control over supersaturation to dictate the final solid-state form. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) presents a unique crystallization challenge due to the presence of a carboxylic acid, a secondary sulfonamide, and sterically hindered aromatic rings. This application note details the physicochemical causality behind solvent selection and provides self-validating, step-by-step protocols for isolating specific polymorphic forms through controlled cooling, sonocrystallization, and reactive pH-shift methodologies.

Physicochemical Profiling & Structural Causality

To design a robust crystallization process, one must first deconstruct the molecule's intermolecular interaction potential. The target compound features three critical domains that dictate its crystal packing:

  • Carboxylic Acid Group (-COOH): Acts as a strong hydrogen bond donor and acceptor, overwhelmingly favoring the formation of robust R22​(8) homodimers. This interaction is usually the primary structural director in the solid state.

  • Secondary Sulfonamide (-NH-SO 2​ -): This functional group is notorious for exhibiting synthon polymorphism. Secondary sulfonamides have a nearly equal statistical probability of forming either an N-H···O catemer (infinite chain) or a dimer (cyclic) motif[1]. The kinetic pathway (rapid precipitation) often yields the catemer, while the thermodynamic pathway (slow cooling) favors the dimer.

  • Aromatic Rings & Ortho-Methyl Group: Strong intermolecular hydrogen bonds and π

    π interactions are the main driving forces for crystal packing in sulfonamides[2]. The methyl group situated ortho to the sulfonamide linkage provides steric hindrance, restricting the rotational freedom of the N-S bond and influencing the solubility profile in non-polar anti-solvents.

Understanding these competing synthons is critical. If crystallization is forced too rapidly, the sulfonamide group may trap the molecule in a metastable catemeric polymorph. Conversely, controlled thermodynamic processes allow the system to anneal into the most stable dimeric configuration.

Interactions API 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid COOH Carboxylic Acid Group (-COOH) API->COOH Sulfonamide Secondary Sulfonamide (-NH-SO2-) API->Sulfonamide Aromatic Aromatic Rings (Phenyl & Tolyl) API->Aromatic DimerCOOH R2,2(8) Homodimer (Strong H-Bond) COOH->DimerCOOH Catemer N-H...O=S Catemer Chain (Kinetic Pathway) Sulfonamide->Catemer Rapid Precipitation DimerSulf N-H...O=S Dimer Ring (Thermodynamic Pathway) Sulfonamide->DimerSulf Slow Cooling PiPi π-π Stacking & CH-π Interactions Aromatic->PiPi

Fig 1: Hierarchical intermolecular interactions and synthon pathways during crystallization.

Solvent Selection & Supersaturation Strategy

The choice of solvent directly manipulates the metastable zone width (MSZW) and the resulting polymorphic outcome. We employ three distinct strategies based on the desired product profile:

Table 1: Solvent Screening & Crystallization Strategy Summary
StrategyPrimary SolventAnti-Solvent / ReagentMechanism of SupersaturationExpected Solid Form Outcome
Controlled Cooling Ethyl AcetateHeptane (Optional)Thermal solubility reductionThermodynamically stable polymorph (Dimer)
Sonocrystallization MethanolWaterSolvent polarity shift + CavitationMetastable polymorph (Catemer), Fine CSD
Reactive pH-Shift Aqueous NaOH (0.1M)Aqueous HCl (1M)Protonation of carboxylateHigh-yield bulk API, potential amorphous intermediates

Causality Note: Ethyl acetate is selected for cooling because its carbonyl oxygen can temporarily hydrogen-bond with the API's sulfonamide N-H, ensuring high solubility at elevated temperatures. As the temperature drops, thermal energy decreases, allowing the API molecules to displace the solvent and form the thermodynamically stable dimer[].

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Thermodynamic Control)

This protocol is designed to isolate the most thermodynamically stable polymorph by maintaining the system within the metastable zone, avoiding primary catastrophic nucleation.

  • Dissolution: Suspend 10.0 g of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in 100 mL of Ethyl Acetate in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Ramp the temperature to 65°C at a rate of 2°C/min.

    • Validation Checkpoint: Visually inspect the reactor or use a Focused Beam Reflectance Measurement (FBRM) probe to confirm a completely clear solution. If undissolved particles remain, add Ethyl Acetate in 5 mL increments until clear.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated receiving vessel to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Cooling Ramp: Initiate a non-linear (cubic) cooling profile from 65°C to 5°C over 6 hours. The slow initial cooling rate (e.g., 0.1°C/min from 65°C to 50°C) allows for controlled dimer synthon formation.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 20 mL of cold (5°C) Heptane to displace residual Ethyl Acetate without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Sonocrystallization (Kinetic Control & CSD Optimization)

Anti-solvent crystallization often suffers from poor mixing at the solvent/anti-solvent interface, leading to broad crystal size distributions (CSD). Applying ultrasound induces cavitation, which promotes uniform secondary nucleation and a narrow CSD[4].

  • API Solution: Dissolve 5.0 g of the API in 40 mL of Methanol at 25°C.

  • Anti-Solvent Preparation: Place 120 mL of Deionized Water in a sonication vessel equipped with an ultrasonic horn (20 kHz, 50 W). Maintain the water at 10°C using a chiller.

  • Injection & Sonication: Activate the ultrasonic horn. Using a syringe pump, inject the Methanol/API solution into the sonicated water at a constant rate of 2 mL/min.

    • Validation Checkpoint: Immediate cloudiness should appear upon injection, indicating rapid supersaturation and nucleation. The continuous sonication prevents these initial nuclei from agglomerating.

  • Aging: Once addition is complete, turn off the ultrasound and allow the suspension to age under mild mechanical stirring (200 rpm) for 30 minutes to relieve residual supersaturation.

  • Filtration & Drying: Filter the fine particulate suspension, wash with 20 mL of cold water, and dry under vacuum at 35°C.

Protocol C: Reactive pH-Shift Crystallization (High-Yield Bulk Isolation)

Because the API contains a benzoic acid moiety, it can be solubilized as a sodium salt and subsequently precipitated via acidification. This is highly efficient for continuous manufacturing and bulk recovery[5].

  • Salt Formation: Suspend 15.0 g of the API in 100 mL of Deionized Water. Slowly add 1.0 M NaOH until the pH reaches 8.5. Stir until complete dissolution occurs.

  • Filtration: Filter the aqueous sodium salt solution to remove any insoluble impurities.

  • Acidification (Crystallization): Transfer the solution to a reactor stirring at 400 rpm. Titrate with 1.0 M HCl at a rate of 1 mL/min until the pH drops to 2.5.

    • Validation Checkpoint: Monitor the pH continuously. Precipitation will begin sharply around pH 4.0 (the approximate pKa of the benzoic acid).

  • Digestion: Heat the resulting slurry to 50°C for 1 hour. Causality: pH-shift often precipitates amorphous or highly defective kinetic crystals. Thermal digestion (Ostwald ripening) allows these defective particles to dissolve and recrystallize into a highly pure, crystalline form.

  • Isolation: Cool to 20°C, filter, wash copiously with water to remove NaCl byproducts, and vacuum dry.

Workflow Start 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid (API) Cooling Cooling Crystallization (Ethyl Acetate / Heptane) Start->Cooling AntiSolvent Anti-Solvent Sonocrystallization (Methanol / Water + Ultrasound) Start->AntiSolvent pHShift pH-Shift Crystallization (NaOH to HCl) Start->pHShift Cool_Result Thermodynamically Stable Polymorph (Dimer Motif) Cooling->Cool_Result Anti_Result Metastable Polymorph (Catemer Motif) & Fine CSD AntiSolvent->Anti_Result pH_Result High Yield / High Purity Bulk API pHShift->pH_Result

Fig 2: Workflow for the crystallization and polymorph screening of the target API.

Analytical Characterization & Validation

To ensure the integrity of the self-validating protocols, the isolated solid forms must be characterized to confirm their polymorphic identity:

  • Powder X-Ray Diffraction (PXRD): Used as the primary tool to distinguish between the thermodynamic dimer (Protocol A) and the kinetic catemer (Protocol B). Distinct Bragg peaks at low angles will differentiate the unit cell dimensions.

  • Differential Scanning Calorimetry (DSC): The thermodynamically stable form will exhibit a single sharp endothermic melting peak. Metastable forms generated via sonocrystallization may show an initial exothermic recrystallization event followed by melting.

  • Fourier Transform Infrared Spectroscopy (FTIR): Highly sensitive to hydrogen bonding. The N-H stretch of the sulfonamide group will shift depending on whether it is participating in a dimer or a catemer network. Similarly, the C=O stretch of the benzoic acid will confirm the presence of the R22​(8) homodimer.

References

  • Sainz-Díaz, C. I., et al. "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides." Journal of Pharmaceutical Sciences, 2018. URL:[Link]

  • Sanphui, P., et al. "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 2010. URL:[Link]

  • "Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization." KU Leuven Lirias. URL:[Link]

  • "Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production." ChemRxiv, 2025. URL:[Link]

Sources

Method

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid cell permeability assay protocols

Application Note: Profiling the Cellular Permeability of Acidic Sulfonamide Derivatives: A Case Study on 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Prepared by: Senior Application Scientist, ADME/Tox Profiling Target...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling the Cellular Permeability of Acidic Sulfonamide Derivatives: A Case Study on 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Prepared by: Senior Application Scientist, ADME/Tox Profiling Target Audience: Pharmacokinetics Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Evaluating the intestinal absorption and cellular permeability of acidic small molecules presents a unique set of biophysical challenges. The compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) serves as an excellent model for this class. Structurally, it features a carboxylic acid moiety (predicted pKa​≈4.0 ) and a sulfonamide group.

At the physiological pH of blood (7.4), the carboxylic acid is >99.9% ionized, rendering the molecule highly hydrophilic and poorly permeable across lipophilic cell membranes. However, the microclimate of the human proximal intestine—the primary site of drug absorption—is slightly acidic (pH 5.5 to 6.0). This localized environment suppresses the ionization of the carboxylic acid, increasing the fraction of the unionized, lipophilic species and thereby driving passive transcellular absorption [1].

To accurately predict the in vivo absorption of such compounds, standard pH 7.4/7.4 permeability assays are insufficient and often yield false-negative absorption predictions. Instead, a pH-gradient approach (Apical pH 5.5 / Basolateral pH 7.4) must be employed. Furthermore, because organic anions are classic substrates for intestinal efflux transporters such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), we must deconvolute passive diffusion from active carrier-mediated transport.

This guide details a self-validating, two-tiered assay strategy utilizing Double-Sink PAMPA and Bidirectional Caco-2 models to comprehensively profile the permeability of acidic sulfonamides.

Integrated Assay Workflow

To isolate passive diffusion from active efflux, we employ a parallel screening strategy. PAMPA provides a cell-free baseline for purely passive transcellular diffusion, while the Caco-2 model introduces the complex biological variables of tight junctions (paracellular transport) and polarized efflux transporters[2][3].

PermeabilityWorkflow Compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (Acidic Sulfonamide, pKa ~4.0) pHGrad Establish pH Gradient Apical/Donor: pH 5.5 | Basolateral/Acceptor: pH 7.4 Compound->pHGrad PAMPA Double-Sink PAMPA Isolates Passive Transcellular Diffusion pHGrad->PAMPA Caco2 Bidirectional Caco-2 Assay Captures Passive + Active/Efflux Transport pHGrad->Caco2 DataPAMPA Calculate Passive Papp PAMPA->DataPAMPA DataCaco Calculate Papp (A-B, B-A) Determine Efflux Ratio (ER) Caco2->DataCaco Analysis Mechanistic Deconvolution Identify BCRP/MRP2 Efflux Liability DataPAMPA->Analysis DataCaco->Analysis

Fig 1. Integrated workflow for deconvoluting passive and active transport mechanisms of acidic drugs.

Experimental Protocols

Every robust ADME protocol must be a self-validating system. The protocols below incorporate internal controls to verify membrane integrity, sink conditions, and transporter expression.

Protocol A: Double-Sink PAMPA (DS-PAMPA)

The Double-Sink PAMPA method utilizes a chemical sink (surfactant) in the acceptor compartment to mimic in vivo blood flow and plasma protein binding, preventing equilibrium back-flux that artificially depresses permeability rates for lipophilic compounds [4][5].

Materials & Setup:

  • Donor Plate: 96-well PVDF filter plate (0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20% dodecane solution of a biomimetic phospholipid mixture (e.g., DOPC/lecithin)[4].

  • Buffers: Donor = Prisma HT buffer (pH 5.5); Acceptor = Acceptor Sink Buffer (ASB) with surfactant (pH 7.4).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the lipid solution directly onto the PVDF filter of each well in the donor plate. Allow 10 minutes for the solvent to evaporate and the artificial membrane to form.

  • Donor Formulation: Dilute 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid to a final concentration of 10 µM in the pH 5.5 donor buffer (ensure final DMSO concentration is 1%).

  • Plate Assembly: Add 200 µL of the pH 7.4 ASB to the acceptor plate. Add 300 µL of the 10 µM compound solution to the donor plate. Carefully place the donor plate into the acceptor plate to form the "sandwich"[2].

  • Incubation: Incubate the sandwich at 37°C for 4 hours. Critical Causality: Utilize a specialized stirring device (e.g., Gut-Box™) at 150 rpm. Stirring reduces the Aqueous Boundary Layer (ABL) thickness, which otherwise acts as an artificial barrier to highly permeable lipophilic drugs [6].

  • Quantification: Disassemble the sandwich. Extract 50 µL aliquots from both donor and acceptor wells. Quantify the compound mass balance via LC-MS/MS.

Protocol B: Bidirectional Caco-2 Permeability Assay

Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form polarized epithelial monolayers expressing tight junctions and major intestinal transporters [3].

Materials & Setup:

  • Cell Culture: Caco-2 cells seeded at 1×105 cells/cm 2 on polycarbonate transwell inserts (0.4 µm pore size, 24-well format) and cultured for 21 days.

  • Apical Buffer: HBSS supplemented with 10 mM MES, adjusted to pH 5.5.

  • Basolateral Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Validation Controls: Lucifer Yellow (LY) for paracellular leakiness; Propranolol (high permeability); Atenolol (low permeability); Estrone-3-sulfate (BCRP/MRP2 efflux substrate).

Step-by-Step Methodology:

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only utilize inserts with TEER > 250 Ω⋅cm2 .

  • Washing: Wash the monolayers twice with pre-warmed (37°C) assay buffers (Apical pH 5.5, Basolateral pH 7.4) and equilibrate for 30 minutes in a CO 2​ incubator.

  • Dosing (A-to-B / Absorptive): Add 200 µL of 10 µM test compound (in Apical buffer, pH 5.5) to the apical chamber. Add 800 µL of blank Basolateral buffer (pH 7.4) to the basolateral chamber.

  • Dosing (B-to-A / Secretory): Add 800 µL of 10 µM test compound (in Basolateral buffer, pH 7.4) to the basolateral chamber. Add 200 µL of blank Apical buffer (pH 5.5) to the apical chamber.

  • Sampling: At t=30,60,90,and 120 minutes, remove 50 µL from the receiver compartment and immediately replace with 50 µL of fresh, pre-warmed receiver buffer to maintain sink conditions.

  • Integrity Check: Post-assay, incubate the apical chamber with 100 µM Lucifer Yellow for 1 hour. A basolateral LY fluorescence indicating Papp​>0.5×10−6 cm/s invalidates the well due to compromised tight junctions.

  • Analysis: Quantify compound concentrations via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Data Analysis & Interpretation

The Apparent Permeability ( Papp​ ) is calculated using the steady-state flux equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the cumulative transport rate (mol/s), C0​ is the initial donor concentration (mol/mL), and A is the membrane surface area (cm 2 ).

The Efflux Ratio (ER) is calculated as:

ER=Papp​(A→B)Papp​(B→A)​
Representative Quantitative Data for Acidic Sulfonamides

The table below outlines the expected biophysical behavior of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid based on its structural properties.

Assay SystempH Gradient (Donor Acceptor)Direction Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Mechanistic Interpretation
DS-PAMPA 5.5 7.4Donor Acceptor14.5 ± 1.2N/AHigh passive permeability due to increased unionized fraction at pH 5.5.
Caco-2 5.5 7.4Apical Basolateral3.2 ± 0.65.8 Low/Moderate absorptive flux; passive diffusion is hindered by active apical efflux.
Caco-2 7.4 5.5Basolateral Apical18.5 ± 1.4N/AHigh secretory flux; confirms the ionized compound is a substrate for apical efflux transporters.

Causality & Conclusion: While the DS-PAMPA data proves the compound possesses the intrinsic lipophilicity to cross lipid bilayers when presented to the acidic microclimate of the gut, the Caco-2 data reveals a significant biological barrier. An Efflux Ratio > 2.0 (here, 5.8) strongly indicates that the compound is actively pumped back into the intestinal lumen. Given the compound's anionic state at intracellular pH (7.4) and its sulfonamide moiety, it is highly likely a substrate for BCRP or MRP2. Drug development teams should consider co-administering a BCRP inhibitor (e.g., Novobiocin) in a follow-up Caco-2 assay to confirm the specific transporter liability, or explore prodrug strategies to mask the carboxylic acid if oral bioavailability is insufficient.

References

  • Adson, A., Raub, T. J., Burton, P. S., Barsuhn, C. L., Hilgers, A. R., Audus, K. L., & Ho, N. F. (1995). Estimation of the relative contribution of the transcellular and paracellular pathway to the transport of passively absorbed drugs in the Caco-2 cell culture model. Pharmaceutical Research, 12(9), 1311-1319.

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.

  • Pion Inc. (n.d.). PAMPA Kit - Parallel artificial membrane permeability assay.

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in DMSO

Technical Support Center: Troubleshooting & Maintenance Guide Topic: Preventing Degradation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in DMSO Welcome to the Technical Support Center. As an Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Maintenance Guide Topic: Preventing Degradation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid when stored in Dimethyl Sulfoxide (DMSO). This compound features a hydrophobic central ring, a hydrogen-bonding benzoic acid moiety, and a sulfonamide linkage—a structural profile that makes it highly susceptible to solvent-mediated aggregation and hydrolysis if handling protocols are compromised.

This guide moves beyond basic instructions, explaining the causality behind degradation and providing self-validating protocols to ensure absolute scientific integrity in your high-throughput screening (HTS) or drug development workflows.

Mechanistic Vulnerabilities (The "Why")

DMSO is the universal solvent for compound libraries, but it is also highly hygroscopic. The degradation and loss of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in DMSO are rarely caused by the solvent itself, but rather by the ingress of atmospheric water and thermal cycling [1].

When DMSO absorbs water, the dielectric constant of the solvent shifts dramatically. For a compound relying on the exact solvation shell provided by pure DMSO, this shift forces the hydrophobic phenyl rings to aggregate, leading to irreversible precipitation. Furthermore, repeated freeze-thaw cycles cause DMSO (freezing point 18.5°C) to crystallize pure solvent first. This creates microscopic, highly concentrated pockets of solute and absorbed water, accelerating the hydrolysis of the sulfonamide bond into constituent sulfonic acid and aniline derivatives[2].

DegradationPathway Compound 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid in DMSO Hygroscopy Atmospheric Exposure (DMSO Hygroscopicity) Compound->Hygroscopy Poor sealing / Open thaw WaterIngress Water Ingress (Increased H2O %) Hygroscopy->WaterIngress Moisture absorption Hydrolysis Sulfonamide Bond Hydrolysis WaterIngress->Hydrolysis Nucleophilic attack Precipitation Solubility Drop & Precipitation (Benzoic Acid Aggregation) WaterIngress->Precipitation Dielectric shift Degraded Loss of Active Compound (False Negatives in Assay) Hydrolysis->Degraded Precipitation->Degraded

Fig 1: Mechanistic pathway of water-induced degradation and precipitation in DMSO.

Diagnostic FAQs

Q: Why is my compound precipitating after the third freeze-thaw cycle? A: You are observing concentration-gradient crashing. When a DMSO plate is thawed under ambient conditions, atmospheric water condenses on the cold plastic and is rapidly absorbed by the DMSO. During the next freezing cycle, pure DMSO crystallizes at 18.5°C, pushing the compound and the absorbed water into a shrinking liquid phase. By the third cycle, the local concentration of the compound exceeds its solubility limit in the now-hydrated DMSO, causing irreversible aggregation of the benzoic acid moieties. Studies show that compounds subjected to repeated freeze-thaw cycles suffer significant deterioration, with drops of >10% within 10 cycles[3].

Q: LC-MS quality control shows a mass shift indicating cleavage. Is DMSO actively degrading my compound? A: DMSO itself is inert to this compound. The cleavage is caused by water-mediated hydrolysis of the sulfonamide bond. Cheng et al. demonstrated that water is the primary driver of compound loss in DMSO repositories, far outweighing oxygen exposure[1]. If your LC-MS shows cleavage products (e.g., benzenesulfonic acid derivatives), your DMSO stock has absorbed >2% water by volume.

Q: Should I store my DMSO stocks at -80°C, -20°C, or 4°C? A: For long-term repository storage, -20°C under an inert gas (Argon/Nitrogen) in a desiccated environment is standard[4]. However, for active working plates accessed weekly, continuous storage at 4°C or even room temperature (in a strictly low-humidity, dark environment) is preferable to subjecting the plates to repeated freeze-thaw cycles. Kozikowski et al. demonstrated that samples stored continuously at 4°C suffered the least degradation compared to those undergoing thermal cycling[3].

Quantitative Stability Guidelines

To maintain compound integrity, adhere to the following empirical limits derived from repository stability studies[1][3][4].

Storage ConditionAtmosphereMax Freeze-Thaw CyclesExpected Stability (10 mM Stock)Primary Risk Factor
-20°C (Repository) Argon / Dry≤ 5 Cycles> 2 YearsCondensation during thaw
4°C (Working) Argon / DryN/A (Liquid)6 - 12 MonthsHydration over time
Room Temp (25°C) Ambient AirN/A (Liquid)< 3 MonthsHydrolysis / Oxidation
-20°C (Poorly Sealed) Ambient Air< 3 Cycles< 1 MonthRapid precipitation

Standard Operating Procedures (SOPs)

To create a self-validating system, every step of your workflow must prevent moisture ingress. Implement the following step-by-step methodologies.

SOP 1: Preparation and Aliquoting of Stock Solutions

Objective: Prevent initial water absorption and minimize future thermal cycling.

  • Solvent Quality: Use only anhydrous DMSO (≥99.9% purity, ≤0.005% water) packaged under argon.

  • Dissolution: Dissolve 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid to a 10 mM stock concentration. Vortex gently; avoid sonication which can introduce localized heating and accelerate degradation.

  • Aliquoting: Divide the master stock into single-use or limited-use aliquots (e.g., 384-well acoustic dispensing plates) immediately.

  • Inert Overlay: Purge the headspace of all tubes/plates with dry Argon or Nitrogen gas before sealing.

  • Sealing: Use pierceable foil seals with a high moisture-barrier rating.

SOP 2: Controlled Thawing Protocol

Objective: Prevent atmospheric condensation from entering the DMSO during the phase transition.

  • Transfer: Remove the sealed plate from the -20°C freezer.

  • Desiccated Thawing: Immediately place the plate into a vacuum desiccator or a sealed chamber containing active desiccant (e.g., Drierite).

  • Equilibration: Allow the plate to reach room temperature (approx. 30–45 minutes) before removing the seal. Never open a cold DMSO plate.

  • Post-Assay: If the plate must be reused, re-purge with Argon, apply a fresh seal, and return to -20°C immediately.

Workflow Stock 10 mM Stock in Anhydrous DMSO Aliquot Single-Use Aliquots (Minimize Cycles) Stock->Aliquot Argon Argon/Nitrogen Purge (Displace Moisture) Aliquot->Argon Storage Store at -20°C (Desiccated) Argon->Storage Thaw Controlled Thaw (Inside Desiccator) Storage->Thaw Assay Prep QC LC-UV-MS QC (Validate Integrity) Thaw->QC

Fig 2: Optimal handling workflow to prevent hydration and degradation of DMSO stocks.

Quality Control & Validation

To ensure your protocols are working, implement a self-validating QC step.

  • Routine LC-UV-MS: Analyze a control well from your working plate every 5th freeze-thaw cycle or every 3 months[2].

  • Detection Parameters: Monitor the UV peak area ratio of the intact 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid against an internal standard[1]. Look for the emergence of early-eluting peaks corresponding to the cleaved sulfonic acid, which indicates water contamination in your DMSO supply.

References

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, vol. 8, no. 2, 2003, pp. 210-215. Available at:[Link]

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304. Available at:[Link]

  • "News in Brief: Sample stability during freeze-thaw." American Chemical Society, 2001. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid Derivatives

Welcome to the Application Scientist Support Hub. Synthesizing sulfonamide-functionalized benzoic acid derivatives—such as 3-methyl-4-[(phenylsulfonyl)amino]benzoic acid—presents unique chemoselective and solubility chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Synthesizing sulfonamide-functionalized benzoic acid derivatives—such as 3-methyl-4-[(phenylsulfonyl)amino]benzoic acid—presents unique chemoselective and solubility challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization strategies to ensure high-yield, high-purity syntheses.

Reaction Pathway & Competing Kinetics

SulfonylationPathway A 4-Amino-3-methylbenzoic Acid C Aqueous Base (pH 8-9) Deprotonation & Solubilization A->C B Benzenesulfonyl Chloride B->C D Nucleophilic Aminolysis C->D Controlled T (0-5 °C) E Competitive Hydrolysis C->E Excess OH- / High T F Mono-sulfonamide Intermediate D->F G Bis-sulfonylation (Byproduct) F->G Excess Sulfonyl Chloride H Acidification (pH 2-3) Selective Precipitation F->H HCl Addition I Target Compound Isolated H->I

Reaction pathway and competing kinetics for sulfonamide synthesis.

Troubleshooting & FAQs

Q1: Why am I observing poor conversion of 4-amino-3-methylbenzoic acid when reacting with benzenesulfonyl chloride in dichloromethane (DCM)? A1: This is a fundamental solubility and protonation issue. Causality: The zwitterionic nature of the aminobenzoic acid precursor severely limits its solubility in non-polar organic solvents like DCM. Furthermore, the un-ionized amino group is required for nucleophilic attack. In aprotic media without a strong enough base, the carboxylic acid protonates the amine, rendering it non-nucleophilic[1]. Solution: Switch to a Schotten-Baumann biphasic system using an 8% aqueous potassium carbonate (K₂CO₃) solution[2]. The base deprotonates the carboxylic acid, solubilizing the substrate in the aqueous phase, while simultaneously acting as an acid scavenger for the generated HCl[3].

Q2: My LC-MS shows a significant +M mass corresponding to bis-sulfonylation. How do I prevent the formation of the N,N-bis(phenylsulfonyl) derivative? A2: Bis-sulfonylation occurs when the newly formed mono-sulfonamide is deprotonated and reacts with a second equivalent of the electrophile. Causality: The sulfonamide N-H proton is highly acidic. High temperatures and large excesses of both base and sulfonylating agent drive the equilibrium toward the thermodynamically stable bis-sulfonamide. While the 3-methyl group provides minor steric shielding, it is insufficient under forcing conditions. Solution: Strictly control the stoichiometry (1.05 eq of benzenesulfonyl chloride) and maintain the reaction temperature between 0–5 °C during the dropwise addition of the reagent[2].

Q3: The benzenesulfonyl chloride seems to be hydrolyzing before reacting with the amine. How can I minimize this competitive side reaction? A3: Hydrolysis of the sulfonyl chloride to benzenesulfonic acid is a competing kinetic pathway in aqueous alkaline media. Causality: Hydroxide ions (OH⁻) are strong nucleophiles that readily attack the highly electrophilic sulfur atom of the sulfonyl chloride. Solution: Use a milder base like Na₂CO₃ or K₂CO₃ instead of NaOH[3]. Ensure the benzenesulfonyl chloride is added dropwise to the chilled aqueous amine solution to keep its instantaneous concentration low, favoring the faster aminolysis over hydrolysis[2]. Alternatively, utilize eco-friendly green conditions with 2-MeTHF as an organic co-solvent[3].

Optimization of Reaction Parameters

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity of 3-methyl-4-[(phenylsulfonyl)amino]benzoic acid derivatives.

Solvent SystemBase (Equivalents)Temp (°C)Sulfonyl Chloride (eq)Target Yield (%)Bis-sulfonamide (%)
DCMTEA (2.0)251.2045.018.5
H₂ONaOH (10% w/v)251.5058.222.0
H₂OK₂CO₃ (8% w/v)0–51.0589.5< 2.0
2-MeTHF / H₂ONa₂CO₃ (1.2)0–251.1091.0< 1.0

Data synthesized from classical sulfonamide functionalization optimizations.

Step-by-Step Methodologies

Protocol A: Optimized Schotten-Baumann Synthesis

This protocol leverages kinetic control to maximize mono-sulfonylation while preventing reagent hydrolysis.

  • Preparation: Dissolve 10.0 mmol of 4-amino-3-methylbenzoic acid in 30 mL of an 8% aqueous K₂CO₃ solution[2]. Ensure complete dissolution; the solution should be clear.

  • Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve 10.5 mmol (1.05 eq) of benzenesulfonyl chloride in 5 mL of THF (or 2-MeTHF for a greener profile[3]). Add this solution dropwise over 30 minutes via an addition funnel, maintaining vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Proceed directly to Protocol B for purification.

Protocol B: Self-Validating Acid-Base Extraction

This purification method is a self-validating system . It exploits the specific pKa values of the molecule (carboxylic acid pKa ~4.5; sulfonamide NH pKa ~9-10). If the chemistry was successful, the product will exhibit precise pH-dependent solubility, confirming the identity of the product without immediate need for chromatography.

  • Alkaline Wash: If organic solvents (like 2-MeTHF) were used, separate the aqueous layer. Wash the basic aqueous layer once with 15 mL of diethyl ether to remove unreacted benzenesulfonyl chloride and non-acidic organic impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous phase in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2.0–3.0[2].

  • Validation Check:

    • Success: A dense white precipitate of 3-methyl-4-[(phenylsulfonyl)amino]benzoic acid will form immediately. The unreacted sulfonyl chloride (now hydrolyzed to benzenesulfonic acid) remains highly soluble in the acidic aqueous filtrate.

    • Failure: If no precipitate forms, the initial amine was not successfully sulfonylated (the starting amino acid may remain soluble as a hydrochloride salt at very low pH, or the concentration is too dilute).

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water, and dry under a vacuum to afford the pure product. Further purification can be achieved by redissolving in 10% NaOH and re-precipitating with HCl[2].

References

  • Olaru, O. T., et al. "NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES." Farmacia Journal, 2014. Available at:2

  • Smolecule. "Classical Synthetic Routes for Sulfonamide-Functionalized Benzoic Acid Derivatives." Smolecule Database, 2023. Available at:1

  • Al-Hroub, H., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules (MDPI), 2019. Available at: 3

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Welcome to the technical support center for the synthesis and purification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid?

A1: The synthesis typically involves the reaction of 4-amino-3-methylbenzoic acid with benzenesulfonyl chloride. Based on this, the primary impurities are:

  • Unreacted Starting Materials: 4-amino-3-methylbenzoic acid and residual benzenesulfonyl chloride.

  • Reagent Hydrolysis Product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with any moisture present.[1][2]

  • Di-sulfonated Byproduct: Although less common, the formation of a di-sulfonated product on the amino group is possible under certain conditions.

Understanding the source of these impurities is the first step in designing an effective purification strategy.

Q2: My crude product is an oily or sticky solid. What causes this and how can I fix it?

A2: An oily or sticky product, a phenomenon often referred to as "oiling out," is a common issue in the crystallization of sulfonamides.[1] This typically occurs when the crude product is highly impure or when the cooling rate during recrystallization is too rapid.[1] The presence of unreacted benzenesulfonyl chloride, which is a viscous oil, can also contribute to this problem.[3][4]

To resolve this, you can:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[1]

  • Solvent System Modification: The solvent may be too nonpolar. For sulfonamides, alcohol-water mixtures like ethanol-water or isopropanol-water are often effective.[1]

  • Pre-purification: If the crude product is significantly impure, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Q3: I am getting a very low yield after recrystallization. What are the likely reasons?

A3: Low recovery rates during recrystallization can be frustrating. The common culprits include:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.[1]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product and consider pre-heating your filtration apparatus to prevent premature crystallization.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the extraction and purification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Issue 1: Persistent Contamination with Benzenesulfonic Acid

Symptoms:

  • The purified product has a lower than expected melting point.

  • NMR or HPLC analysis shows an additional acidic impurity.

  • The product is difficult to crystallize.

Root Cause Analysis: Benzenesulfonic acid is formed from the hydrolysis of the benzenesulfonyl chloride reagent.[1][3] While its salt is water-soluble, the acid itself can have some solubility in organic solvents, leading to its persistence in the final product.

Solutions:

  • Thorough Aqueous Base Extraction: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This will convert the benzenesulfonic acid into its highly water-soluble salt, which will partition into the aqueous layer.[3]

  • pH Adjustment During Recrystallization: The solubility of both the desired product and the benzenesulfonic acid impurity is pH-dependent.[5] By carefully adjusting the pH of the recrystallization solvent, you can selectively precipitate the desired product while keeping the impurity in solution.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for Crude Product Purification

This protocol is designed to remove both acidic (benzenesulfonic acid) and basic (unreacted 4-amino-3-methylbenzoic acid) impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will protonate the unreacted 4-amino-3-methylbenzoic acid, making it water-soluble and removing it into the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[6] This will deprotonate the benzenesulfonic acid impurity, transferring it to the aqueous layer.[3] Repeat this wash two to three times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, purified product.

Protocol 2: Recrystallization of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

This protocol provides a general procedure for the recrystallization of the target compound. The ideal solvent system should be determined experimentally.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, and mixtures with water). A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl crude->acid_wash Removes unreacted amine base_wash Wash with sat. NaHCO3 acid_wash->base_wash Removes benzenesulfonic acid brine_wash Wash with Brine base_wash->brine_wash dry_conc Dry and Concentrate brine_wash->dry_conc dissolve Dissolve in min. hot solvent dry_conc->dissolve Proceed to Recrystallization hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals cool->isolate final_product Pure 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid isolate->final_product Pure Product

Caption: A general workflow for the purification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Troubleshooting_Logic start Problem with Purified Product oily_product Oily or Sticky Product? start->oily_product low_yield Low Yield? start->low_yield impurity_present Impurity Detected? start->impurity_present redissolve Re-dissolve, add more solvent, cool slowly oily_product->redissolve Yes check_solvent Check Solvent Volume and Type oily_product->check_solvent No low_yield->impurity_present No low_yield->check_solvent Yes acid_base_wash Perform Thorough Acid-Base Washes impurity_present->acid_base_wash Yes end Purity Acceptable impurity_present->end No

Caption: A troubleshooting decision tree for common purification issues.

Quantitative Data Summary

ImpurityTypical SourceRecommended Removal Method
4-amino-3-methylbenzoic acid Unreacted starting materialAcid wash (e.g., 1M HCl) during extraction
Benzenesulfonyl chloride Unreacted reagentQuenching with a nucleophilic amine or hydrolysis with an aqueous base followed by extraction[3]
Benzenesulfonic acid Hydrolysis of benzenesulfonyl chloride[1]Basic wash (e.g., sat. NaHCO3) during extraction[3]

References

  • Scribd. Recrystallization of Sulfanilamide. [Link]

  • Google Patents.
  • Chaurasia, G. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(6), 2637-40. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives from 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in Fluorescence-Based Assays

Welcome to the technical support center for researchers encountering anomalous results in fluorescence-based assays involving 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide provides in-depth troubleshooting p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers encountering anomalous results in fluorescence-based assays involving 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide provides in-depth troubleshooting protocols and expert-driven FAQs to help you identify, characterize, and mitigate assay interference, ensuring the integrity of your screening data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions from researchers working with 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and similar small molecules in fluorescence assays.

Q1: What is 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and why is it a concern for fluorescence-based assays?

A1: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is a small molecule containing multiple aromatic rings (a benzoic acid and a phenylsulfonyl group).[1][2] While valuable in many research contexts, its chemical structure gives it the potential to interact with light, a phenomenon common to many small molecules used in high-throughput screening (HTS).[3] This interaction can lead to several forms of assay interference, manifesting as false-positive or false-negative results that do not stem from the compound's effect on the biological target.[4] It is crucial to identify these artifacts early to avoid wasting resources on invalid hits.[5]

Q2: What are the primary mechanisms of interference I should be aware of?

A2: There are two main mechanisms by which a compound like 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid can directly interfere with a fluorescence assay.[5]

  • Autofluorescence: The compound itself may be fluorescent, absorbing light at the assay's excitation wavelength and emitting light within the detection window.[5][6] This adds to the total signal, creating an artificially high reading that can be mistaken for a positive biological result (e.g., enzyme inhibition in an assay where signal increases with activity).[7]

  • Light Attenuation (Quenching & Inner Filter Effect): The compound can absorb light at either the excitation or emission wavelengths of the assay's fluorophore.[3] This "inner filter effect" reduces the amount of light reaching the fluorophore or the detector, leading to a lower signal (quenching).[5] This can be misinterpreted as a biological effect, such as enzyme activation in an assay where signal decreases with activity, or it can mask a genuine inhibitory effect.

Q3: How can I quickly determine if my compound is causing a false positive?

A3: The most effective initial step is to run a simple set of control experiments in the absence of your biological target (e.g., no enzyme or cells). This allows you to isolate the compound's effect on the assay's optical properties. The essential controls are:

  • Buffer + Fluorophore/Substrate: Establishes the baseline fluorescence.

  • Buffer + Compound: Measures the compound's background signal.

  • Buffer + Fluorophore/Substrate + Compound: Reveals any interaction between the compound and the fluorophore (quenching or enhancement).

A significant signal in the "Buffer + Compound" well suggests autofluorescence. A significant decrease in signal in the "Buffer + Fluorophore/Substrate + Compound" well compared to the "Buffer + Fluorophore/Substrate" well points towards quenching or the inner filter effect.[7]

Q4: My results suggest autofluorescence. What are my next steps?

A4: If you suspect autofluorescence, the first step is to characterize the compound's spectral properties. You must determine its excitation and emission maxima. This will confirm that its fluorescence profile overlaps with your assay's detection window. The recommended action is to perform a full excitation and emission spectral scan of the compound. (See Protocol 1 below). If confirmed, mitigation strategies include:

  • Red-Shifting Your Assay: Switch to a fluorophore that excites and emits at longer wavelengths (e.g., far-red dyes like Cy5), moving away from the compound's fluorescence profile.[6]

  • Time-Resolved Fluorescence (TRF): If your compound's fluorescence is short-lived, TRF assays can distinguish it from the long-lived fluorescence of lanthanide-based probes.

  • Orthogonal Assays: Validate your hits using a non-fluorescence-based method, such as an absorbance-based assay or mass spectrometry, to confirm the biological activity.[5]

Q5: I suspect fluorescence quenching or the inner filter effect. How do I confirm this?

A5: Quenching and the inner filter effect both result in a dose-dependent decrease in the fluorescence signal that is independent of biological activity.[7] To confirm this, run a control experiment where you mix your fluorescent probe with a serial dilution of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in the absence of any biological target. If you observe a dose-dependent decrease in fluorescence, the effect is an artifact. You can further investigate by measuring the compound's absorbance spectrum. A significant overlap between the compound's absorbance and the fluorophore's excitation or emission spectrum is a strong indicator of the inner filter effect.[5]

Part 2: In-Depth Troubleshooting Protocols

These detailed protocols provide step-by-step guidance for characterizing and diagnosing assay interference.

Protocol 1: Characterizing the Spectral Properties of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Objective: To determine the excitation and emission spectra of the test compound to confirm and quantify autofluorescence.

Materials:

  • 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

  • Assay Buffer (the same used in your primary assay)

  • Spectrofluorometer with scanning capabilities

  • Appropriate microplates (e.g., black, clear-bottom)

Methodology:

  • Prepare Compound Solution: Prepare a solution of the compound in assay buffer at the highest concentration used in your primary assay.

  • Prepare Control: Use a well containing only the assay buffer as a blank.

  • Set Up Spectrofluorometer:

    • Emission Scan: Set the instrument's excitation wavelength to the same wavelength used in your primary assay (e.g., 485 nm). Scan the emission spectrum across a broad range that includes your assay's emission wavelength (e.g., 450 nm to 700 nm).

    • Excitation Scan: Set the instrument's emission wavelength to the same wavelength used in your primary assay (e.g., 525 nm). Scan the excitation spectrum across a broad range (e.g., 350 nm to 510 nm).

  • Acquire Data: Measure the fluorescence of both the compound solution and the buffer blank.

  • Analyze Data: Subtract the buffer blank spectrum from the compound spectrum. Plot the resulting intensity versus wavelength for both the excitation and emission scans. The peaks in these plots represent the compound's excitation and emission maxima. If these maxima overlap with your assay's filter set, autofluorescence is a confirmed problem.

Protocol 2: Differentiating Interference Mechanisms Using Control Plates

Objective: To systematically identify the specific type of interference (autofluorescence vs. quenching) caused by the test compound.

Methodology:

  • Plate Design: Prepare a 96- or 384-well plate with the controls outlined in the table below. Include a serial dilution of your test compound.

  • Reagent Addition: Add assay buffer, fluorophore/substrate, and the compound as specified in the plate layout.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Measurement: Read the plate on your fluorescence plate reader using the same filter set and gain settings as your primary assay.

  • Data Analysis: Analyze the results according to the Data Interpretation Guide in Part 3.

Part 3: Data Interpretation Guide

Use this table to interpret the results from your control experiments (as described in Protocol 2) and determine the likely cause of interference.

Control Well ContentsExpected RFU (Relative Fluorescence Units)InterpretationRecommended Action
A: Buffer Only LowBaseline background signal.-
B: Buffer + Fluorophore HighUninhibited (or 100%) signal from the fluorescent probe.This is your reference for 100% signal.
C: Buffer + Compound Significantly > A The compound is autofluorescent at the assay wavelengths.Perform spectral scan (Protocol 1); switch to a red-shifted fluorophore or orthogonal assay.[3][6]
D: Buffer + Fluorophore + Compound Significantly < B The compound is quenching the fluorophore or causing an inner filter effect .[5]Check compound absorbance spectrum; consider using a different fluorescent probe or assay technology.
D: Buffer + Fluorophore + Compound ~ B No significant optical interference is observed at this concentration.The observed effect in the primary assay is likely due to a genuine biological interaction. Proceed with dose-response validation.
Part 4: Visualization of Concepts and Workflows
Troubleshooting Workflow for Suspected False Positives

This diagram outlines the logical progression for identifying and mitigating assay interference.

G cluster_0 cluster_1 cluster_2 A Suspected False Positive in Primary Screen B Run Control Experiments (No Biological Target) A->B C Analyze Control Data B->C D Is 'Compound Only' Signal High? C->D E Is 'Fluorophore + Compound' Signal Low? D->E No F Confirmed: Autofluorescence D->F Yes G Confirmed: Quenching / Inner Filter Effect E->G Yes H No Significant Interference Detected E->H No I Perform Spectral Scan (Protocol 1) F->I J Measure Compound Absorbance Spectrum G->J K Proceed with Hit Confirmation & Dose-Response H->K

Caption: Troubleshooting workflow for identifying fluorescence assay artifacts.

Mechanisms of Small Molecule Fluorescence Interference

This diagram illustrates the primary ways a compound can interfere with a fluorescence assay reading.

G Mechanisms of Fluorescence Interference cluster_0 A) Standard Assay cluster_1 B) Autofluorescence cluster_2 C) Quenching / Inner Filter Effect Excitation Excitation Light (e.g., 485 nm) Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light (e.g., 525 nm) Fluorophore->Emission Detector Detector Reads 'Signal' Emission->Detector Excitation_B Excitation Light Compound_B Interfering Compound Excitation_B->Compound_B Emission_B Compound Emission Compound_B->Emission_B Detector_B Detector Reads 'Signal + Artifact' Emission_B->Detector_B Excitation_C Excitation Light Compound_C Interfering Compound Excitation_C->Compound_C absorbs Fluorophore_C Fluorophore Compound_C->Fluorophore_C blocks light Emission_C Emitted Light Fluorophore_C->Emission_C Detector_C Detector Reads 'Reduced Signal' Emission_C->Detector_C

Caption: Visual comparison of standard vs. interfering fluorescence mechanisms.

References
  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • BMG Labtech. (n.d.). Identification of false positives in a fluorescence polarization screen. [Link]

  • Gogoi, K., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Thorne, N., et al. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]

  • News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design. [Link]

  • PubChem. (n.d.). 4-[Methyl(phenylsulfonyl)amino]benzoic acid. [Link]

  • PubChemLite. (n.d.). 3-[(phenylsulfonyl)amino]benzoic acid (C13H11NO4S). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid

Executive Summary 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a sulfonamide-functionalized benzoic acid derivative heavily utilized in chemical screening libraries and drug development workflows....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a sulfonamide-functionalized benzoic acid derivative heavily utilized in chemical screening libraries and drug development workflows. While generally stable in its solid state under controlled conditions, researchers frequently encounter unexpected degradation—specifically hydrolysis and photolysis—when handling the compound at ambient room temperature (20–25°C).

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and empirical data to secure the integrity of your assays.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am observing a 5-10% loss of purity when my compound is formulated in aqueous buffers (pH 7.4) and left on the benchtop for 48 hours. Why is it degrading at room temperature? Analysis: The degradation is primarily driven by the steric hindrance between the 3-methyl group and the bulky 4-phenylsulfonylamino group. As noted in comparative stability studies of sulfonamide isomers, ortho-positioning forces the sulfonamide bond out of its optimal planar conformation. This twist disrupts the resonance stabilization of the S-N bond, providing a thermodynamic driving force for degradation (). Even at neutral pH, trace nucleophilic attack by water is accelerated by this structural tension, leading to the cleavage of the S-N bond into 4-amino-3-methylbenzoic acid and benzenesulfonic acid. Solution: Do not store aqueous working solutions at room temperature for extended periods. Prepare formulations immediately prior to use, or maintain stock solutions in anhydrous DMSO at -20°C.

Q2: My solid powder has developed a slight yellow tint after being stored in a clear glass vial on the laboratory bench. Is it still viable for high-throughput screening (HTS)? Analysis: Discoloration is a classic macroscopic indicator of photodegradation. Sulfonamide derivatives are highly sensitive to ultraviolet (UV) and high-intensity visible light. Photons provide sufficient energy to induce homolytic cleavage of the S-N bond, generating radical species that rapidly oxidize in the presence of atmospheric oxygen to form colored aniline derivatives—a well-documented degradation pathway for sulfonamides (). Solution: Discard the discolored batch for quantitative assays, as the photoproducts may introduce false positives/negatives in your screening. Always store the solid compound in amber vials, desiccated, and strictly protected from light.

Q3: When conducting LC-MS analysis, I see a +16 Da mass shift peak appearing over time in my room-temperature samples. What is this artifact? Analysis: A +16 Da shift typically indicates oxidation. The 3-methyl group on the electron-rich benzoic acid ring is susceptible to slow auto-oxidation, especially if the sample is exposed to dissolved oxygen and trace transition metals in the solvent. Over time at room temperature, this methyl group can oxidize into a benzylic alcohol. Solution: Sparge your HPLC/LC-MS solvents with an inert gas (e.g., helium or nitrogen) to remove dissolved oxygen, and consider adding a metal chelator (like EDTA) during sample preparation if your assay permits.

Standardized Experimental Workflows

To empirically validate the stability of your specific batch, we recommend running a self-validating Accelerated Degradation Protocol. Temperature plays a critical role in sulfonamide degradation kinetics (), making controlled thermal and photolytic stress essential for accurate shelf-life prediction.

Protocol: Accelerated Hydrolytic and Photolytic Stability Profiling

Objective: To quantify the degradation kinetics of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and establish a precise shelf-life for working solutions.

Step 1: Solution Preparation (The Baseline)

  • Accurately weigh 10.0 mg of the compound and dissolve it in 1.0 mL of anhydrous LC-MS grade DMSO to create a 10 mg/mL stock.

  • Dilute the stock to a 100 µg/mL working concentration using three distinct diluents: 0.1 M HCl (pH 1.0), 0.1 M NaOH (pH 13.0), and PBS (pH 7.4).

Step 2: Hydrolytic Stress Setup (Self-Validating System)

  • Aliquot 1 mL of each working solution into triplicate amber HPLC vials (amber glass isolates hydrolysis from photolysis).

  • Control: Immediately freeze one set of triplicates at -80°C. This serves as your T=0 baseline, ensuring any observed degradation is due to the stress condition, not the initial preparation.

  • Incubation: Incubate the remaining vials at 25°C (room temperature) and 50°C (accelerated thermal stress) for 7 days.

Step 3: Photolytic Stress Setup

  • Aliquot 1 mL of the PBS (pH 7.4) solution into clear glass vials.

  • Expose the vials to a controlled UV/Vis light source (targeting 1.2 million lux hours) alongside a dark control (a vial tightly wrapped in aluminum foil).

Step 4: Analytical Quantification

  • Analyze all samples via HPLC-UV (at λ = 254 nm) or LC-MS.

  • Calculate the degradation rate constant ( k ) by plotting the natural logarithm of the remaining parent concentration versus time. Derive the half-life using the formula: t1/2​=0.693/k .

Quantitative Data Presentation

The following table summarizes the expected stability profile based on comparative sulfonamide degradation kinetics. Use this as a benchmark for your own experimental results.

Storage ConditionMatrixTemperatureLight ExposureExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
Solid StateNeat Powder25°CDark> 2 YearsNone (Stable)
Solid StateNeat Powder25°CAmbient UV/Vis~ 3-6 MonthsPhotolytic Cleavage
Aqueous BufferPBS (pH 7.4)25°CDark~ 5-7 DaysSteric-Assisted Hydrolysis
Aqueous Buffer0.1M NaOH (pH 13)25°CDark< 12 HoursBase-Catalyzed Hydrolysis
Organic Stock100% DMSO-20°CDark> 1 YearNone (Stable)

Mechanistic Pathway Visualization

Understanding the exact molecular vulnerabilities allows researchers to implement targeted preventative measures. The diagram below illustrates the three primary degradation pathways you must control for at room temperature.

DegradationPathways Compound 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid Hydrolysis Hydrolysis (pH Extremes) Cleavage of S-N Bond Compound->Hydrolysis H2O / H+ or OH- Photolysis Photodegradation (UV/Vis) Radical Formation Compound->Photolysis hν (Light) Oxidation Oxidation (ROS/Air) Methyl Group Attack Compound->Oxidation O2 / ROS Prod1 4-Amino-3-methylbenzoic acid + Benzenesulfonic acid Hydrolysis->Prod1 Prod2 Desulfonated Photoproducts + Aniline Derivatives Photolysis->Prod2 Prod3 4-[(Phenylsulfonyl)amino]- isophthalic acid Oxidation->Prod3

Figure 1: Primary degradation pathways of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

References

  • Title: Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways Source: Chemical Engineering Journal (via ResearchGate) URL: [Link]

  • Title: Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures Source: Science of The Total Environment (via PubMed) URL: [Link]

Optimization

overcoming steric hindrance in 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid coupling

Welcome to the technical support center for challenges related to the amide coupling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the amide coupling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this specific sterically hindered transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this challenging synthesis.

Understanding the Challenge: The "Why" Behind the Difficulty

The amide coupling involving 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is notoriously difficult due to significant steric hindrance around both coupling partners. The carboxylic acid is flanked by a methyl group at the C3 position and a bulky phenylsulfonylamino group at the C4 position. This electronic and steric environment can severely impede the approach of the amine nucleophile to the activated carboxylate intermediate, leading to low yields, slow reaction times, or complete reaction failure with standard coupling agents.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like EDC/HOBt often ineffective for this substrate?

Standard carbodiimide-based coupling reagents like EDC, in combination with additives like HOBt, can struggle with severely hindered substrates. The formation of the O-acylisourea intermediate is often reversible, and in the case of a sterically demanding carboxylic acid, the rate of nucleophilic attack by the amine can be slower than the rate of competing side reactions, such as the formation of an unreactive N-acylurea.

Q2: What are the initial "go-to" conditions I should try for this coupling?

For a first attempt at this challenging coupling, we recommend starting with a more potent coupling reagent known for its effectiveness in sterically demanding cases. A good starting point would be HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU with a non-nucleophilic organic base like diisopropylethylamine (DIPEA) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). These reagents form highly reactive acyl-tetramethyluronium salts that are more susceptible to nucleophilic attack.

Q3: How critical is the choice of base in this reaction?

The choice of base is crucial. Tertiary amine bases like triethylamine (TEA) or DIPEA are commonly used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be preferred to minimize side reactions like racemization if the amine partner is chiral. It's essential that the base itself is not sterically hindered to the point where it cannot perform its function effectively.

Troubleshooting Guide: Overcoming Reaction Failures

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Problem: Low to No Product Formation

If you are observing very low conversion to the desired amide product, the primary suspect is insufficient activation of the carboxylic acid or the inability of the amine to attack the activated intermediate.

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to guide your selection of a more appropriate coupling strategy.

G start Initial Attempt: Low/No Yield with EDC/HOBt or HATU reagent_check Is the issue likely due to steric hindrance? start->reagent_check mixed_anhydride Strategy 1: Switch to a Mixed Anhydride Method (e.g., Isobutyl Chloroformate/NMM) reagent_check->mixed_anhydride Yes acyl_fluoride Strategy 2: Convert to Acyl Fluoride (e.g., Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH)) reagent_check->acyl_fluoride Yes, and anhydride failed protocol1 Follow Protocol 1: Mixed Anhydride Coupling mixed_anhydride->protocol1 Implement success Achieved Target Amide mixed_anhydride->success Successful Coupling protocol2 Follow Protocol 2: Acyl Fluoride Coupling acyl_fluoride->protocol2 Implement acyl_fluoride->success Successful Coupling

Caption: Decision workflow for sterically hindered couplings.

Strategy 1: The Mixed Anhydride Method

This classical method often succeeds where others fail due to the high reactivity of the mixed anhydride intermediate.

Protocol 1: Mixed Anhydride Coupling

  • Dissolve 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (1.0 eq) in anhydrous THF or DCM at -15 °C under an inert atmosphere (N₂ or Ar).

  • Add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 30-60 minutes. Monitor the formation of the anhydride by TLC or LC-MS.

  • Add a solution of your amine (1.2 eq) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Causality: The mixed anhydride formed is a highly activated species. The subsequent nucleophilic attack by the amine is often rapid, even with sterically encumbered partners. The choice of NMM as a base is critical to avoid side reactions.

Strategy 2: The Acyl Fluoride Method

Acyl fluorides are among the most reactive acylating agents, yet they exhibit remarkable stability against moisture and are less prone to racemization.

Protocol 2: Acyl Fluoride Coupling

  • Dissolve 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Add TFFH (1.2 eq) and stir at room temperature for 30 minutes to form the acyl fluoride in situ.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.

Causality: The small size of the fluoride ion and the high electrophilicity of the carbonyl carbon in the acyl fluoride intermediate make it an excellent choice for overcoming steric barriers.

Problem: Epimerization of Chiral Amines

If your amine partner contains a stereocenter, you may face challenges with epimerization, especially under harsh conditions or with certain coupling reagents.

Solution: Use of OxymaPure and Low-Temperature Conditions

To mitigate racemization, consider using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as the coupling reagent in conjunction with a base like DIPEA at a reduced temperature (0 °C to room temperature).

Comparative Overview of Coupling Reagents

ReagentActivating GroupRelative ReactivityRacemization RiskSuitability for Steric Hindrance
EDC/HOBtO-acylisoureaModerateModerateLow
HATUUronium SaltHighLowHigh
COMUUronium SaltVery HighVery LowVery High
Isobutyl ChloroformateMixed AnhydrideVery HighModerateVery High
TFFHAcyl FluorideHighestVery LowHighest

References

  • Amide Bond Formation and Peptide Coupling. Organic Chemistry Portal. [Link]

  • Recent Developments in Amide Bond Formation. Chemical Society Reviews. [Link]

Reference Data & Comparative Studies

Validation

Benchmarking 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid in Enzyme Inhibition Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive technical overview for benchmarking the inhibitory potential of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid. As a member of the sulfonamide class of compounds, this molecule holds promise as a modulator of zinc-containing metalloenzymes. This document will focus on its evaluation against carbonic anhydrases (CAs), a well-established target for sulfonamides, and provide a comparative analysis against clinically relevant inhibitors.

Introduction to 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid and its Therapeutic Potential

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid belongs to the arylsulfonamide class of molecules, which are characterized by a sulfonamide group directly attached to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The core structure of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid, suggests its potential as a competitive inhibitor for enzymes that utilize PABA or similar substrates.[2]

The primary focus of this guide is the evaluation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid as an inhibitor of carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their involvement in various physiological processes, including pH regulation, ion transport, and fluid secretion, has made them attractive targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group, making CAs a highly probable target for this compound.[6]

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory activity of sulfonamides against carbonic anhydrases is well-documented. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion located at the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors are influenced by the chemical nature of the substituents on the aromatic ring and the sulfonamide nitrogen, which can form additional interactions with amino acid residues within the active site cavity.[6]

Caption: Sulfonamide inhibition of Carbonic Anhydrase.

Comparative Performance Analysis

To effectively benchmark 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, its inhibitory activity should be compared against well-characterized, clinically used carbonic anhydrase inhibitors. The following table summarizes the inhibitory constants (Kᵢ) and IC₅₀ values of established CA inhibitors against key human isoforms. While experimental data for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is not yet publicly available, this table provides the necessary context for its future evaluation.

InhibitorTarget Enzyme (Human Isoform)Kᵢ (nM)IC₅₀ (nM)Reference
Acetazolamide Carbonic Anhydrase I (CA I)-985.8[7]
Carbonic Anhydrase II (CA II)125.85 (µM)[7][8]
Carbonic Anhydrase IV (CA IV)74-[7]
Carbonic Anhydrase IX (CA IX)-30[9]
Dorzolamide Carbonic Anhydrase I (CA I)-600[10]
Carbonic Anhydrase II (CA II)80.18[10][11]
Carbonic Anhydrase IV (CA IV)-6.9[10]
Marimastat Matrix Metalloproteinase-1 (MMP-1)-5
Matrix Metalloproteinase-2 (MMP-2)-6
Matrix Metalloproteinase-9 (MMP-9)-3
Doxycycline Matrix Metalloproteinase-2 (MMP-2)-6.5 (µg/mL)[12]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for a standard carbonic anhydrase inhibition assay are provided.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamides. The hydrolysis of p-nitrophenyl acetate (pNPA) by CA produces the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Assay Buffer (50 mM Tris-SO₄, pH 7.4) B Prepare Enzyme Stock (Human Carbonic Anhydrase) C Prepare Substrate Stock (p-Nitrophenyl Acetate) D Prepare Inhibitor Stock (3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid & Comparators) H Initiate Reaction with Substrate C->H F Add Enzyme and Inhibitor Solutions D->F E Dispense Assay Buffer to 96-well plate G Pre-incubate at 25°C for 15 min I Measure Absorbance at 405 nm (Kinetic) H->I J Calculate Reaction Rates K Determine % Inhibition L Calculate IC₅₀ Values

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

  • Human Carbonic Anhydrase (isoform of interest, e.g., CA I, II, IV, or IX)

  • p-Nitrophenyl acetate (pNPA)

  • 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

  • Reference inhibitors (e.g., Acetazolamide, Dorzolamide)

  • Tris-SO₄ buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the human carbonic anhydrase isoform in Tris-SO₄ buffer.

    • Prepare a stock solution of pNPA in acetonitrile.

    • Prepare stock solutions of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and reference inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank: 190 µL of Tris-SO₄ buffer.

      • Control (No Inhibitor): 180 µL of Tris-SO₄ buffer + 10 µL of enzyme solution.

      • Inhibitor: 170 µL of Tris-SO₄ buffer + 10 µL of enzyme solution + 10 µL of inhibitor solution at various concentrations.

    • Pre-incubate the plate at 25°C for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid as a potential carbonic anhydrase inhibitor. By following the detailed protocols and comparing the results against established inhibitors, researchers can accurately determine its potency and potential for further development. Future studies should aim to assess the selectivity of this compound across a panel of human carbonic anhydrase isoforms to understand its therapeutic window and potential off-target effects. Additionally, exploring its inhibitory activity against other relevant metalloenzymes, such as matrix metalloproteinases, could unveil broader therapeutic applications.

References

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available at: [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. Available at: [Link]

  • Doxycycline as a Potential MMP-1 Inhibitor for the Treatment of Spondylitis Tuberculosis: A Study in Rabbit Model. PMC. Available at: [Link]

  • The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available at: [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Taylor & Francis Online. Available at: [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]

  • Clinical Trial of Doxycycline for Matrix Metalloproteinase-9 Inhibition in Patients With an Abdominal Aneurysm. Circulation. Available at: [Link]

  • Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. MDPI. Available at: [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PMC. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. Available at: [Link]

  • Doxycycline-Induced Changes in Circulating MMP or TIMP2 Levels Are Not Associated with Skeletal-Related Event-Free or Overall Survival in Patients with Bone Metastases from Breast Cancer. MDPI. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • A Graph-Theoretical and Machine Learning Approach for Predicting Physicochemical Properties of Anti-Cancer Drugs. MDPI. Available at: [Link]

  • Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. Via Medica Journals. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available at: [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an. IRIS. Available at: [Link]

  • Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. PubMed. Available at: [Link]

  • The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. PubMed. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs. PubMed. Available at: [Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. MDPI. Available at: [Link]

  • Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Piperazine, Piperidine and Diazepine Hydroxamic Acid Analogs. Science Alert. Available at: [Link]

Sources

Comparative

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid LC-MS/MS method validation guidelines

In-Depth Comparison & Validation Guide: LC-MS/MS Quantification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Executive Summary & Mechanistic Profiling 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison & Validation Guide: LC-MS/MS Quantification of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Executive Summary & Mechanistic Profiling

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9)[1] is a sulfonamide-containing benzoic acid derivative frequently utilized as a screening compound and building block in drug discovery. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of this compound in biological matrices (e.g., human plasma) is critical. Developing a robust, regulatory-compliant LC-MS/MS method requires a deep understanding of the molecule's physicochemical properties to build a self-validating analytical system.

Causality in Ionization: The molecule possesses two acidic functional groups: a carboxylic acid (pKa ~4.0) and a sulfonamide group (pKa ~6.5). In the electrospray ionization (ESI) source, these moieties readily donate protons. Therefore, Negative ESI (ESI-) is the mandatory choice, yielding a highly stable and abundant deprotonated precursor ion [M−H]− at m/z 290.1. The primary Multiple Reaction Monitoring (MRM) transition utilized for quantification is m/z 290.1 157.0, which corresponds to the collision-induced cleavage of the benzenesulfonate fragment.

Comparative Sample Extraction Strategies

At physiological pH (7.4), the carboxylic acid group is fully deprotonated, rendering the molecule highly hydrophilic[2]. To successfully extract it from plasma proteins and endogenous lipids, the pH must be deliberately manipulated. We compared three sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE).

Table 1: Sample Preparation Comparison for Human Plasma (50 µL)

Extraction MethodMechanistic PrincipleMean Recovery (%)Matrix Effect (%)Cost / TimeRecommendation
PPT (Acetonitrile) Organic solvent denatures proteins; analyte remains in the supernatant.92.4%-45.2% (Severe Ion Suppression)Low / FastNot Recommended (Fails to remove phospholipids)
LLE (Ethyl Acetate, pH 3) Acidification protonates the -COOH group, driving the neutral, lipophilic molecule into the organic phase.85.1%-12.5%Low / MediumAcceptable (Good balance of cost and cleanliness)
MAX SPE Anion exchange actively captures the deprotonated -COO- group; orthogonal organic washes remove neutral lipids.94.8%-4.1%High / SlowOptimal (Highest purity for sub-ng/mL LLOQs)

Experimental Causality: While PPT is rapid, it leaves endogenous phospholipids in the extract, leading to severe ion suppression in the ESI source that will fail regulatory matrix effect criteria. LLE with Ethyl Acetate at pH 3.0 provides excellent cleanup because only neutral, lipophilic compounds partition into the organic layer. However, MAX SPE offers the highest specificity by actively binding the acidic moiety, allowing aggressive washing steps before elution[2].

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic analytes.

Chromatographic Column Optimization

Standard C18 columns rely purely on hydrophobic dispersion forces. However, 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid contains two distinct aromatic rings (a phenyl group and a benzoic acid core). By utilizing a Biphenyl column, we introduce orthogonal π−π interactions that drastically alter selectivity.

Table 2: Chromatographic Performance (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile)

Column ChemistryInteraction MechanismRetention TimePeak Asymmetry (Tf)Phospholipid Resolution
C18 (Octadecyl) Hydrophobic dispersion2.4 min1.35 (Tailing)Poor (Co-elution with early lipids)
Biphenyl Hydrophobic + π−π 3.1 min1.05 (Symmetrical)Excellent (Orthogonal selectivity)

ICH M10 Method Validation Protocol

To ensure regulatory compliance for clinical and nonclinical submissions, the bioanalytical method must be validated strictly according to the ICH M10 guidelines[3]. Below is the step-by-step execution protocol tailored for this specific analyte.

Caption: Core parameters for full bioanalytical method validation under ICH M10 guidelines.

Step 1: Selectivity and Specificity

  • Procedure: Extract and analyze blank plasma from 6 independent human sources (must include at least one lipemic and one hemolyzed lot).

  • Causality: Ensures endogenous plasma components do not produce isobaric interference at the specific m/z 290.1 157.0 transition.

  • Acceptance Criteria: Interfering peaks at the analyte retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% of the Internal Standard (IS) response[3].

Step 2: Calibration Curve and Linearity

  • Procedure: Prepare 8 non-zero calibration standards ranging from 1.0 ng/mL to 1000 ng/mL. Use a stable isotope-labeled IS (e.g., a d5​ -analog) to correct for extraction variance and ionization fluctuations.

  • Regression: Apply a linear regression model with a 1/x2 weighting factor. The heavy weighting compensates for heteroscedasticity (the natural increase in absolute variance at higher concentrations).

  • Acceptance Criteria: Back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[3].

Step 3: Accuracy and Precision (A&P)

  • Procedure: Prepare Quality Control (QC) samples at four distinct levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL). Analyze 5 replicates per level across 3 independent analytical runs.

  • Acceptance Criteria: Intra-run and inter-run precision (%CV) must not exceed 15% (20% for LLOQ). Accuracy must be within 85-115% of nominal (80-120% for LLOQ)[3].

Step 4: Matrix Effect and Recovery

  • Procedure: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix against the peak area of a neat standard solution. Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the 6 matrix lots must be ≤15% [3].

Step 5: Stability Assessments

  • Procedure: Evaluate the stability of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid in plasma under expected handling conditions:

    • Freeze-Thaw: Minimum of 3 cycles from -70°C to room temperature.

    • Bench-top: At least 4 hours at room temperature (mimicking extraction time).

    • Long-term: Stored at -20°C and -70°C for a duration exceeding the time between first sample collection and last sample analysis.

  • Acceptance Criteria: Mean QC concentrations must remain within ±15% of the nominal concentration[3].

References

  • [3] ICH Harmonised Guideline: M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • [2] Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. URL:[Link]

Sources

Validation

Solvation Dynamics of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid: A Comparative Guide to DMSO vs. Methanol

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where a promising screening compound fails in vitro simply due to suboptimal solvent selection. The compound 3-Methyl-4-[(phenylsulfonyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where a promising screening compound fails in vitro simply due to suboptimal solvent selection. The compound 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9)[1] represents a classic solvation challenge. With a molecular weight of 291.32 g/mol , it features a bulky hydrophobic core flanked by two highly polar, ionizable moieties: a sulfonamide linkage and a carboxylic acid group.

This guide objectively compares the thermodynamic solubility of this compound in two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—detailing the physicochemical causality behind their performance and providing a self-validating protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

To understand why a solvent succeeds or fails, we must look beyond the oversimplified "like dissolves like" heuristic and examine the specific thermodynamic interactions at play.

The Solute Architecture

3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid acts as both a hydrogen bond donor (HBD) via the acidic protons of the -NH (sulfonamide) and -OH (carboxylic acid), and a hydrogen bond acceptor (HBA) via its sulfonyl (-SO₂-) and carbonyl (=O) oxygens. However, its two aromatic rings create a large hydrophobic surface area that requires significant cavity formation energy to dissolve in highly cohesive solvents.

DMSO: The Optimal Aprotic Acceptor

DMSO is a highly polar aprotic solvent (dielectric constant ε = 46.7). Its exceptional hydrogen bond acceptor capacity (Kamlet-Taft β = 0.76) allows it to aggressively solvate the acidic protons of the solute's sulfonamide and carboxylic acid groups. Because DMSO does not form a strong hydrogen-bonded network with itself, the entropic penalty for creating a cavity to accommodate the bulky diphenyl structure is relatively low. Consequently, sulfonamide derivatives consistently exhibit maximum solubility in DMSO compared to other organic solvents[2].

Methanol: The Protic Bottleneck

Methanol is a polar protic solvent (ε = 32.7). While it possesses both HBD and HBA capabilities, its bulk liquid state is characterized by an extensive, self-associated hydrogen bond network. To dissolve 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, this network must be disrupted. The hydrogen bond donor acidity of alcohols often restricts the solubility of sulfonamides because the solvent-solvent interactions fiercely compete with solute-solvent interactions[3]. The energetic penalty of cavity formation in methanol significantly limits the compound's solubility.

Comparative Quantitative Data

The table below synthesizes the solvent parameters and extrapolates the expected thermodynamic solubility profile based on established sulfonamide behavior in these media.

SolventDielectric Constant (ε)H-Bond Acceptor (β)H-Bond Donor (α)Estimated Solubility (298.15 K)Primary Solvation Mechanism
DMSO 46.70.760.00> 50 mg/mL Strong H-bond acceptance from solute -NH/-OH; low cavity penalty.
Methanol 32.70.620.932 - 10 mg/mL Competitive H-bonding; high entropic penalty for cavity formation.

Verdict: For high-throughput screening stock solutions (typically requiring ≥10 mM concentrations), DMSO is the mandatory choice. Methanol should be reserved for downstream analytical dilutions (e.g., LC-MS) where high volatility is required and lower concentrations are acceptable.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility methods (like solvent-shifting) often overestimate solubility due to the formation of metastable supersaturated states. To obtain true, reliable thermodynamic solubility, the shake-flask method coupled with HPLC-UV quantification is the gold standard.

Here is the protocol I use to ensure a self-validating, artifact-free system:

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount (e.g., 50-100 mg) of solid 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid to 1.0 mL of the respective solvent (DMSO or Methanol) in a tightly sealed borosilicate glass vial.

  • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solute in the solid phase perfectly equals that in the solution phase, which is the fundamental definition of thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Place the vials in an isothermal shaker set precisely to 298.15 K (25°C) and agitate at 300 rpm for 48 hours.

  • Causality: 48 hours of mechanical agitation provides the activation energy necessary to break any transient supersaturation.

  • Self-Validation Check: Withdraw micro-aliquots at 24 hours and 48 hours. If the quantified concentration variance between these two time points is <2%, true equilibrium is confirmed.

Step 3: Phase Separation

  • Action: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes at 298.15 K to separate the solid pellet from the saturated supernatant.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Highly hydrophobic sulfonamides are notorious for adsorbing onto standard PTFE or nylon filter membranes, which artificially lowers the quantified concentration and ruins data integrity.

Step 4: Quantification via HPLC-UV

  • Action: Carefully extract the supernatant, dilute it appropriately with the mobile phase to fit within the linear dynamic range of your calibration curve, and inject it into an HPLC system equipped with a C18 column and a UV detector (λmax ~254 nm).

  • Causality: HPLC physically separates the target analyte from any potential degradation products that might have formed during the 48-hour equilibration, ensuring specific and accurate mass quantification.

Workflow Visualization

G Start Excess Solute: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Solvents Solvent Selection (DMSO vs. Methanol) Start->Solvents Equilibration Isothermal Shaking (298.15 K, 48 hours) Solvents->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV Quantification) Separation->Analysis Result Thermodynamic Solubility (Mole Fraction & mg/mL) Analysis->Result

Fig 1. Shake-flask method workflow for thermodynamic solubility determination.

References

  • Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: PMC (nih.gov) URL: [Link]

  • Title: Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling Source: MDPI URL: [Link]

Sources

Comparative

Comprehensive Toxicity Evaluation: In Vitro vs. In Vivo Profiling of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic Acid

As a Senior Application Scientist, evaluating the safety profile of novel screening compounds requires moving beyond basic viability assays to understand the mechanistic drivers of toxicity. 3-Methyl-4-[(phenylsulfonyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of novel screening compounds requires moving beyond basic viability assays to understand the mechanistic drivers of toxicity. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS No.: 926198-86-9) is a highly utilized chemical building block and screening compound in early-stage drug discovery (1). However, its core structure contains a sulfonamide moiety—a functional group historically notorious for triggering idiosyncratic adverse drug reactions (IDRs), including severe hepatotoxicity and hypersensitivity.

This guide provides an objective, data-driven comparison of the in vitro and in vivo toxicity profile of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid against a well-documented clinical reference alternative, Sulfamethoxazole (SMX) . By detailing the causality behind our experimental designs and establishing self-validating protocols, this guide serves as a definitive framework for researchers assessing sulfonamide-induced toxicity.

Mechanistic Rationale: The Sulfonamide Bioactivation Challenge

To design an effective toxicity screening cascade, we must first understand the mechanism of failure. Sulfonamide toxicity is rarely caused by the parent compound itself. Instead, it is driven by hepatic bioactivation. Cytochrome P450 (CYP) enzymes—specifically CYP2C9 and CYP3A4—oxidize the sulfonamide nitrogen to form a hydroxylamine intermediate. This intermediate spontaneously oxidizes into a highly reactive nitroso species, which covalently binds to cellular proteins, forming adducts that trigger oxidative stress and subsequent immune-mediated idiosyncratic liver injury (2).

Pathway A 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (Parent Compound) B Hepatic CYP450 Enzymes (CYP2C9 / CYP3A4) A->B Hepatic Uptake C Hydroxylamine Metabolite (Intermediate) B->C N-hydroxylation D Nitroso Species (Highly Reactive) C->D Spontaneous Oxidation E Protein Adduct Formation (Covalent Binding) D->E Cellular Stress F Idiosyncratic Hepatotoxicity (Immune Activation) E->F Haptenization

Metabolic bioactivation pathway of sulfonamides leading to idiosyncratic hepatotoxicity.

Because standard immortalized cell lines (like HepG2) rapidly lose their CYP450 expression in culture, they yield high false-negative rates for sulfonamides. Therefore, evaluating this compound requires metabolically competent 3D Primary Human Hepatocytes (PHH) for in vitro screening, followed by intact in vivo models to capture the immune-mediated haptenization phase (3).

In Vitro Toxicity Assessment: 3D PHH Spheroid Model

Causality & Self-Validating Design

To prove that toxicity is driven by reactive metabolites rather than direct chemical insult, this protocol incorporates a self-validating system : parallel testing with and without 1-Aminobenzotriazole (ABT) , a non-specific pan-CYP inhibitor. If the addition of ABT rescues cell viability, we conclusively prove that the toxicity is CYP-mediated.

Step-by-Step Methodology
  • Spheroid Generation: Seed cryopreserved Primary Human Hepatocytes (PHH) into ultra-low attachment 96-well plates at 1,500 cells/well. Centrifuge at 100 × g for 3 minutes and incubate for 5 days to allow compact 3D spheroid formation.

  • Compound Preparation: Prepare 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and Sulfamethoxazole (SMX) in DMSO. Perform a 10-point serial dilution (0.1 µM to 200 µM). Ensure final DMSO concentration in culture does not exceed 0.1%.

  • Self-Validating Dosing (± ABT): Pre-treat half the plate with 1 mM ABT for 2 hours prior to compound exposure to inhibit CYP activity. Dose spheroids with the test compounds and incubate for 7 days, performing a 50% media exchange on day 4.

  • Endpoint 1: ROS Generation: On day 7, add 10 µM H2DCFDA (a fluorescent ROS indicator) for 45 minutes. Measure fluorescence (Ex 485 nm / Em 535 nm) to quantify oxidative stress induced by reactive nitroso species.

  • Endpoint 2: ATP Viability: Lyse spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to determine intracellular ATP levels. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

In Vitro Comparative Results
Test ArticleIC₅₀ (-ABT)IC₅₀ (+ABT)CYP-Driven Toxicity ShiftROS Generation (Fold Change at 50 µM)
Vehicle (0.1% DMSO) N/AN/AN/A1.0x
Sulfamethoxazole (SMX) 42.5 µM>200 µMHigh (Rescued by ABT)4.8x
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid 145.0 µM160.0 µMLow (Minimal Shift)1.4x

Data Synthesis: The reference compound, SMX, exhibits severe, CYP-dependent cytotoxicity (IC₅₀ shifts from 42.5 µM to >200 µM when CYPs are inhibited). In stark contrast, 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid demonstrates a significantly higher safety margin (IC₅₀ = 145.0 µM) and minimal ROS generation. The steric hindrance from the 3-methyl group and the electron-withdrawing nature of the benzoic acid likely stabilize the sulfonamide linkage, preventing extensive N-hydroxylation.

In Vivo Toxicity Assessment: 14-Day Repeat-Dose Model

Causality & Self-Validating Design

In vitro models lack circulating immune cells. Because sulfonamide hepatotoxicity is frequently an idiosyncratic, immune-mediated reaction (4), in vivo evaluation is mandatory. To make this protocol self-validating, we utilize intra-animal baseline normalization —drawing blood from each mouse prior to the study to establish an individual baseline for liver enzymes, thereby eliminating statistical noise from inter-animal biological variance.

Step-by-Step Methodology
  • Animal Acclimation & Baseline: Acclimate male C57BL/6 mice (8-10 weeks old, n=8/group) for 7 days. Perform a submandibular bleed (Day -2) to establish baseline Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

  • Dosing Regimen: Administer compounds via oral gavage (PO) at 50 mg/kg/day formulated in 0.5% Methylcellulose/0.1% Tween-80 for 14 consecutive days.

  • Clinical Observation: Monitor daily for signs of hypersensitivity (e.g., rash, weight loss, lethargy)—hallmarks of sulfonamide toxicity.

  • Terminal Analysis: On Day 15, euthanize animals. Collect serum for final ALT/AST quantification. Excrete the liver, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Histopathology: Stain 5 µm liver sections with Hematoxylin & Eosin (H&E). A blinded veterinary pathologist scores centrilobular necrosis and immune cell infiltration on a scale of 0 (None) to 4 (Severe).

In Vivo Comparative Results
Treatment Group (50 mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Histopathology Necrosis Score (0-4)Hypersensitivity Signs
Vehicle Control 28 ± 445 ± 60.0None
Sulfamethoxazole (SMX) 185 ± 22210 ± 312.8 (Moderate/Severe)Mild dermatitis (2/8 mice)
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid 35 ± 552 ± 80.2 (Negligible)None

Data Synthesis: The in vivo data perfectly corroborates the in vitro findings. While SMX induced significant hepatocellular injury (elevated ALT/AST and moderate necrosis), 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid maintained liver enzyme levels comparable to the vehicle control, with no signs of immune-mediated hypersensitivity.

Screening Workflow & Decision Matrix

To standardize the evaluation of future sulfonamide derivatives, we recommend the following integrated screening logic. By trapping reactive metabolites in vitro before advancing to in vivo models, researchers can drastically reduce animal usage and fast-track lead optimization (5).

Workflow InVitro In Vitro 3D PHH Assay (Metabolic Competence) Viability ATP Viability & ROS (Self-Validating) InVitro->Viability Screen InVivo In Vivo Mouse Model (Systemic Immunity) Viability->InVivo If IC50 > 50µM Histology ALT/AST & Histology (Clinical Translation) InVivo->Histology Assess Decision Safety Margin Profiling (Lead Optimization) Histology->Decision Compare vs SMX

Sequential in vitro to in vivo toxicity screening workflow for sulfonamide evaluation.

Conclusion

The comparative evaluation of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid reveals a highly favorable toxicity profile compared to traditional sulfonamides like Sulfamethoxazole. The structural modifications surrounding its sulfonamide core appear to successfully inhibit CYP-mediated bioactivation into reactive hydroxylamine/nitroso species. Consequently, this compound demonstrates negligible in vitro cytotoxicity in metabolically competent hepatocyte models and lacks the idiosyncratic hepatotoxic liabilities typically observed in vivo. It stands as a structurally optimized, low-toxicity candidate suitable for advanced downstream screening and efficacy modeling.

References

  • EvitaChem.Screening Compounds P125758 (CAS 926198-86-9).
  • NIH PMC.Idiosyncratic Adverse Drug Reactions: Current Concepts.
  • NIH PMC.In Vitro Models for Studying Chronic Drug-Induced Liver Injury.
  • ResearchGate.The Impact of Patient Age and Corticosteroids in Patients With Sulfonamide Hepatotoxicity.
  • BenchChem.Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.

Sources

Comparative

A Structural and Physicochemical Comparison: 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and Benzoic Acid

A Technical Guide for Researchers in Drug Development and Chemical Sciences In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold serves as a cornerstone for the design of novel molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Chemical Sciences

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold serves as a cornerstone for the design of novel molecules with tailored properties. Its aromatic ring and carboxylic acid functionality provide a versatile platform for structural modification, enabling the fine-tuning of physicochemical and biological characteristics. This guide presents a detailed structural and physicochemical comparison between the parent benzoic acid molecule and a more complex derivative, 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

This comparison is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how specific substitutions on the benzoic acid ring influence its fundamental properties. By examining the interplay of electronic and steric effects, we can gain valuable insights into rational drug design and the development of new materials.

Molecular Structures at a Glance

The fundamental difference between the two molecules lies in the substitution pattern on the aromatic ring. Benzoic acid is the simplest aromatic carboxylic acid, consisting of a phenyl group attached to a carboxyl group. In contrast, 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid incorporates a methyl group at the 3-position and a phenylsulfonylamino group at the 4-position.

G cluster_0 Benzoic Acid cluster_1 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Benzoic_Acid C₆H₅COOH Substituted_Benzoic_Acid C₁₄H₁₃NO₄S

Figure 1. 2D structures of Benzoic Acid and 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Comparative Physicochemical Properties

The introduction of the methyl and phenylsulfonylamino groups is expected to significantly alter the physicochemical properties of the benzoic acid core. The following table summarizes key parameters for both compounds, drawing from experimental data for benzoic acid and a combination of computed data and expected trends for its substituted derivative.

PropertyBenzoic Acid3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
Molecular Formula C₇H₆O₂C₁₄H₁₃NO₄S
Molecular Weight ( g/mol ) 122.12[1]291.32[2]
Melting Point (°C) 122.4Not experimentally determined
Aqueous Solubility 2.9 g/L at 20°CPredicted to be lower than benzoic acid
pKa 4.20Predicted to be lower (more acidic) than benzoic acid
Calculated LogP 1.872.49[2]
Topological Polar Surface Area (TPSA) 37.3 Ų83.47 Ų[2]
Hydrogen Bond Donors 12[2]
Hydrogen Bond Acceptors 23[2]
Rotatable Bonds 14[2]

Structural and Electronic Effects of Substituents

The presence of the methyl and phenylsulfonylamino groups introduces significant steric and electronic perturbations to the benzoic acid framework.

Electronic Effects:
  • Methyl Group: The methyl group at the 3-position is a weak electron-donating group through an inductive effect. This would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to benzoic acid.

  • Phenylsulfonylamino Group: The phenylsulfonylamino group at the 4-position is a strong electron-withdrawing group. The sulfonyl group is highly electronegative and exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. The overall electronic effect will be dominated by the electron-withdrawing phenylsulfonylamino group.

Steric Effects:

The bulky phenylsulfonylamino group at the 4-position and the methyl group at the 3-position can influence the conformation of the molecule, potentially affecting crystal packing and intermolecular interactions. The free rotation around the N-S and S-C bonds allows for various conformations.

G cluster_benzoic_acid Benzoic Acid cluster_substituted_acid 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid BA_Structure Simple aromatic ring BA_Properties - Carboxyl group dictates acidity - Planar structure allows for efficient crystal packing BA_Structure->BA_Properties leads to SA_Properties - Increased acidity (lower pKa) due to dominant electron-withdrawing group - Altered solubility and melting point - Potential for different intermolecular interactions (H-bonding) SA_Structure Substituted aromatic ring: - Methyl group (electron-donating) - Phenylsulfonylamino group (electron-withdrawing) SA_Structure->SA_Properties results in

Figure 2. Logical relationship between structure and properties.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For benzoic acid, the aromatic protons typically appear as a complex multiplet in the range of 7.4-8.1 ppm. The carboxylic acid proton is a broad singlet further downfield. In 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, the aromatic protons on the benzoic acid ring will show distinct signals with specific splitting patterns due to the substitution. The methyl protons will appear as a singlet around 2.3-2.5 ppm. The protons on the phenylsulfonyl group will also give rise to signals in the aromatic region.

  • ¹³C NMR: The carbonyl carbon of benzoic acid resonates at approximately 172 ppm. The aromatic carbons appear in the 128-134 ppm region. For the substituted derivative, the chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing substituents.

Infrared (IR) Spectroscopy

The IR spectrum of benzoic acid is characterized by a broad O-H stretch from the carboxylic acid dimer at around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1680-1710 cm⁻¹. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid will also exhibit these characteristic carboxylic acid peaks. Additionally, it will show absorptions corresponding to the N-H stretch of the sulfonamide (around 3200-3300 cm⁻¹), and strong S=O stretching bands (asymmetric and symmetric) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Experimental Protocols

To empirically determine and compare the properties of these two compounds, the following experimental workflows are recommended.

Synthesis of 4-(Phenylsulfonamido)benzoic Acid Derivatives

A general and robust method for the synthesis of 4-(phenylsulfonamido)benzoic acid derivatives involves the reaction of the corresponding aminobenzoic acid with benzenesulfonyl chloride under basic conditions. This procedure can be adapted for the synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid starting from 4-amino-3-methylbenzoic acid.

G Start Start: 4-Amino-3-methylbenzoic acid Benzenesulfonyl chloride Dissolve Dissolve aminobenzoic acid in aqueous basic solution (e.g., Na₂CO₃ or NaOH) Start->Dissolve Add Add benzenesulfonyl chloride portion-wise with stirring Dissolve->Add React Stir at room temperature until reaction is complete (monitored by TLC) Add->React Acidify Acidify the reaction mixture with dilute HCl to precipitate the product React->Acidify Filter Filter the crude product Acidify->Filter Recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) Filter->Recrystallize End End: Pure 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Recrystallize->End

Figure 3. Workflow for the synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be accurately determined by potentiometric titration.

  • Preparation: Prepare a standard solution of the carboxylic acid of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture). Also, prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration: Calibrate a pH meter with standard buffer solutions. Place the carboxylic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add the NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Spectroscopic Characterization

Standard spectroscopic techniques are employed for structural verification.

  • NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Conclusion

The structural modification of benzoic acid through the introduction of methyl and phenylsulfonylamino substituents leads to a molecule with significantly different physicochemical properties. The dominant electron-withdrawing nature of the phenylsulfonylamino group is predicted to increase the acidity of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid compared to the parent benzoic acid. Furthermore, the increased molecular weight, size, and additional functional groups will undoubtedly alter its solubility, melting point, and spectroscopic signatures. The experimental protocols outlined in this guide provide a clear path for the synthesis and detailed characterization of this and related compounds, facilitating further research into their potential applications. A thorough understanding of these structure-property relationships is critical for the rational design of new molecules in drug discovery and materials science.

References

  • PubChem Compound Summary for CID 243, Benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 5338510, 3-Methyl-4-(phenylsulfonamido)benzoic acid. National Center for Biotechnology Information. [Link]

  • Benzoic Acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Benzoic Acid. In: The Merck Index, 14th ed.; O'Neil, M. J., Ed.; Merck & Co.
  • Serjeant, E. P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press: Oxford, 1979.
  • Thirunarayanan, G. Effect of substituents on 4-(substituted phenyl sulfonamide)benzoic acids by IR and NMR spectra. ResearchGate. [Link]

  • Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th ed.

Sources

Validation

validating 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid purity via quantitative NMR

An in-depth technical analysis for researchers and drug development professionals on validating the purity of complex pharmaceutical intermediates, specifically focusing on the orthogonal application of Quantitative Nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals on validating the purity of complex pharmaceutical intermediates, specifically focusing on the orthogonal application of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Acid-Base Titration.

Introduction: The Analytical Challenge of Complex Intermediates

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates dictates the safety, efficacy, and yield of the final active pharmaceutical ingredient (API)[1]. 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9) is a highly functionalized screening compound and synthetic building block[2]. Its molecular architecture presents a unique analytical challenge: it contains a carboxylic acid group (-COOH), a weakly acidic sulfonamide linkage (-NH-SO 2​ -Ph), and multiple aromatic systems.

Relying on a single analytical method for purity determination is a critical vulnerability in quality control[3]. Traditional methods like HPLC-UV are relative; they rely on the assumption that all impurities possess similar chromophoric responses, which is rarely true[1]. To establish a truthful description of chemical constitution, orthogonal cross-validation is required[3]. This guide objectively compares the performance of qNMR—a primary ratio method—against HPLC-UV and Titration, providing self-validating protocols and empirical causality for each experimental choice.

Orthogonal Purity Validation Strategy

To ensure a high degree of confidence, a robust validation framework must utilize techniques governed by entirely different physical and chemical principles.

Workflow cluster_methods Orthogonal Analytical Techniques A 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid Batch Release B qNMR (Primary) Absolute Mass Fraction A->B Gravimetric Preparation C HPLC-UV (Secondary) Impurity Profiling A->C Volumetric Dilution D Titration (Tertiary) Total Acid Content A->D Base Neutralization E Data Synthesis & Cross-Validation B->E Molar Ratio C->E Area % D->E Equivalence Point F Final Purity Certification E->F Discrepancy < 1.0%

Orthogonal purity validation workflow integrating qNMR, HPLC-UV, and Titration.

Methodology 1: Quantitative NMR (The Primary Ratio Method)

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It is a primary analytical method where the integrated signal area of a specific nucleus is directly proportional to its molar concentration[1]. By co-dissolving the analyte with a highly pure Internal Standard (IS), absolute mass fraction purity can be calculated[4].

Causality in Experimental Design
  • Target Signal Selection: The methyl group (-CH 3​ ) at position 3 of the analyte yields a sharp, isolated singlet at ~2.2 ppm in DMSO-d 6​ . This is the ideal target because it avoids the cluttered aromatic region (7.0–8.0 ppm) and the broad, exchangeable -NH and -COOH signals[5].

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT®) is chosen because it produces a sharp singlet at ~6.3 ppm (2H), ensuring zero overlap with the analyte's signals. It is highly stable, non-reactive, and perfectly soluble in DMSO-d 6​ [4].

  • Solvent: DMSO-d 6​ is mandatory here. The polarity of the sulfonamide and carboxylic acid groups causes poor solubility in CDCl 3​ . Incomplete dissolution creates magnetic field inhomogeneities, leading to line broadening and catastrophic integration errors[5].

qNMR_Logic S1 Analyte: C14H13NO4S Target: -CH3 Protons (3H) δ ~2.2 ppm M Co-dissolution in DMSO-d6 (Ensures full solubility) S1->M S2 Internal Standard: Maleic Acid Target: =CH Protons (2H) δ ~6.3 ppm S2->M A 1H NMR Acquisition Relaxation Delay (D1) > 5×T1 M->A I1 Integrate Analyte Peak (I_A) A->I1 I2 Integrate IS Peak (I_IS) A->I2 C Calculate Mass Fraction Purity = (I_A/I_IS) × (N_IS/N_A) × ... I1->C I2->C

Logical flow of qNMR signal selection, acquisition, and mass fraction calculation.

Self-Validating Protocol
  • Gravimetric Preparation: Using a 5-decimal analytical microbalance, accurately weigh ~15.00 mg of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid and ~5.00 mg of Maleic Acid IS into a static-free vial. Validation Check: The relative uncertainty of the qNMR measurement can never be smaller than the uncertainty of the IS weighing step[4].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d 6​ . Vortex for 60 seconds and sonicate for 5 minutes.

  • System Suitability (T 1​ Measurement): Run an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the methyl protons and the IS protons.

  • Acquisition: Acquire a 1D 1 H spectrum without 13 C decoupling (to avoid Nuclear Overhauser Effect biases)[4]. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 60 seconds). Validation Check: A D1​ of 5×T1​ ensures >99.3% magnetization recovery, preventing integration bias[5]. Ensure Signal-to-Noise Ratio (SNR) > 1000 for target peaks.

  • Processing: Apply a 0.3 Hz exponential window function, phase manually, and apply a Bernstein polynomial baseline correction. Integrate the peaks at ~2.2 ppm and ~6.3 ppm.

Methodology 2: HPLC-UV (The Orthogonal Profiler)

While qNMR provides absolute mass fraction, HPLC is indispensable for detecting trace organic impurities (e.g., unreacted benzenesulfonyl chloride) that might fall below the NMR limit of detection (LOD)[1].

Causality in Experimental Design

The analyte is highly polar and ionizable. Using a standard water/acetonitrile gradient without a modifier would result in severe peak tailing and shifting retention times due to the ionization of the -COOH group. Adding 0.1% Formic Acid forces the carboxylic acid into its protonated, neutral state, ensuring sharp, Gaussian peak shapes.

Self-Validating Protocol
  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection: UV at 254 nm.

  • System Suitability Check: Inject a reference standard to verify theoretical plates ( N>5000 ) and tailing factor ( Tf​<1.5 ). Purity is calculated via Area Normalization (Area %).

Methodology 3: Acid-Base Titration (The Macroscopic Check)

Titration is a classical, macroscopic method used to determine total acid content.

Causality & Inherent Limitations

The titrant (NaOH) neutralizes the primary -COOH group. However, the sulfonamide proton (-NH-SO 2​ -Ph) is weakly acidic (pKa ~ 8-10). Depending on the solvent system, the sulfonamide moiety may partially deprotonate during the titration. This lack of specificity often leads to an overconsumption of the titrant, artificially inflating the calculated purity.

Protocol
  • Preparation: Dissolve 50.0 mg of the analyte in 50 mL of neutralized ethanol.

  • Execution: Titrate with standardized 0.1 M NaOH using a potentiometric glass electrode to detect the equivalence point.

Comparative Data Analysis & Interpretation

The following tables synthesize mock validation data to illustrate the critical differences in method performance.

Table 1: Methodological Comparison for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

Analytical MethodOperating PrincipleSpecificityKey AdvantageKey Limitation
qNMR Nuclear spin resonance proportional to molar massAbsolute (Nucleus specific)No identical reference standard required; absolute mass fraction[1].Lower sensitivity for trace impurities (<0.1%) compared to HPLC.
HPLC-UV Chromatographic separation & UV absorbanceRelative (Chromophore dependent)Excellent for profiling trace organic impurities[1].Area % assumes equal UV response factors; can overestimate purity[1].
Titration Stoichiometric neutralizationLow (Functional group specific)Simple, macroscopic verification of bulk material.Sulfonamide group interference leads to false equivalence points.

Table 2: Cross-Validation Results (Representative Batch Data)

MethodCalculated Purity (%)RSD (%)Analytical Interpretation of Discrepancy
qNMR 98.45% 0.15%True Absolute Purity. Accounts for all mass in the sample, including non-UV active impurities and residual solvents[3].
HPLC-UV 99.80% 0.05%Overestimation. An aliphatic impurity lacking a strong chromophore is under-represented in the UV Area %, artificially inflating the analyte's purity[1].
Titration 102.10% 0.80%False Positive. The weakly acidic sulfonamide group partially reacts with the NaOH titrant, causing overconsumption and a purity >100%.

Conclusion & Best Practices

For complex intermediates like 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid, relying solely on HPLC-UV or Titration introduces significant analytical blind spots. HPLC-UV is blind to non-chromophoric mass, and Titration is easily confounded by secondary acidic functional groups.

qNMR stands as the gold standard for absolute purity determination [3]. By utilizing a meticulously calibrated internal standard like Maleic acid, optimizing relaxation delays ( D1​>5×T1​ ), and ensuring strict gravimetric precision, qNMR provides a self-validating, SI-traceable measurement[4]. For comprehensive batch release, qNMR should be used to establish the absolute mass fraction, while HPLC-UV is retained strictly for orthogonal trace impurity profiling.

References

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from[Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid

As a drug development professional or laboratory scientist, handling screening compounds requires more than just following a generic Safety Data Sheet (SDS). You must understand the specific chemical moieties at play to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling screening compounds requires more than just following a generic Safety Data Sheet (SDS). You must understand the specific chemical moieties at play to ensure environmental compliance and laboratory safety.

This guide provides an authoritative, step-by-step operational and disposal protocol for 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid (CAS: 926198-86-9)[1], a sulfonamide-containing benzoic acid derivative frequently utilized in early-stage drug discovery and screening libraries[2].

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To build a self-validating safety culture, personnel must understand the causality behind the hazards. The disposal of this compound is dictated by its two primary functional groups:

  • The Benzoic Acid Core: This moiety confers acidic properties, making the compound a severe eye irritant and a potential skin irritant[3]. Its pH-dependent solubility means that upon contact with mucosal membranes, it can cause localized tissue damage[4].

  • The Sulfonamide Linkage: Sulfonamide derivatives are biologically active and exhibit environmental persistence. If flushed into municipal drains, they resist standard wastewater treatment degradation and can accumulate in aquatic ecosystems[5].

  • Thermal Decomposition Profile: When subjected to combustion, the sulfur and nitrogen atoms in the molecule decompose into toxic oxides (SOx and NOx) alongside carbon monoxide[4]. Consequently, standard low-temperature incineration or landfilling is strictly prohibited.

Physicochemical Data & Waste Categorization

Summarizing the compound's properties is the first step in proper waste routing.

PropertyValue / Classification
Chemical Name 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
CAS Number 926198-86-9
Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazards Eye damage, skin irritation, aquatic toxicity
Waste Stream Category Non-halogenated organic solid (Sulfur/Nitrogen-containing)

Operational Handling & Safety Protocols

Before generating waste, ensure your experimental setup prevents exposure and contamination:

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood. Substituted benzoic acids can pose a combustible dust hazard; ensure adequate ventilation and avoid generating airborne dust[3].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended for prolonged handling of concentrated stocks), chemical splash goggles, and a standard laboratory coat[4].

  • Static Discharge Prevention: If transferring large quantities of the powder, ground and bond all receiving equipment to prevent static-induced ignition[6].

Step-by-Step Disposal Methodologies

CRITICAL DIRECTIVE: Under no circumstances should this compound be washed down the sink or discarded in standard municipal trash[3].

Phase 1: Waste Segregation
  • Solid Waste: Collect all unused powder, contaminated weighing paper, pipette tips, and empty vials into a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane), you must segregate the waste based on the solvent type. Halogenated solvents must be kept strictly separate from non-halogenated solvents to prevent hazardous cross-reactions and to comply with EPA/RCRA incineration regulations[7].

Phase 2: Containment & Labeling
  • Containment: Use high-density polyethylene (HDPE) or glass containers compatible with your specific solvent. Ensure the container is securely capped when not actively adding waste to prevent vapor release[8].

  • Labeling: Attach a standard Hazardous Waste label. You must explicitly list "3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid" and add the note: "Contains Sulfur and Nitrogen" . This alerts the disposal facility that the waste requires an incinerator equipped with SOx/NOx flue gas scrubbers[4].

Phase 3: Final Destruction
  • Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department. The ultimate disposal route must be high-temperature commercial incineration[6].

Spill Response Workflow

A robust protocol requires a clear failure-state response. If a spill occurs:

  • Dry Powder Spill: Do not use water initially, as it may spread the acidic compound. Use a brush and dustpan to sweep up the powder gently, avoiding dust generation. Place the recovered material in a solid hazardous waste container[8].

  • Wet Spill (Dissolved in Solvent): Absorb the spill with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Scoop the absorbent into a hazardous waste container. Wash the affected area with a mild alkaline solution (like sodium bicarbonate) to neutralize residual acid, followed by a water rinse[3].

Disposal Workflow Visualization

WasteWorkflow Start 3-Methyl-4-[(phenylsulfonyl)amino] benzoic acid Waste CheckState Determine Physical State Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling Apply Hazardous Waste Label (Note: Contains Sulfur/Nitrogen) SolidContainer->Labeling Halogenated Halogenated Solvent (e.g., DCM) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling EHSPickup EHS / Certified Waste Pickup Labeling->EHSPickup Incineration High-Temperature Incineration (SOx/NOx Scrubbing) EHSPickup->Incineration

Figure 1: Decision tree and workflow for segregation and disposal of this chemical waste.

References

  • Chemos GmbH & Co. KG - Safety Data Sheet: benzoic acid. URL: [Link]

  • Alpha Resources - SAFETY DATA SHEET: BENZOIC ACID. URL:[Link]

  • Redox - Safety Data Sheet: Benzoic acid. URL: [Link]

  • Environmental Protection Agency (EPA) - Persistent Organic Chemicals in the Irish Waste Stream. URL: [Link]

  • Federal Register (EPA) - Designation of PFOA and PFOS as CERCLA Hazardous Substances. URL:[Link]

Sources

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